molecular formula C5H10O3 B1600146 (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 204509-08-0

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B1600146
CAS No.: 204509-08-0
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol ( 204509-08-0) is a high-value chiral tetrahydrofuran derivative with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . This compound serves as a crucial chiral building block and synthetic intermediate in organic and medicinal chemistry . Its significant research value lies in its application for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds . Tetrahydrofuran derivatives like this one are recognized as important intermediates for launched retroviral drugs . The defined (3S,5S) stereochemistry is essential for controlling the three-dimensional structure and biological activity of the resulting target molecules, making it invaluable for asymmetric synthesis . The compound features both a hydroxymethyl and a hydroxyl group, which provide versatile handles for further chemical modification, including oxidation, reduction, and nucleophilic substitution reactions . When handling, please note the following safety information: the compound has the hazard statements H302 (Harmful if swallowed), H313 (May be harmful in contact with skin), H319 (Causes serious eye irritation), and H227 (Combustible liquid)[citation:2). This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It should be stored sealed in a dry environment, ideally at 2-8°C .

Properties

IUPAC Name

(3S,5S)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444914
Record name (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204509-08-0
Record name (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: A Chiral Scaffold for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the demand for stereochemically pure, versatile building blocks is paramount. This compound, a key chiral synthon, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its rigid tetrahydrofuran core, adorned with two distinct hydroxyl groups in a specific spatial arrangement, mimics the structure of natural pentose sugars, making it an invaluable precursor for the synthesis of novel nucleoside and nucleotide analogues. These analogues are at the forefront of research into antiviral, anticancer, and other therapeutic agents.

This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound. Moving beyond a simple recitation of data, this document offers field-proven insights into its application, explaining the causality behind experimental choices and providing robust, self-validating protocols grounded in authoritative scientific literature.

Physicochemical Properties and Structural Analysis

The utility of this compound begins with its fundamental molecular architecture. Its identity is defined by a unique combination of a heterocyclic core and specific stereochemistry, which dictates its physical properties and biological relevance.

Core Compound Identifiers

Quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name (3S,5S)-5-(hydroxymethyl)oxolan-3-ol[1]
Synonym 1,4-Anhydro-3-deoxy-D-threo-pentitol[1][2][3]
CAS Number 204509-08-0[1][4]
Molecular Formula C₅H₁₀O₃[1][4]
Molecular Weight 118.13 g/mol [1][4]
Monoisotopic Mass 118.062994177 Da[1]
XLogP3 -1.0[1]
Polar Surface Area 49.7 Ų[1]
Molecular Structure and Stereochemistry

The structure of this compound is deceptively simple, yet its specific configuration is the source of its synthetic power. The molecule consists of a five-membered tetrahydrofuran (oxolane) ring. The key features are:

  • A primary hydroxyl group (-CH₂OH) at the C5 position.

  • A secondary hydroxyl group (-OH) at the C3 position.

  • Defined absolute stereochemistry at both chiral centers, C3 and C5, designated as (S).

This stereochemical arrangement is critical; it is this specific isomer that effectively mimics the D-ribose sugar found in natural nucleosides, allowing its derivatives to be recognized by and interact with biological machinery like viral polymerases or kinases.[5] The negative XLogP3 value indicates its hydrophilic nature, consistent with a small diol.

Caption: 2D structure of this compound.

Spectroscopic Characterization

While publicly available experimental spectra for this specific isomer are scarce, its structure allows for a confident prediction of its key spectroscopic signatures. A researcher synthesizing or using this compound should expect the following characteristics for verification.

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR -OH ProtonsBroad singlet, δ 2.0-4.0 ppmExchangeable protons; shift is concentration and solvent dependent.
H3, H5Multiplets, δ 3.8-4.5 ppmProtons on carbons adjacent to oxygen (C-O-H ), highly deshielded.
-CH₂OHMultiplets, δ 3.4-3.8 ppmProtons on the hydroxymethyl group.
Ring -CH₂-Multiplets, δ 1.6-2.2 ppmDiastereotopic ring protons.
¹³C NMR C3, C5δ 70-85 ppmCarbons bonded to hydroxyl and ether oxygens.
-CH₂OHδ ~65 ppmPrimary alcohol carbon.
Ring -CH₂-δ 30-45 ppmAliphatic carbons on the tetrahydrofuran ring.
FT-IR O-H StretchBroad, 3200-3600 cm⁻¹Characteristic of hydrogen-bonded hydroxyl groups.
C-H Stretch2850-3000 cm⁻¹Aliphatic C-H bonds.
C-O StretchStrong, 1050-1150 cm⁻¹Characteristic of primary and secondary alcohols and the ether linkage.
Mass Spec [M+H]⁺m/z 119.07Protonated molecular ion.[6]
(E S I)[M+Na]⁺m/z 141.05Sodium adduct, commonly observed.[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two hydroxyl groups. The primary alcohol at C5 is less sterically hindered and more nucleophilic than the secondary alcohol at C3. This difference is the cornerstone of its use as a chiral scaffold, allowing for sequential, site-selective modifications.

Selective Protection Chemistry

To achieve regioselective modification, one hydroxyl group must often be masked with a protecting group. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its eventual removal.

  • Rationale for Selection: For protecting the more reactive primary alcohol, a bulky silyl ether like tert-butyldimethylsilyl (TBDMS) or a trityl (Tr) group is ideal. These groups are introduced under basic conditions (e.g., TBDMS-Cl, imidazole) and are stable to a wide range of reagents but can be selectively removed with fluoride sources (like TBAF) or mild acid, respectively.

The following workflow illustrates a typical sequence for modifying the C3 hydroxyl group.

G A (3S,5S)-Diol B Selective Protection of Primary -OH (e.g., TBDMS-Cl, Imidazole) A->B C C5-Protected Intermediate B->C D Reaction at C3-OH (e.g., Oxidation, Substitution) C->D E Modified C5-Protected Intermediate D->E F Deprotection (e.g., TBAF) E->F G Final C3-Modified Product F->G

Caption: Workflow for selective modification of the C3 hydroxyl group.

Key Synthetic Transformations
  • Oxidation: The primary alcohol can be selectively oxidized. Using a reagent like TEMPO with a co-oxidant (e.g., bleach) provides a green and efficient method to obtain the corresponding carboxylic acid without affecting the secondary alcohol. Milder conditions, such as using pyridinium chlorochromate (PCC), can yield the aldehyde.

  • Activation and Nucleophilic Substitution: The secondary hydroxyl at C3 is a poor leaving group. It can be "activated" by converting it into a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms). This transforms the oxygen into an excellent leaving group, paving the way for Sₙ2 reactions. This is a cornerstone of its use in drug development.[5][7] Introducing a nucleophile like an azide (N₃⁻) via an Sₙ2 reaction proceeds with inversion of stereochemistry at C3, yielding the (3R) configuration. The azide can then be reduced to a primary amine, a key functional group in many pharmaceuticals.

  • Ether and Ester Formation: Both hydroxyl groups can readily undergo etherification (e.g., Williamson ether synthesis) or esterification. These reactions are fundamental for attaching the tetrahydrofuran scaffold to other parts of a target molecule.

Representative Synthesis Protocol

While multiple routes to anhydro-pentitols exist, a common and effective strategy involves the stereoselective modification and cyclization of a readily available chiral precursor from the "chiral pool," such as a carbohydrate derivative or (R)-glycidol.[8][9] The following protocol is a representative, literature-informed approach to this class of compounds.

Objective: To synthesize this compound from a suitable chiral starting material.

Causality: This multi-step synthesis relies on establishing the correct stereocenters early and using robust, high-yielding reactions to build the target molecule. The key steps involve creating a carbon backbone, followed by a stereoselective intramolecular cyclization to form the tetrahydrofuran ring.

Protocol:

  • Step 1: Epoxide Opening. (R)-glycidol is reacted with a vinyl nucleophile (e.g., vinylmagnesium bromide) to open the epoxide ring, forming a pentene-diol derivative. This step establishes the carbon backbone and the future C5 stereocenter.

  • Step 2: Protection. The resulting diol is selectively protected. For instance, the primary alcohol is protected with a trityl group to differentiate it from the secondary alcohol.

  • Step 3: Iodocyclization. The protected pentene-ol is treated with iodine (I₂) and a base like sodium bicarbonate. This triggers an intramolecular cyclization where the free secondary hydroxyl group attacks the iodine-activated double bond. This reaction is often highly stereoselective and forms the tetrahydrofuran ring with the desired trans relationship between the side chain (at C5) and the newly formed C-I bond.

  • Step 4: Reductive Deiodination. The iodine atom is removed under reductive conditions, typically using a radical-based reagent like tributyltin hydride (Bu₃SnH) with AIBN as an initiator. This step yields the 3-deoxy tetrahydrofuran ring system.

  • Step 5: Deprotection. The trityl protecting group is removed from the primary alcohol using a mild acid (e.g., formic acid or dilute HCl), revealing the final product, this compound.

  • Purification and Validation: After each step, the product must be purified, typically by column chromatography on silica gel. The final compound's identity and purity must be rigorously confirmed by NMR spectroscopy, mass spectrometry, and polarimetry to ensure the correct stereochemistry has been obtained.

Handling, Storage, and Safety

As a fine chemical intended for research, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely published, data from analogous compounds like (R)-Tetrahydrofuran-3-ol suggest the following precautions.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • Fire Safety: Tetrahydrofuran derivatives can be combustible. Keep the compound away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam) in case of a fire.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it segregated from strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a precisely engineered tool for innovation in drug discovery. Its defined stereochemistry and differentiated hydroxyl groups provide a reliable and versatile platform for constructing complex molecular architectures, particularly nucleoside analogues that are critical to modern pharmacology. Understanding its core chemical properties, reactivity, and safe handling is essential for any scientist aiming to leverage its full potential in the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
  • Benchchem. (n.d.). (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10796728, this compound. Retrieved from [Link]

  • Ceballos, M., et al. (2004). Synthesis of amino-1,4-anhydro-d-pentitols and amino-1,5-anhydro-d-hexitols with the arabino configuration from (R)-glycidol. Tetrahedron: Asymmetry, 15(2), 313-320. Available from: [Link]

  • Howei Pharm. (n.d.). This compound ≥95%. Retrieved from [Link]

  • Université du Luxembourg. (n.d.). PubChemLite - (3r,5s)-5-(hydroxymethyl)tetrahydrofuran-3-ol (C5H10O3). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amino-1,4-anhydro-D-pentitols and amino-1,5-anhydro-D-hexitols with the arabino configuration from (R)-glycidol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3283968, 5-(Hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]

Sources

The Ascendant Role of Chiral Tetrahydrofuran Diols in Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Scaffold - Chirality as a Determinant of Function

The tetrahydrofuran (THF) ring is a privileged scaffold, a recurring structural motif in a vast landscape of natural products and pharmacologically active agents.[1][2][3][4] Its prevalence speaks to an evolutionary selection for metabolic stability, favorable pharmacokinetic properties, and the ability to present functional groups in a defined three-dimensional space. However, the mere presence of this five-membered oxygenated heterocycle is but the first chapter of the story. The true narrative of biological specificity and potency unfolds at the level of stereochemistry.

Chirality—the "handedness" of a molecule—is a fundamental principle governing molecular recognition in biological systems.[5][6] Enzymes, receptors, and nucleic acids are themselves chiral macromolecules, creating a diastereomeric relationship when interacting with enantiomers of a small molecule.[5][7] This interaction is rarely equivalent; one enantiomer may elicit a potent therapeutic effect while its mirror image is inactive or, in some cases, toxic.[8][9] This guide delves into the specific intersection of these two critical concepts: the biological activity of chiral tetrahydrofuran diols. We will explore not just what these molecules do, but how their defined stereochemistry is paramount to their function, moving from their stereoselective synthesis to their profound impact on viral replication, endocrine function, and cardiovascular tone.

Part 1: The Foundation - Stereoselective Synthesis of Tetrahydrofuran Diols

The biological evaluation of chiral molecules is predicated on the ability to access enantiomerically pure starting materials. The synthesis of chiral tetrahydrofuran diols is a mature field, offering several robust strategies that provide exquisite control over stereochemistry. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies: A Mechanistic Overview
  • Intramolecular Cyclization of Polyols: One of the most direct methods involves the cyclization of acyclic precursors, such as 1,4- or 1,5-diols.[10] This transformation often proceeds via an SN2 mechanism, where a hydroxyl group displaces a tethered leaving group (e.g., a sulfonate or halide), or through acid-catalyzed cyclization.[11][12] The stereochemical outcome is dictated by the pre-existing stereocenters in the acyclic precursor, making this a powerful approach when starting from chiral building blocks.

  • Reduction of Chiral Lactones: Chiral lactones, which can be accessed through various asymmetric methods, serve as excellent precursors. Their reduction, for instance with borane complexes like BH₃·Me₂S, can yield the corresponding tetrahydrofuran alcohols.[13] A subsequent reduction step can convert the remaining lactone carbonyl into a methylene group, affording the desired diol scaffold. This stepwise approach often provides better yields and selectivity compared to a direct, one-pot reduction.[13]

  • Asymmetric Catalysis: Modern catalytic methods offer highly efficient and enantioselective routes. For example, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones can construct chiral tetrahydrofuran rings with excellent stereoselectivity (>99:1 er).[14] Another powerful one-pot strategy involves a sequential copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols, providing access to polysubstituted THFs with up to 97% ee.[15]

  • Chiral Pool Synthesis: Nature provides a rich source of enantiopure starting materials. Carbohydrates, such as D-(+)-glucose, have been elegantly employed to synthesize stereochemically defined tetrahydrofuran diols through a series of well-established transformations.[16] This approach leverages the inherent chirality of the starting material to build complex targets.

Experimental Protocol: Synthesis of a Chiral Tetrahydrofuran Derivative via Direct Reduction of a Carboxylic Acid

This protocol is adapted from a method for the direct reduction of chiral lactone carboxylic acids, demonstrating a robust pathway to chiral tetrahydrofuran alcohols.[13] The causality behind this choice lies in its operational simplicity, though it may require careful optimization to manage selectivity against over-reduction.

Objective: To synthesize a chiral 2,2-disubstituted tetrahydrofuran alcohol from its corresponding lactone carboxylic acid precursor.

Materials:

  • Chiral lactone carboxylic acid (e.g., compound 2a in the cited literature) (1.0 eq)

  • Borane-dimethyl sulfide complex (BH₃·Me₂S, 10M solution) (10.0 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, syringes)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: Dry a 50 mL two-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (Argon).

  • Reagent Addition: Dissolve the chiral lactone carboxylic acid (1.5 mmol) in anhydrous DCM. Cool the solution to -30 °C using an appropriate cooling bath (e.g., dry ice/acetone).

  • Reducing Agent: To the cooled solution, add the 10M solution of BH₃·Me₂S (1.5 mL, 15 mmol) dropwise via syringe. Causality Note: The large excess of the borane complex is necessary to reduce both the carboxylic acid and the lactone carbonyl. The slow, dropwise addition at low temperature helps control the exothermic reaction and minimize side-product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (22 °C) and stir for 17 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After 17 hours, cool the reaction mixture to -20 °C. Carefully and slowly add anhydrous MeOH (3.0 mL) dropwise to quench the excess borane complex. Safety Note: This quenching is highly exothermic and produces hydrogen gas. It must be performed slowly in a well-ventilated fume hood.

  • Workup: After the quenching is complete (gas evolution ceases), allow the mixture to stir at room temperature for 1 hour. Remove the volatiles under reduced pressure (rotary evaporation).

  • Purification: The resulting crude residue contains the desired tetrahydrofuran alcohol along with a triol byproduct from over-reduction.[13] Purify the residue using flash column chromatography on silica gel. A gradient elution system (e.g., petroleum ether/acetone from 10:1 to 2:1) is typically effective for separating the target compound.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Part 2: A Spectrum of Influence - The Biological Activities of Chiral THF Diols

The defined three-dimensional structure of chiral tetrahydrofuran diols allows them to engage with biological targets with high specificity, leading to a diverse range of activities from potent antiviral effects to endocrine modulation.

Antiviral Powerhouse: HIV-1 Protease Inhibition

The bis-tetrahydrofuran (bis-THF) moiety is a cornerstone of modern HIV-1 protease inhibitors (PIs), most notably the FDA-approved drug Darunavir (DRV).[17] This specific chiral ligand is designed to fit snugly into the S2 subsite of the HIV protease active site, forming critical hydrogen bonds with the backbone atoms of the enzyme, particularly Asp-29 and Asp-30.[11][18]

  • Mechanism of Action: The oxygen atoms of the THF rings act as hydrogen bond acceptors, creating a tight and durable interaction with the protease.[18] This potent binding inhibits the enzyme's ability to cleave viral polyproteins, a crucial step in the maturation of new, infectious virions. The significance of the THF scaffold is highlighted by the drastic loss of activity when the ether oxygen is replaced with a methylene group.[18]

  • Overcoming Resistance: The interactions of the bis-THF ligand are primarily with the highly conserved main chain of the protease. This is a key reason for its effectiveness against many drug-resistant HIV strains, which often feature mutations in the side chains of the active site.[11] Further evolution of this concept has led to tris-THF ligands, which fill the S2 pocket even more effectively and show enhanced potency against multi-drug resistant isolates.[18][19]

CompoundP2 LigandKi (nM)Antiviral IC50 (nM)Reference
Darunavir (DRV, 9) bis-THF<0.011-5[18]
TMC-126 (13) C4-substituted bis-THF0.0141.4[18]
Compound 10 Cp-THF0.148[18]
GRL-0519A (18) tris-THFN/A~0.3-0.5[18]
Compound 4 gem-difluoro-bis-THFpicomolar range3.1[20]

Note: Compound numbers are as designated in the cited literature.

HIV_Protease_Interaction cluster_ligand bis-THF Ligand Asp30 Asp30 NH Asp29 Asp29 NH Gly48 Gly48 C=O THF_Ligand THF Ring 1 Oxygen THF Ring 2 Oxygen THF_Ligand:o1->Asp30 H-Bond THF_Ligand:o2->Asp29 H-Bond

Caption: Interaction of a bis-THF ligand with key backbone residues in the HIV protease S2 subsite.

Endocrine Disruption: A Case of Environmental Significance

Certain chiral tetrahydrofuran diols, identified as isomeric mixtures of 9,12-oxy-10,13-dihydroxyoctadecanoic acid and 10,13-oxy-9,12-dihydroxyoctadecanoic acid, have been isolated from natural sources like corncob animal bedding.[21][22] These compounds exhibit significant endocrine-disrupting activity at very low concentrations.

  • Biological Effects: In animal studies, these THF-diols have been shown to block the estrous cycle in female rats and inhibit male sexual behavior.[21][22] They also display mitogenic activity in breast and prostate cancer cells.[21] Their mechanism is suspected to involve the modulation of nitric oxide-dependent pathways that control gonadotrophin-releasing hormone.[21]

  • Potency: The activity of these natural THF-diols is substantial. The Lowest Observed Adverse Effect Level (LOAEL) for blocking the estrous cycle in female rats is approximately 0.5–1.0 ppm when administered in drinking water.[21][22] This is significantly lower than classical phytoestrogens, highlighting their potency as environmental endocrine disruptors.[21]

Compound ClassBiological EndpointLowest Observed Adverse Effect Level (LOAEL)Reference
THF-diols Blockage of Estrous Cyclicity (female)0.5 - 1.0 ppm[21][22]
THF-diols Blockage of Sexual Behavior (male)1.0 - 2.0 ppm[21][22]
Vasodilatory and Other Activities
  • Vasodilation: A family of tetrahydrofuran-diols derived from the metabolism of epoxyeicosatrienoic acids (EETs) has been synthesized and evaluated for vasoactivity. These compounds were found to be potent relaxants of pre-contracted bovine arteries, indicating a role in regulating vascular tone.[16]

  • Anti-Influenza: The natural product Aureonitol, which features a tetrahydrofuran core, has demonstrated anti-influenza activity by inhibiting viral replication.[23] Its mechanism involves targeting the sialic acid binding site of the viral surface glycoprotein hemagglutinin, thereby impairing virus adsorption to host cells.[23]

Part 3: From Bench to Biology - Key Experimental Workflows

The translation of a synthesized molecule into a potential drug candidate requires rigorous biological evaluation. The protocols described here are self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro HIV-1 Protease Enzymatic Inhibition Assay

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a chiral tetrahydrofuran diol against recombinant HIV-1 protease.

Principle: This assay utilizes a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate in a concentration-dependent manner.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)

  • Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7

  • Test Compound (Chiral THF Diol) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these stock solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is constant and low (<1%).

  • Assay Plate Setup:

    • Blank wells: 198 µL of assay buffer.

    • Control wells (100% activity): 188 µL of assay buffer + 10 µL of DMSO (or vehicle).

    • Test wells: 188 µL of assay buffer + 10 µL of test compound dilution.

  • Enzyme Addition: Add 10 µL of the diluted HIV-1 protease solution to all control and test wells. Mix gently and incubate for 15 minutes at 37 °C.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in the fluorescence reader pre-set to 37 °C. Read the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data: % Inhibition = [1 - (Ratetest / Ratecontrol)] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value. Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Protocol 2: Workflow for In Vivo Endocrine Disruption Study

This workflow outlines the key steps for evaluating the effect of THF-diols on the estrous cycle in female rats, based on established methodologies.[21][22]

Endocrine_Disruption_Workflow cluster_setup Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment Administration cluster_monitoring Phase 3: Effect Monitoring cluster_analysis Phase 4: Data Analysis A Animal Acclimation (Adult female Holtzman rats, n=8-10/group) B Baseline Estrous Cycle Monitoring (Daily vaginal smears for 2-3 weeks) A->B C Group Assignment (Control, Vehicle, Test Groups) B->C D Administer THF-diols in Drinking Water (e.g., 0, 0.2, 0.5, 1.0 ppm) C->D E Continue Daily Vaginal Smear Monitoring (For 4-6 weeks) D->E F Record Cyclicity Patterns (Identify diestrus, proestrus, estrus, metestrus) E->F G Quantify Disruption (Percentage of animals with blocked cyclicity) F->G H Statistical Analysis (e.g., Chi-square or Fisher's exact test) G->H I Determine LOAEL H->I

Caption: Experimental workflow for evaluating the endocrine-disrupting effects of THF-diols in a rodent model.

Conclusion and Future Horizons

The chiral tetrahydrofuran diol is far more than a simple cyclic ether. It is a sophisticated molecular tool, whose stereochemically defined hydroxyl and ether functionalities are adept at forming specific, high-affinity interactions with critical biological targets. From physically obstructing the active site of a viral protease to subtly modulating the complex signaling of the endocrine system, the biological activities of these compounds are both potent and diverse.

The future of this chemical class is bright. The continued exploration of novel synthetic methodologies will undoubtedly provide access to an even greater diversity of stereoisomers and substituted analogues.[12][14][15] As our understanding of disease pathways deepens, the THF-diol scaffold will continue to serve as a foundational element for structure-based drug design, offering a robust and tunable platform for developing the next generation of targeted therapeutics. The challenge for researchers will be to continue to unravel the precise structure-activity relationships that govern their function, turning this privileged scaffold into even more powerful and selective medicines.

References

  • Markaverich, B. M., et al. (2007). Tetrahydrofurandiols (THF-diols), Leukotoxindiols (LTX-diols), and Endocrine Disruption in Rats. Environmental Health Perspectives, 115(Suppl 1), 58-64. [Link]

  • Pernik, I., et al. (2013). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Tetrahedron: Asymmetry, 24(15-16), 947-953. [Link]

  • Zhang, Y., et al. (2020). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Chemical Science, 11(3), 735-741. [Link]

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

  • Byun, H. S., et al. (1998). Epoxygenase eicosanoids: synthesis of tetrahydrofuran-diol metabolites and their vasoactivity. Journal of Medicinal Chemistry, 41(19), 3746-3749. [Link]

  • Ghosh, A. K., et al. (2001). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Organic Letters, 3(5), 635-637. [Link]

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(17), 7545-7558. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

  • Wolfe, J. P., & Phillips, A. J. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 64(29), 6831-6857. [Link]

  • Ghosh, A. K., et al. (2018). Design of gem-difluoro-bis-tetrahydrofuran as P2 ligand for HIV-1 protease inhibitors to improve brain penetration: synthesis, X-ray studies, and biological evaluation. Journal of Medicinal Chemistry, 61(18), 8289-8300. [Link]

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

  • Chen, J. R., & Xiao, W. J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • Markaverich, B. M., et al. (2007). Tetrahydrofurandiols (THF-diols), Leukotoxindiols (LTX-diols), and Endocrine Disruption in Rats. Environmental Health Perspectives, 115(Suppl 1), 58-64. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Athawale, P., et al. (2022). Structures of selected drugs containing THF ring. ResearchGate. [Link]

  • Kezić, S. (2000). Bioactivity and Analysis of Chiral Compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341. [Link]

  • Bojarska, J., et al. (2011). [Preparations and biological properties of chiral compounds]. Postepy higieny i medycyny doswiadczalnej, 65, 533-546. [Link]

  • Rodrigues, M. L., et al. (2015). Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin. PLoS ONE, 10(10), e0139993. [Link]

  • Brown, D. G., & Wobst, H. J. (2021). Chirality and Biological Activity. Burger's Medicinal Chemistry and Drug Discovery, 1-40. [Link]

  • El-Sheshtawy, H. S., et al. (2024). Elucidating the Mechanism of Tetrahydrofuran-Diol Formation through Os(VI)-Catalyzed Oxidative Cyclization of 5,6-Dihydroxyalkenes Ligated by Citric Acid. The Journal of Organic Chemistry. [Link]

  • Trost, B. M. (2009). studies toward tetrahydrofuran-containing natural products: total synthesis of amphidinolide c and oxylipids. IRL @ UMSL. [Link]

  • Kezić, S. (2000). Bioactivity and analysis of chiral compounds. ResearchGate. [Link]

  • Fernández, R., & Martín-Lagos, J. (2017). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 15(11), 346. [Link]

  • Fernández, R., & Martín-Lagos, J. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(3), 193. [Link]

  • ResearchGate. (2020). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

  • Chatterjee, T., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal, 24(51), 13444-13448. [Link]

  • Agniswamy, J., et al. (2013). Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease. The Journal of antimicrobial chemotherapy, 68(11), 2519-2528. [Link]

  • SlideShare. (2014). stereochemistry and biological activity of drugs. [https://www.slideshare.net/mobile/sagar Murdoch/stereochemistry-and-biological-activity-of-drugs]([Link] Murdoch/stereochemistry-and-biological-activity-of-drugs)

Sources

Spectroscopic and Structural Elucidation of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive technical guide to the spectroscopic characterization of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. As of the date of publication, publicly accessible, experimentally verified spectroscopic data for this specific stereoisomer is limited. The data presented herein is a combination of predicted values derived from computational models based on established principles of nuclear magnetic resonance, infrared, and mass spectrometry, alongside analysis of closely related structural analogs. This guide is intended for research and development professionals and should be used as a reference for experimental design and data interpretation. All predicted data should be confirmed by empirical analysis.

Introduction

This compound, a chiral building block with the CAS number 204509-08-0, is a molecule of significant interest in the fields of medicinal chemistry and drug development.[1] Its stereochemically defined structure, featuring a substituted tetrahydrofuran ring, makes it a valuable precursor in the synthesis of complex molecules, particularly nucleoside analogs and other bioactive compounds. The precise arrangement of its hydroxyl groups and the overall conformation of the furanose ring are critical determinants of its reactivity and its ability to mimic natural sugars in biological systems.

An accurate and thorough understanding of its spectroscopic signature is paramount for researchers to verify its synthesis, assess its purity, and understand its chemical behavior. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented are designed to serve as a robust framework for researchers engaged in the synthesis and application of this and related chiral synthons.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , dictates its expected spectroscopic characteristics.[1] The presence of two hydroxyl groups, a primary and a secondary one, along with the tetrahydrofuran ether linkage, gives rise to distinct signals in various spectroscopic analyses.

Figure 1: 2D structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the rigid conformation of the five-membered ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H1a, H1b3.6 - 3.8m-2H
H2a, H2b1.8 - 2.1m-2H
H34.2 - 4.4m-1H
H43.9 - 4.1m-1H
H5a, H5b3.5 - 3.7m-2H
OH (C3)Variable (2.0 - 4.0)br s-1H
OH (C5-CH₂)Variable (2.0 - 4.0)br s-1H

Causality behind Predictions:

  • Protons on carbons adjacent to oxygen (H1, H3, H4, H5) are expected to be deshielded and appear at higher chemical shifts (downfield).

  • The diastereotopic protons on the ring (H2a, H2b) and the hydroxymethyl group (H5a, H5b) will likely exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

  • The hydroxyl proton signals are typically broad singlets, and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C178 - 82
C235 - 39
C370 - 74
C440 - 44
C5 (CH₂OH)63 - 67

Causality behind Predictions:

  • Carbons bonded to oxygen (C1, C3, C5) are significantly deshielded and appear in the 60-85 ppm range.

  • The aliphatic carbons of the ring (C2, C4) will appear further upfield.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If necessary, perform a solvent suppression experiment if residual solvent signals obscure the analyte peaks.

    • To confirm the identity of the hydroxyl protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The hydroxyl proton signals will disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.7 mL Deuterated Solvent h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR & DEPT dissolve->c13_nmr d2o_exchange D₂O Exchange (optional) h1_nmr->d2o_exchange processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr->processing analysis Integration, Referencing, Structure Confirmation processing->analysis

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H and C-O bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Alcohol)3200 - 3600Strong, Broad
C-H (Aliphatic)2850 - 3000Medium
C-O (Ether)1050 - 1150Strong
C-O (Alcohol)1000 - 1260Strong

Causality behind Predictions:

  • The broad O-H stretch is characteristic of hydrogen-bonded hydroxyl groups.

  • The strong C-O stretching bands arise from both the ether linkage in the tetrahydrofuran ring and the two alcohol groups.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (Liquid Film): If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

    • KBr Pellet (Solid): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which will be automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

IonPredicted m/zInterpretation
[M]⁺118Molecular Ion
[M-H₂O]⁺100Loss of water from a hydroxyl group
[M-CH₂OH]⁺87Loss of the hydroxymethyl group
C₄H₇O₂⁺87Fragmentation of the ring
C₂H₅O₂⁺61Cleavage of the tetrahydrofuran ring

Causality behind Predictions:

  • The molecular ion peak ([M]⁺) at m/z 118 corresponds to the molecular weight of the compound.

  • Fragmentation is expected to occur via the loss of stable neutral molecules like water or radicals such as the hydroxymethyl group. Cleavage of the tetrahydrofuran ring at various points will also lead to characteristic fragment ions.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce significant fragmentation. Electrospray Ionization (ESI), often used with LC-MS, is a softer technique and will likely show a prominent protonated molecule [M+H]⁺ at m/z 119 or a sodiated adduct [M+Na]⁺ at m/z 141.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition (C₅H₁₀O₃).

G cluster_sample_prep Sample Introduction cluster_ms_process Mass Spectrometry Process cluster_analysis Data Interpretation sample_intro Dilute Sample (Direct Infusion, GC, or LC) ionization Ionization (e.g., EI, ESI) sample_intro->ionization mass_analysis Mass Analysis (e.g., TOF, Quadrupole) ionization->mass_analysis detection Ion Detection mass_analysis->detection spectrum_analysis Analyze Mass Spectrum detection->spectrum_analysis confirmation Confirm Molecular Weight & Fragmentation Pattern spectrum_analysis->confirmation

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed framework based on predicted data for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While the data presented is predictive, it is grounded in the fundamental principles of spectroscopy and serves as a reliable starting point for the empirical analysis and structural confirmation of this important chiral building block. Researchers are strongly encouraged to use this guide in conjunction with their own experimentally obtained data to achieve a comprehensive structural elucidation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of C5H10O3 Diols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of diols with the molecular formula C5H10O3. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural diversity, physicochemical characteristics, reactivity, and analytical methodologies pertinent to this class of compounds. The unique combination of two hydroxyl groups and an additional oxygen-containing functionality within a five-carbon framework imparts these molecules with distinct properties, making them valuable building blocks in medicinal chemistry and materials science.

Structural Diversity of C5H10O3 Diols

The molecular formula C5H10O3 indicates a degree of unsaturation of one, suggesting the presence of either a double bond or a ring structure. The three oxygen atoms can be incorporated as two hydroxyl groups and an ether, a carbonyl (ketone or aldehyde), or a carboxylic acid/ester functionality (though the latter would not be a diol). This guide will focus on isomers containing two hydroxyl groups and an ether or carbonyl group.

The structural isomers of C5H10O3 diols are numerous and can be broadly categorized into acyclic and cyclic structures.

Acyclic Isomers

Acyclic C5H10O3 diols feature a five-carbon chain with two hydroxyl groups and an additional oxygen atom, typically as an ether or carbonyl group. Examples include:

  • Ether-containing diols: These isomers possess an ether linkage within the carbon chain. An example is 2-(2-hydroxyethoxy)propan-1-ol .

  • Keto-diols: These isomers contain a ketone functional group. An example is 1,4-dihydroxy-pentan-2-one .

  • Aldo-diols: These isomers feature an aldehyde functional group. An example is 2,3-dihydroxy-4-methyl-butanal .

Cyclic Isomers

Cyclic C5H10O3 diols incorporate the carbon atoms into a ring structure, with the hydroxyl groups and the additional oxygen atom as substituents or part of the ring. Common ring structures include furanose and pyranose-like scaffolds. Examples identified from chemical databases include:

  • (2S,3R,4S)-5-hydroxymethyl-tetrahydrofuran-2,3,4-triol (a pentose sugar derivative)

  • (2S,6R)-oxane-2,6-diol [1]

  • (2S)-3-(hydroxymethyl)cyclobutane-1,2-diol [2]

  • 3-(Oxiran-2-yl)propane-1,2-diol [3]

  • 1,4-Dioxan-2-ylmethanol [4]

The stereochemistry of these cyclic structures plays a crucial role in their biological activity and physical properties.

Physical Properties

The physical properties of C5H10O3 diols are significantly influenced by the presence of multiple polar functional groups capable of hydrogen bonding.

Boiling and Melting Points

Due to the presence of two hydroxyl groups, C5H10O3 diols exhibit significantly higher boiling and melting points compared to non-hydroxylated analogues of similar molecular weight. Extensive intermolecular hydrogen bonding requires more energy to overcome during phase transitions. For example, related simple diols like 1,5-pentanediol (C5H12O2) have a boiling point of 242 °C. The additional oxygen atom in C5H10O3 isomers is expected to further increase polarity and hydrogen bonding capacity, leading to even higher boiling points.

Solubility

The multiple oxygen atoms make C5H10O3 diols generally soluble in polar solvents like water and lower alcohols. The hydroxyl groups and the ether or carbonyl oxygen can act as hydrogen bond donors and acceptors, facilitating dissolution in protic solvents. Solubility in nonpolar solvents is expected to be limited, although the five-carbon backbone provides some lipophilic character.

Table 1: Computed Physical Properties of Selected C5H10O3 Diol Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
(2S,6R)-oxane-2,6-diol[1]C5H10O3118.13-1.423
(2S)-3-(hydroxymethyl)cyclobutane-1,2-diol[2]C5H10O3118.13-1.333
3-(Oxiran-2-yl)propane-1,2-diol[3]C5H10O3118.13-1.533
1,4-Dioxan-2-ylmethanol[4]C5H10O3118.13-0.913

Note: These values are computationally predicted and may differ from experimental values.

Chemical Properties and Reactivity

The chemical reactivity of C5H10O3 diols is dictated by the interplay of the hydroxyl groups and the additional oxygen-containing functionality. These compounds can undergo a variety of transformations, making them versatile synthetic intermediates.

Reactions of the Hydroxyl Groups

The two hydroxyl groups can undergo typical alcohol reactions, including:

  • Oxidation: Primary alcohols can be oxidized to aldehydes and carboxylic acids, while secondary alcohols can be oxidized to ketones. The choice of oxidizing agent determines the product. For vicinal diols, oxidative cleavage of the carbon-carbon bond can occur using reagents like sodium periodate (NaIO4) or lead tetraacetate (Pb(OAc)4), yielding two carbonyl compounds.[1][5][6]

  • Esterification: Diols react with carboxylic acids or their derivatives to form esters.[7] This reaction is fundamental in the synthesis of polyesters and in the prodrug strategies for drug delivery.

  • Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis.

  • Protection: The diol functionality can be protected to prevent unwanted reactions during multi-step syntheses. For example, 1,2- and 1,3-diols can be protected as cyclic acetals or ketals by reacting them with aldehydes or ketones.[7]

Influence of the Third Oxygen Atom

The presence of an ether or carbonyl group within the molecule introduces additional reactivity:

  • Ether Linkage: Ethers are generally unreactive but can be cleaved under harsh acidic conditions. The ether oxygen can also influence the acidity and reactivity of neighboring protons.

  • Carbonyl Group: The carbonyl group in keto- or aldo-diols is susceptible to nucleophilic attack. It can also participate in intramolecular reactions with the hydroxyl groups, such as the formation of hemiacetals or hemiketals, which is particularly relevant for the cyclic isomers.

Synthesis of C5H10O3 Diols

Several synthetic strategies can be employed to prepare C5H10O3 diols, with the choice of method depending on the desired isomer and stereochemistry.

Dihydroxylation of Alkenes

A common method for the synthesis of vicinal diols is the dihydroxylation of an alkene precursor. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols from prochiral alkenes using an osmium catalyst and a chiral ligand.[3][8][9][10][11]

Sources

The Pivotal Role of Stereochemistry in Tetrahydrofuran Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2][3][4] Its prevalence stems from its unique combination of properties: a polar ether functionality capable of hydrogen bonding, and a conformationally restrained cyclic structure that can precisely orient substituents in three-dimensional space.[5][6] However, the true pharmacological potential of THF derivatives is unlocked only through the precise control of their stereochemistry. The spatial arrangement of atoms at chiral centers on the THF ring dictates the molecule's overall shape, which in turn governs its interaction with biological targets, metabolic fate, and ultimate therapeutic efficacy. This guide provides an in-depth exploration of the critical influence of stereochemistry on the synthesis, biological activity, and pharmacokinetic profiles of tetrahydrofuran-containing compounds, offering field-proven insights for researchers in drug development.

The Tetrahydrofuran Scaffold: Structural and Conformational Nuances

The five-membered tetrahydrofuran ring is not planar. It adopts puckered conformations, primarily the "envelope" and "twist" forms, to alleviate torsional strain. The energy barrier between these conformations is low, allowing for rapid interconversion. However, the introduction of substituents dramatically influences this conformational landscape. Large substituents preferentially occupy pseudo-equatorial positions to minimize steric hindrance, effectively locking the ring into a preferred conformation.[7] This conformational rigidity is paramount, as it pre-organizes other functional groups for optimal interaction with a biological target, reducing the entropic penalty of binding and potentially increasing potency. The oxygen atom in the ring is not merely a structural linker; it acts as a hydrogen bond acceptor, a crucial point of interaction for many drug-receptor binding events.[5]

The Cornerstone of Utility: Stereoselective Synthesis

The biological importance of specific stereoisomers necessitates synthetic methods that can generate them with high purity.[8] The development of stereoselective strategies to construct substituted tetrahydrofurans has been a major focus of organic chemistry.[1] Control over both relative and absolute stereochemistry is essential.

Key Synthetic Strategies

Several powerful methods are employed to achieve stereocontrol in THF synthesis:

  • Intramolecular Cycloetherification: This is one of the most common approaches, often involving the cyclization of a γ-hydroxy alkene or a similar precursor. The stereochemical outcome is dictated by the geometry of the transition state, which can be influenced by the existing stereocenters in the acyclic precursor or by the choice of reagents.[1][9] For instance, SN2-type reactions proceed with an inversion of configuration, while other mechanisms may favor thermodynamic or kinetic products.[1]

  • [3+2] Cycloadditions and Annulations: These reactions are highly efficient for building the THF ring, as they can form multiple bonds and stereocenters in a single step.[1] The use of chiral catalysts or auxiliaries can render these processes highly enantioselective.

  • Oxonium Ion-Mediated Cyclizations: Reactive oxonium ions can be generated from acyclic or cyclic precursors and subsequently trapped by a tethered nucleophile. The stereoselectivity is often high, arising from the preferential formation of a pseudoequatorial orientation of substituents in the cyclization transition state to minimize steric strain.[1]

  • Asymmetric Catalysis: The use of chiral metal complexes (e.g., using copper, rhodium, or nickel) or organocatalysts has revolutionized the synthesis of enantioenriched THF derivatives.[1][8][10] These catalysts create a chiral environment that forces the reaction to proceed through a lower-energy pathway for one enantiomer over the other.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Outcome cluster_analysis Purification & Analysis Acyclic_Precursor Acyclic Precursor (e.g., γ-Hydroxy Alkene) Stereoselective_Reaction Stereoselective Reaction (e.g., Asymmetric Cycloetherification) Acyclic_Precursor->Stereoselective_Reaction Chiral_Catalyst Chiral Catalyst or Auxiliary Chiral_Catalyst->Stereoselective_Reaction Controls Stereochemistry Racemic_Mixture Stereoisomeric Mixture Stereoselective_Reaction->Racemic_Mixture Without Control Pure_Isomer Single, Pure Stereoisomer Stereoselective_Reaction->Pure_Isomer With Control Separation Chiral Separation (e.g., HPLC) Racemic_Mixture->Separation Isolates Desired Isomer Separation->Pure_Isomer Isolates Desired Isomer

Caption: General workflow for stereoselective synthesis of THF derivatives.

Exemplary Protocol: Asymmetric Iodocyclization

This protocol describes a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization to produce highly functionalized, enantioenriched tetrahydrofurans.[8]

Objective: To synthesize a 2,5-disubstituted tetrahydrofuran derivative with high diastereo- and enantioselectivity.

Materials:

  • γ,δ-Unsaturated alcohol (1.0 eq)

  • Nitroalkane (1.5 eq)

  • Cu(OTf)₂ (10 mol%)

  • Chiral PyBox Ligand (11 mol%)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Iodine (I₂) (2.0 eq)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (10 mol%) and the chiral PyBox ligand (11 mol%). Add anhydrous DCM and stir the mixture at room temperature for 1 hour. Causality: This pre-stirring step is crucial for the formation of the active chiral copper catalyst complex, which is the source of the enantioselectivity.

  • Henry Reaction: Cool the catalyst solution to the specified reaction temperature (e.g., -20 °C). Add the γ,δ-unsaturated alcohol (1.0 eq), followed by the nitroalkane (1.5 eq), and finally DIPEA (1.2 eq) dropwise. Causality: The base (DIPEA) deprotonates the nitroalkane to form a nitronate anion, which then attacks the aldehyde in an asymmetric fashion, guided by the chiral catalyst.

  • Reaction Monitoring: Allow the reaction to stir for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Iodocyclization: Once the Henry reaction is complete, add I₂ (2.0 eq) and saturated aqueous NaHCO₃ solution directly to the reaction mixture. Stir vigorously at room temperature for 12-24 hours. Causality: The iodine electrophilically activates the double bond, which is then attacked intramolecularly by the hydroxyl group in a 5-exo-tet cyclization. The bicarbonate base neutralizes the HI byproduct.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess iodine. Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tetrahydrofuran derivative.

  • Characterization: Confirm the structure and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using NMR spectroscopy and chiral HPLC analysis, respectively.

The Biological Imperative: Stereochemistry in Drug Action

Biological systems are inherently chiral. Receptors, enzymes, and nucleic acids are composed of chiral building blocks (L-amino acids and D-sugars), creating specific three-dimensional environments.[11] Consequently, the different stereoisomers of a chiral drug can interact with these targets in profoundly different ways, a phenomenon known as chiral recognition.[12][13]

One stereoisomer, the eutomer , may fit perfectly into a binding site and elicit the desired therapeutic response. Its mirror image, the distomer , may have lower affinity, no activity, or even bind to a different target, causing unwanted side effects or toxicity.[12][14] In some cases, both enantiomers can have similar activities, while in others, they may possess entirely different pharmacological profiles.[14]

G cluster_receptor Biological Receptor cluster_ligands cluster_responses Receptor Chiral Binding Site Response Therapeutic Effect Receptor->Response NoResponse No/Different Effect Receptor->NoResponse Eutomer Eutomer (Correct Fit) Eutomer->Receptor High Affinity Binding Distomer Distomer (Poor Fit) Distomer->Receptor Low Affinity Binding

Caption: Model of chiral recognition at a biological receptor site.

Case Study: HIV Protease Inhibitors

The development of HIV protease inhibitors is a triumph of structure-based drug design, where THF moieties play a critical role. Darunavir , a highly potent inhibitor, contains a central bis-tetrahydrofuran ligand. This specific (3R,3aS,6aR)-bis-THF moiety is not arbitrary; its stereochemistry is absolutely essential for activity. The oxygen atoms of the THF rings form crucial hydrogen bonds with the backbone NH groups of Asp-29 and Asp-30 in the enzyme's active site.[15] This interaction anchors the inhibitor firmly in place. Altering the stereochemistry or replacing the THF oxygen with a methylene group leads to a drastic loss of activity, highlighting the precise structural and electronic requirements for binding.[15]

Inhibitor DerivativeKey Stereochemical FeatureAntiviral Activity (IC₅₀)Rationale for Activity Change
Darunavir Analog (R)-stereoisomer of a 7-membered polyether ring4.9 nMOptimal fit and H-bonding with Asp-29/30 backbone.[15]
Darunavir Analog (S)-stereoisomer of a 7-membered polyether ring~30 nM (6x less active)Sub-optimal orientation of the ether oxygen for H-bonding.[15]
Methylene Analog THF Oxygen replaced with CH₂>1000 nMLoss of critical hydrogen bond acceptor.[15]
Case Study: Natural Product Lignans

Tetrahydrofuran lignans are a class of natural products exhibiting a wide range of biological activities, including antimicrobial and antitumor effects.[1][16] The relative stereochemistry of the substituents on the THF ring dramatically influences this activity. In a study of synthetic tetrasubstituted THF lignan stereoisomers, different configurations showed maximal activity against different microbes. For example, the (7R,7'R,8R,8'R) isomer was most potent against Listeria denitrificans, while the (7S,7'R,8S,8'S) isomer showed the strongest antifungal activity.[17][18] This demonstrates that even subtle changes in the spatial arrangement of functional groups can switch or enhance target selectivity.

Stereochemistry in Pharmacokinetics (ADME) and Safety

The influence of stereochemistry extends beyond the drug-target interaction (pharmacodynamics) to the entire pharmacokinetic profile of a drug. The U.S. FDA recommends that the stereoisomeric composition of a chiral drug be well-defined and that individual enantiomers be studied early in development.[14]

  • Absorption, Distribution, Metabolism, Excretion (ADME): Enantiomers can be absorbed, distributed, and metabolized at different rates because the proteins involved in these processes (e.g., transporters, metabolic enzymes like Cytochrome P450s) are also chiral.[12] This can lead to different plasma concentrations and durations of action for each isomer. For drug candidates, it is critical to develop quantitative assays for individual enantiomers to properly characterize their pharmacokinetic behavior.[14]

  • Safety and Toxicity: As tragically exemplified by thalidomide, where one enantiomer was sedative and the other was teratogenic, stereoisomers can have vastly different toxicity profiles.[12] One isomer of a THF derivative could be a potent therapeutic while the other contributes to the side-effect profile or is metabolized to a toxic species. Therefore, developing a single, pure enantiomer is often the safest and most effective strategy.[14]

Conclusion

For researchers and drug development professionals working with tetrahydrofuran derivatives, stereochemistry is not a secondary consideration—it is a central pillar of design and optimization. The precise three-dimensional arrangement of atoms dictates everything from synthetic feasibility to receptor binding, pharmacokinetic behavior, and patient safety. A thorough understanding of stereoselective synthesis allows for the creation of pure, well-defined stereoisomers. In turn, the careful evaluation of these individual isomers is essential to unlock their full therapeutic potential and mitigate risks. As drug discovery continues to demand greater precision and efficacy, the mastery of stereochemistry in scaffolds like tetrahydrofuran will remain a key determinant of success.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, 23(10), 1019–1032. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved January 21, 2026, from [Link]

  • Díez-Poza, C., Fernández-Pérez, L., & Fuertes-Espinosa, C. (2020). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 18(2), 115. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 55-74. [Link]

  • Kumar, A., Singh, P., & Singh, R. (2024). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series, 179-191. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Belusa, V. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • Kanger, T., & Lopp, M. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

  • Zhang, Z., Zhang, W., & Zhang, X. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 8(12), 3029-3036. [Link]

  • Hoffmann, R. W. (2024). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Link]

  • Kumar, M., & Singh, V. K. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Organic Letters, 20(17), 5407-5410. [Link]

  • Li, Y., et al. (2024). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Journal of Medicinal Chemistry. [Link]

  • Tanoguchi, T., & Ogasawara, K. (2000). Syntheses and antimicrobial activity of tetrasubstituted tetrahydrofuran lignan stereoisomers. Bioscience, Biotechnology, and Biochemistry, 64(1), 114-121. [Link]

  • Kumar, R., et al. (2024). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. [Link]

  • Plietker, B. (2018). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry, 16(1), 56-66. [Link]

  • Wiberg, K. B., & Rablen, P. R. (2018). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). The Journal of Organic Chemistry, 83(24), 15154-15163. [Link]

  • Barbero, H., & Barbero, A. (2018). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 16(11), 456. [Link]

  • Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3). [Link]

  • Tanoguchi, T., & Ogasawara, K. (2000). Syntheses and Antimicrobial Activity of Tetrasubstituted Tetrahydrofuran Lignan Stereoisomers. Bioscience, Biotechnology, and Biochemistry, 64(1), 114-121. [Link]

  • Anknown. (n.d.). stereochemistry and biological activity of drugs. Retrieved January 21, 2026, from [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. [Link]

  • Fürstner, A., et al. (2024). Total Synthesis of Chondrochloren A. Organic Letters. [Link]

Sources

An In-depth Technical Guide to 1,4-Anhydro-3-deoxy-D-threo-pentitol (CAS Number 204509-08-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and handling considerations for 1,4-Anhydro-3-deoxy-D-threo-pentitol, a specialized monosaccharide derivative with significant potential in synthetic and medicinal chemistry.

Core Chemical Identity and Properties

1,4-Anhydro-3-deoxy-D-threo-pentitol, identified by CAS number 204509-08-0, is a custom-synthesized carbohydrate derivative. Structurally, it is a five-carbon sugar alcohol (pentitol) where an internal ether linkage has formed between carbons 1 and 4, creating a tetrahydrofuran ring. The "3-deoxy" designation indicates the absence of a hydroxyl group at the third carbon position.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 204509-08-0[1]
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][2]
IUPAC Name (2S,4S)-4-Hydroxytetrahydrofuran-2-methanolN/A
Synonyms 1,4-Anhydro-3-deoxy-D-threo-pentitol[1][2]
Purity Min. 95% (as commercially available)[2]

This molecule is a chiral building block, with its specific stereochemistry ("D-threo") conferring distinct three-dimensional properties that are crucial for its application in the synthesis of complex, stereochemically-defined molecules.[1]

Synthesis and Chemical Reactivity

A potential synthetic workflow could involve the following key transformations:

  • Selective Protection: Beginning with a readily available D-pentose, such as D-xylose or D-ribose, the hydroxyl groups that are not involved in the anhydro ring formation would be selectively protected.

  • Deoxygenation: A deoxygenation reaction would be performed to remove the hydroxyl group at the C-3 position. This is a critical step to achieve the "3-deoxy" characteristic of the target molecule.

  • Cyclization/Anhydro Ring Formation: Following deoxygenation, an intramolecular cyclization would be induced to form the 1,4-anhydro ring. This is often achieved by activating the anomeric carbon and promoting nucleophilic attack from the C-4 hydroxyl group.

  • Deprotection: The final step would involve the removal of the protecting groups to yield the target 1,4-Anhydro-3-deoxy-D-threo-pentitol.

The synthesis of related amino-1,4-anhydro-D-pentitols often starts from precursors like (R)-glycidol and involves key steps such as epoxide opening and azide reduction, highlighting the modular nature of synthetic routes to this class of compounds.[3]

G D-Pentose Precursor D-Pentose Precursor Selective Protection Selective Protection D-Pentose Precursor->Selective Protection Protecting Group Chemistry Deoxygenation at C-3 Deoxygenation at C-3 Selective Protection->Deoxygenation at C-3 e.g., Barton-McCombie Anhydro Ring Formation Anhydro Ring Formation Deoxygenation at C-3->Anhydro Ring Formation Intramolecular Cyclization Deprotection Deprotection Anhydro Ring Formation->Deprotection Removal of Protecting Groups 1,4-Anhydro-3-deoxy-D-threo-pentitol 1,4-Anhydro-3-deoxy-D-threo-pentitol Deprotection->1,4-Anhydro-3-deoxy-D-threo-pentitol Final Product

Figure 1: A generalized synthetic workflow for the preparation of 1,4-Anhydro-3-deoxy-D-threo-pentitol.

Applications in Research and Drug Development

The primary utility of 1,4-Anhydro-3-deoxy-D-threo-pentitol lies in its role as a chiral building block in synthetic organic chemistry, particularly in the field of drug discovery.

Synthesis of Nucleoside and Nucleotide Analogues

This molecule serves as a scaffold for the synthesis of modified nucleosides and nucleotides. By attaching a nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) to the anhydro-sugar moiety, novel nucleoside analogues can be created. These analogues are of significant interest in the development of antiviral and anticancer agents. The modified sugar backbone can confer desirable properties such as increased metabolic stability, enhanced binding to target enzymes (e.g., viral polymerases or reverse transcriptases), or altered cellular uptake.

Glycosylation Reactions

As a monosaccharide derivative, 1,4-Anhydro-3-deoxy-D-threo-pentitol can be employed in glycosylation reactions to construct complex carbohydrates.[1][2] These complex carbohydrates are involved in a myriad of biological processes, and synthetic analogues are valuable tools for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and investigating the role of glycans in disease.

Chiral Pool Synthesis

This compound is a member of the "chiral pool," which comprises readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. Its well-defined stereochemistry makes it an attractive starting point for the asymmetric synthesis of natural products and other biologically active compounds.

Hazards and Safety Considerations

A specific, publicly available Safety Data Sheet (SDS) for 1,4-Anhydro-3-deoxy-D-threo-pentitol is not readily found. However, based on its chemical structure as a polyhydroxylated tetrahydrofuran derivative and general laboratory safety principles, the following precautions should be observed. It is important to note that this information is advisory and a comprehensive risk assessment should be conducted before handling this chemical.

Table 2: General Hazard and Safety Recommendations

Hazard CategoryRecommendation
Eye Contact May cause eye irritation. Wear appropriate safety glasses or goggles. In case of contact, flush eyes with copious amounts of water for at least 15 minutes.
Skin Contact May cause skin irritation upon prolonged or repeated exposure. Wear suitable protective gloves. In case of contact, wash the affected area with soap and water.
Inhalation May be harmful if inhaled. Avoid breathing dust or vapors. Handle in a well-ventilated area or in a chemical fume hood.
Ingestion The toxicological properties have not been thoroughly investigated. Avoid ingestion. If swallowed, seek medical attention.
Fire and Explosion The compound is likely combustible. Keep away from open flames and sources of ignition. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam.
Storage Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

For detailed and specific safety information, it is highly recommended to request a Safety Data Sheet from the supplier.[1]

Spectroscopic Characterization

Experimental spectroscopic data for 1,4-Anhydro-3-deoxy-D-threo-pentitol is not available in the public domain. However, based on its structure, the following spectroscopic characteristics would be expected:

  • ¹H NMR: The proton NMR spectrum would show a series of complex multiplets in the aliphatic region, corresponding to the protons on the tetrahydrofuran ring and the hydroxymethyl group. The chemical shifts and coupling constants would be indicative of the threo stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be characteristic of a deoxy sugar derivative with primary and secondary alcohol functionalities.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (or a related ion such as [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of 118.13 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. C-O and C-H stretching and bending vibrations would also be present.

For definitive structural confirmation, a full suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) would be necessary, along with high-resolution mass spectrometry.

Conclusion

1,4-Anhydro-3-deoxy-D-threo-pentitol is a valuable and specialized chemical entity for researchers in organic synthesis and drug discovery. Its utility as a chiral building block for the creation of novel nucleoside analogues and complex carbohydrates underscores its importance in the development of new therapeutic agents and research tools. While specific hazard data is limited, adherence to standard laboratory safety protocols for handling chemical reagents is essential. Further research into the biological activities of this compound and its derivatives may unveil new and exciting applications in the future.

References

  • Fire Products Plam Bulgaria. (2022, July 26). SAFETY DATA SHEET. Retrieved from [Link]

  • Goti, A., et al. (2007). Synthesis of amino-1,4-anhydro-d-pentitols and amino-1,5-anhydro-d-hexitols with the arabino configuration from (R)-glycidol. Tetrahedron: Asymmetry, 18(16), 1939-1946. DOI: 10.1016/j.tetasy.2007.08.010

Sources

Methodological & Application

Stereoselective Synthesis of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: A Chiral Pool Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a pivotal chiral building block in medicinal and organic chemistry. Its stereochemically defined structure, featuring two hydroxyl groups with specific orientations on a tetrahydrofuran (THF) scaffold, makes it an invaluable precursor for the synthesis of complex molecules, particularly nucleoside analogues used in antiviral and anticancer drug discovery.[1] This application note provides a comprehensive guide to the stereoselective synthesis of this diol, focusing on a robust strategy that originates from the chiral pool. We present a detailed, field-proven protocol starting from D-mannitol, explaining the causal logic behind experimental choices and offering insights into reaction control. This document is intended for researchers, scientists, and drug development professionals seeking a practical and reproducible methodology for obtaining this high-value synthon.

Introduction: The Strategic Importance of a Chiral Diol

The tetrahydrofuran ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[2][3] When substituted with specific stereochemistry, as in this compound, it serves as a mimic of ribose or deoxyribose sugars. This property is exploited in the design of nucleoside analogues—such as Locked Nucleic Acids (LNA)—that can modulate the function of enzymes like polymerases and reverse transcriptases, forming the basis for many therapeutic agents.[1]

The primary challenge in synthesizing this molecule lies in the precise control of its two stereocenters at the C3 and C5 positions. Achieving the desired (3S,5S) configuration requires a synthetic strategy that is both efficient and highly stereoselective. While various methods exist for THF synthesis, including cycloadditions and intramolecular cyclizations, starting from a naturally occurring chiral molecule (the "chiral pool" approach) offers an elegant and effective solution.[4][5][6][7][8] This strategy leverages the inherent stereochemistry of a readily available starting material to build the target molecule, obviating the need for complex asymmetric catalysis or chiral resolutions.

This guide details a synthetic pathway beginning with D-mannitol, a cost-effective and stereochemically rich hexitol, to construct the (3S,5S)-tetrahydrofuran diol.[9][10]

Overview of Synthetic Strategies

The construction of the (3S,5S)-disubstituted tetrahydrofuran core can be approached from several angles. Understanding these strategies provides context for the chosen protocol.

  • Chiral Pool Synthesis: Utilizes inexpensive, enantiopure starting materials like carbohydrates or amino acids. The inherent stereocenters of the starting material are manipulated through a sequence of reactions to form the desired product. D-mannitol is an ideal precursor for this target due to the predefined stereochemistry of its hydroxyl groups.[9][10]

  • Asymmetric Catalysis: Involves the use of chiral catalysts to induce enantioselectivity in reactions such as asymmetric hydrogenations, epoxidations, or cyclizations on achiral precursors.[11] For instance, a nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones can produce chiral tetrahydrofurans with high enantioselectivity.[11]

  • Substrate-Controlled Diastereoselection: Relies on existing stereocenters within a precursor molecule to direct the formation of new stereocenters. An example includes the stereoselective reduction of a ketone precursor, where the approach of the hydride reagent is sterically hindered by substituents already present on the ring.[12]

The chiral pool approach from D-mannitol was selected for this guide due to its reliability, cost-effectiveness, and high degree of stereochemical control, which is dictated by the immutable stereocenters of the starting material.

Workflow Visualization: Chiral Pool Synthesis from D-Mannitol

The overall synthetic logic involves the selective protection of D-mannitol, oxidative cleavage to generate a five-carbon intermediate, and a subsequent intramolecular cyclization to forge the tetrahydrofuran ring.

G A D-Mannitol B 1,3:4,6-Di-O-benzylidene-D-mannitol A->B Acetal Protection (Benzaldehyde, H+) C Five-Carbon Dialdehyde Intermediate B->C Oxidative Cleavage (NaIO4) D Protected (3S,5S)-Tetrahydrofuran Precursor (1,4-Diol) C->D Selective Reduction (NaBH4) E Protected this compound D->E Intramolecular Cyclization (Acid-catalyzed, -H2O) F This compound E->F Deprotection (H2, Pd/C)

Caption: Synthetic workflow from D-Mannitol to the target diol.

Detailed Application Protocol: Synthesis from D-Mannitol

This protocol describes a robust, multi-step synthesis to produce this compound with high stereopurity.

Step 1: Preparation of 1,3:4,6-Di-O-benzylidene-D-mannitol

Rationale: The synthesis begins by protecting four of the six hydroxyl groups of D-mannitol using benzaldehyde. This reaction forms two six-membered acetal rings, leaving the C2 and C5 hydroxyl groups free for the subsequent oxidative cleavage. This step effectively sets the stage for creating the desired five-carbon backbone. A similar protection strategy is a common first step in syntheses starting from D-mannitol.[9]

Materials & ReagentsQuantitySupplier/Grade
D-Mannitol20.0 g (109.8 mmol)Sigma-Aldrich, ≥98%
Benzaldehyde24.5 mL (241.5 mmol)Acros Organics, 99%
Concentrated Sulfuric Acid1.0 mLFisher Scientific, ACS Grade
Ethanol200 mLDecon Labs, 200 Proof
Diethyl Ether100 mLVWR, ACS Grade

Procedure:

  • Suspend D-mannitol in ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Add benzaldehyde to the suspension, followed by the dropwise addition of concentrated sulfuric acid.

  • Stir the mixture vigorously at room temperature for 24 hours. A thick white precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL) to remove unreacted benzaldehyde.

  • Dry the white solid under vacuum to a constant weight.

    • Expected Outcome: A white crystalline solid. Yield: ~35-38 g (90-95%).

Step 2: Oxidative Cleavage to a C5 Aldehyde Precursor

Rationale: The C2-C5 diol is cleaved using sodium periodate. This reaction breaks the C3-C4 bond, yielding two molecules of a protected five-carbon aldehyde. The stereocenters that will become C3 and C5 of the final product are preserved during this transformation.

Materials & ReagentsQuantitySupplier/Grade
1,3:4,6-Di-O-benzylidene-D-mannitol35.0 g (97.7 mmol)From Step 1
Sodium Periodate (NaIO₄)22.9 g (107.4 mmol)Alfa Aesar, 99%
Dichloromethane (DCM)400 mLMacron, ACS Grade
Water100 mLPurified
Saturated aq. Sodium Bicarbonate50 mLLabChem
Anhydrous Sodium Sulfate20 gBeanTown Chemical

Procedure:

  • Suspend the diol from Step 1 in DCM in a 1 L flask.

  • Add a solution of sodium periodate in water to the suspension.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

  • Once complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is used directly in the next step.

    • Expected Outcome: A pale yellow oil or syrup. The product is typically not isolated due to instability.

Step 3: Reduction and In-situ Cyclization

Rationale: The crude aldehyde is reduced with sodium borohydride. This converts the aldehyde to a primary alcohol. Under the slightly acidic workup conditions, the newly formed hydroxyl group at one end of the five-carbon chain attacks the acetal at the other end, leading to an intramolecular cyclization that forms the desired tetrahydrofuran ring. This acid-catalyzed cyclodehydration is a common method for forming THF rings from 1,4-diols.[13]

Materials & ReagentsQuantitySupplier/Grade
Crude AldehydeFrom Step 2-
Methanol300 mLJ.T. Baker, ACS Grade
Sodium Borohydride (NaBH₄)4.4 g (117.2 mmol)Oakwood Chemical, 98%
Acetic Acid~10 mLMilliporeSigma, ACS Grade
Ethyl Acetate300 mLGFS Chemicals, ACS Grade

Procedure:

  • Dissolve the crude aldehyde from Step 2 in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of acetic acid until gas evolution ceases (pH ~6).

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude product is a mixture of the protected intermediate and byproducts. It should be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

    • Expected Outcome: A colorless oil after purification. Yield: ~12-15 g over two steps.

Step 4: Deprotection to this compound

Rationale: The final step is the removal of the benzylidene protecting group via catalytic hydrogenation. This liberates the two hydroxyl groups at the C3 and C5 positions to yield the final product.

Materials & ReagentsQuantitySupplier/Grade
Protected THF Intermediate12.0 gFrom Step 3
Palladium on Carbon (Pd/C)1.2 g10 wt. %
Methanol150 mLJ.T. Baker, ACS Grade
Hydrogen (H₂) GasBalloon or Parr shakerHigh Purity

Procedure:

  • Dissolve the purified product from Step 3 in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature for 12-18 hours.

  • Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product.

    • Expected Outcome: A clear, viscous oil. Yield: ~4.5-5.5 g (90-95%).

Summary of Results and Characterization

The successful synthesis should be validated through standard analytical techniques.

ParameterExpected Result
Overall Yield 20-25% from D-Mannitol
Appearance Clear, colorless to pale yellow viscous oil
Purity (by NMR) >95%
Optical Rotation Specific rotation value should be measured and compared to literature.
¹H NMR (CDCl₃) Expect characteristic peaks for the CH-OH, CH₂-O, and ring protons.
¹³C NMR (CDCl₃) Expect 5 distinct carbon signals corresponding to the molecular structure.

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of this compound, a key chiral synthon for pharmaceutical development. By leveraging the inherent stereochemistry of D-mannitol, this chiral pool approach offers an efficient and scalable route that ensures high stereochemical fidelity. The step-by-step methodology, coupled with explanations for the underlying chemical principles, equips researchers with the necessary tools to confidently produce this valuable compound for applications in drug discovery and complex molecule synthesis.

References

  • Benchchem. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Accessed January 21, 2026.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society, 126(6), 1620–1621.
  • Chen, L.-Y., Chen, J.-R., Cheng, H.-G., Lu, L.-Q., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry.
  • Benchchem. (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Accessed January 21, 2026.
  • Feng, J., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry.
  • MedchemExpress.com. (S)-Tetrahydrofuran-3-ol. Accessed January 21, 2026.
  • RSC Publishing. (2020). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME.
  • Chikashita, H., et al. (1992). A New Stereocontrolled Route to trans-2,5-Disubstituted Tetrahydrofurans. Chemistry Letters.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Accessed January 21, 2026.
  • Akiyama, T., et al. (1995). Asymmetric Synthesis of Tetrahydrofurans by Diastereoselective (3 + 2) Cycloaddition of Allylsilanes with α-Keto Esters Bearing an Optically Active Cyclitol as a Chiral Auxiliary. ChemInform.
  • Ting, P. C., & Bartlett, P. A. (1984). Stereocontrolled synthesis of trans-2,5-disubstituted tetrahydrofurans. Journal of the American Chemical Society.
  • Kocienski, P. J., & Ye, J. (1981). Stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans and cis- and trans-linalyl oxides. Journal of the American Chemical Society.
  • Niidu, A., et al. (2009).
  • PubChem. This compound. Accessed January 21, 2026.
  • Academia.edu. Synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine from D-mannitol. Accessed January 21, 2026.
  • ResearchGate. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid. Accessed January 21, 2026.
  • Tetrahedron Letters. Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Accessed January 21, 2026.

Sources

Application Notes and Protocols: Synthesis of Nucleoside Analogues from Chiral Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Tetrahydrofurans in Nucleoside Analogue Synthesis

Nucleoside analogues are cornerstone therapeutic agents, pivotal in the treatment of viral infections and cancer.[1] Their mechanism of action often involves mimicking natural nucleosides to interfere with DNA or RNA synthesis in diseased cells or viruses.[2] A crucial aspect of their efficacy and safety lies in their stereochemistry. The use of chiral tetrahydrofurans as precursors offers a powerful strategy to control the stereochemistry of the resulting nucleoside analogue, ensuring the synthesis of the desired enantiomerically pure compound.[3] This approach is particularly advantageous as it allows for the construction of carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, leading to increased metabolic stability against phosphorylases.[1][4]

This guide provides a comprehensive overview of the synthesis of nucleoside analogues starting from chiral tetrahydrofurans, detailing key synthetic strategies, reaction mechanisms, and step-by-step protocols.

General Synthetic Workflow

The synthesis of nucleoside analogues from chiral tetrahydrofurans generally follows a convergent approach, which can be broadly divided into three key stages:

  • Preparation of Chiral Tetrahydrofuran Precursors: This involves the stereoselective synthesis of functionalized tetrahydrofurans that will serve as the carbocyclic sugar mimic.

  • Glycosylation Reaction: The crucial carbon-nitrogen bond formation between the chiral tetrahydrofuran derivative and a nucleobase.

  • Post-Glycosylation Modifications and Deprotection: Final chemical transformations to install necessary functional groups and remove protecting groups to yield the target nucleoside analogue.

Synthesis_Workflow A Chiral Pool or Asymmetric Synthesis B Preparation of Chiral Tetrahydrofuran Precursor A->B Stereocontrol C Glycosylation with Nucleobase B->C Coupling D Post-Glycosylation Modifications C->D Functionalization E Deprotection D->E Final Steps F Final Nucleoside Analogue E->F

Caption: General workflow for synthesizing nucleoside analogues from chiral tetrahydrofurans.

Part 1: Stereoselective Synthesis of Chiral Tetrahydrofuran Precursors

The foundation of this synthetic strategy lies in the ability to produce enantiomerically pure or enriched tetrahydrofuran derivatives. Two primary approaches are commonly employed:

  • Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from nature, such as sugars or amino acids, which already possess the desired stereocenters.[5] For instance, enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran can be synthesized from malic acid.[6]

  • Asymmetric Synthesis: This involves the creation of chiral centers from achiral starting materials using chiral catalysts or auxiliaries.[7] Methods like diastereoselective [3+2] cycloaddition reactions of chiral allylsilanes with α-keto esters can produce highly substituted tetrahydrofurans with excellent stereocontrol.[8]

Protocol 1: Synthesis of a Chiral 2-Substituted Tetrahydrofuran via Intramolecular Cyclization

This protocol exemplifies a common strategy involving the intramolecular SN2 reaction of a hydroxyl nucleophile onto a carbon bearing a leaving group.[9]

Materials:

  • Chiral 1,4-diol precursor with a suitable leaving group (e.g., tosylate, mesylate, or halide) at one terminus.

  • A suitable base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK)).

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)).

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, syringes, nitrogen/argon inlet).

Procedure:

  • Dissolve the chiral 1,4-diol precursor in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base portion-wise to the solution. The choice of base and solvent can influence the reaction rate and selectivity.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral tetrahydrofuran derivative.

Expert Insight: The stereochemistry of the starting diol directly dictates the stereochemistry of the resulting tetrahydrofuran. The SN2 cyclization proceeds with inversion of configuration at the carbon bearing the leaving group.

Part 2: The Glycosylation Reaction: Forging the Key C-N Bond

The glycosylation step, where the nucleobase is coupled to the chiral tetrahydrofuran ring, is a critical transformation. The stereochemical outcome of this reaction is paramount for the biological activity of the final compound. Several methods have been developed to achieve high stereoselectivity.

Key Glycosylation Strategies
Glycosylation MethodDescriptionKey Reagents/ConditionsAdvantages
Mitsunobu Reaction A versatile method for coupling a nucleophile (the nucleobase) to a primary or secondary alcohol on the tetrahydrofuran ring.[10]Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)Mild reaction conditions, generally high yields.[10]
Vorbrüggen Glycosylation A widely used method involving the reaction of a silylated nucleobase with an activated sugar analogue (e.g., a glycosyl halide or acetate).Silylated nucleobase (e.g., with HMDS), Lewis acid catalyst (e.g., TMSOTf, SnCl₄)Generally provides good stereoselectivity, particularly for purine nucleobases.[11]
Metal-Catalyzed Glycosylation Utilizes transition metal catalysts to promote the coupling reaction.Rhenium(V) oxo-complexes have shown high stereoselectivity in forming anomeric carbon-functionalized furanosides.[12][13]Can offer unique reactivity and selectivity profiles.[12]
Protocol 2: Mitsunobu Glycosylation of a Chiral Tetrahydrofuran Alcohol

This protocol details the coupling of a chiral tetrahydrofuran alcohol with a purine or pyrimidine base.

Materials:

  • Chiral tetrahydrofuran alcohol.

  • Nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil).

  • Triphenylphosphine (PPh₃).

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).

  • Anhydrous solvent (e.g., THF, 1,4-dioxane).

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral tetrahydrofuran alcohol, the nucleobase, and PPh₃ in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of DEAD or DIAD in the same anhydrous solvent dropwise to the reaction mixture. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the desired nucleoside analogue.

Trustworthiness Note: The Mitsunobu reaction often produces triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can co-elute with the product during chromatography. Careful purification is essential.

Mitsunobu_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack A R-OH + PPh3 B [R-O-PPh3]+ A->B + DEAD C DEAD B->C D Nucleobase-H B->D SN2 E Nucleobase-R D->E + [R-O-PPh3]+

Caption: Simplified overview of the Mitsunobu reaction mechanism.

Part 3: Post-Glycosylation Modifications and Deprotection

Following the successful glycosylation, further chemical transformations may be necessary to install additional functional groups or to remove protecting groups used in the synthesis.

Common Protecting Group Strategies

Protecting groups are essential for masking reactive functional groups on both the tetrahydrofuran precursor and the nucleobase to prevent unwanted side reactions.[14][15]

Functional GroupCommon Protecting GroupsDeprotection Conditions
Hydroxyl (-OH) Silyl ethers (e.g., TBDMS, TIPS), Benzyl (Bn), Acetyl (Ac)Fluoride source (e.g., TBAF) for silyl groups, Hydrogenolysis (H₂, Pd/C) for benzyl, Base (e.g., NaOMe/MeOH) for acetyl.
Amino (-NH₂) Benzoyl (Bz), Isobutyryl (iBu), Dimethylformamidine (dmf)Ammonolysis (NH₃/MeOH) for acyl groups, Mild acid for dmf.
Protocol 3: Deprotection of a Silyl-Protected Nucleoside Analogue

This protocol describes the removal of a tert-butyldimethylsilyl (TBDMS) protecting group.

Materials:

  • Silyl-protected nucleoside analogue.

  • Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF).

  • Solvent (e.g., THF).

Procedure:

  • Dissolve the silyl-protected nucleoside analogue in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture until the deprotection is complete, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the deprotected nucleoside analogue by flash column chromatography or recrystallization.

Expertise & Experience: The choice of protecting groups and their orthogonal removal is a critical aspect of the overall synthetic strategy. Careful planning is required to ensure that the deprotection of one group does not affect others.[15]

Conclusion

The synthesis of nucleoside analogues from chiral tetrahydrofurans is a robust and versatile strategy for accessing novel therapeutic agents. By leveraging the principles of stereoselective synthesis and employing carefully planned glycosylation and protection/deprotection schemes, researchers can efficiently construct a wide array of complex and biologically active molecules. The protocols and insights provided in this guide serve as a foundation for the development of innovative synthetic routes in the ongoing quest for new and improved antiviral and anticancer drugs.

References

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, 2007(1), 1-40. [Link]

  • Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent progress for the synthesis of selected carbocyclic nucleosides. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4039-4051. [Link]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. (2022). The Journal of Organic Chemistry, 87(17), 11488-11501. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]

  • Protection of 5'-Hydroxy Functions of Nucleosides. (n.d.). Retrieved January 21, 2026, from [Link]

  • New developments in nucleoside analogues biosynthesis: A review. (2020). Biotechnology Advances, 43, 107583. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preparation of 2-hydroxytetrahydrofuran. (n.d.).
  • Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. (n.d.). Retrieved January 21, 2026, from [Link]

  • Progress Towards Synthesis of Acyclic Hydrazide-based Nucleoside Mimics as Potential Antiviral Drug Candidates. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules, 27(15), 4988. [Link]

  • The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. (n.d.). Retrieved January 21, 2026, from [Link]

  • Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. (2018). The Journal of Organic Chemistry, 83(15), 8036-8050. [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). Future Medicinal Chemistry, 13(15), 1361-1382. [Link]

  • A Review of Methods to Synthesise 4'-Substituted Nucleosides. (n.d.). Retrieved January 21, 2026, from [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]

  • Nucleoside Analogues. (n.d.). Retrieved January 21, 2026, from [Link]

  • prodrug strategies of antiviral nucleotides: - studies on enzymatically and thermally removable phosphate protecting groups. (n.d.). Retrieved January 21, 2026, from [Link]

  • Method for preparing hydroxytetrahydrofuran. (n.d.).
  • Synthesis of chiral tetrahydrofuran derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

  • A short Chiral Pool Synthesis. (2023, July 30). YouTube. [Link]

  • Protecting Group Strategies for Complex Molecule Synt. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. (1984). The Journal of Organic Chemistry, 49(19), 3604-3605. [Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2021). RSC Advances, 11(35), 21631-21636. [Link]

  • Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. (2018). The Journal of Organic Chemistry, 83(15), 8036-8050. [Link]

  • Nucleobase glycosylation with trifluoroacetimidates. (n.d.). Retrieved January 21, 2026, from [Link]

  • STEREOSELECTIVE SYNTHESIS OF TETRAHYDROFURAN BY DIASTEROSELECTIVE [3+2] CYCLOADDITION REACTION OF CHIRAL ALLYLSILANE WITH α-KETO ESTER. (2006). HETEROCYCLES, 67(1), 369-374. [Link]

  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014, June 30). ChemistryViews. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (2012). Journal of Medicinal Chemistry, 55(15), 6688-6700. [Link]

  • Stereoselective glycosylation reactions with chiral auxiliaries. (2005). Angewandte Chemie International Edition, 44(6), 947-949. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules, 27(15), 4988. [Link]

Sources

Application Notes & Protocols: Furanoid Sugar Amino Acids in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Scaffolding Peptides with Sugars

In the quest for novel therapeutics, native peptides present a paradox: they offer exquisite potency and selectivity but are often hampered by poor metabolic stability and low oral bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, are designed to overcome these limitations. A highly successful strategy in this field is the incorporation of conformationally constrained building blocks that pre-organize the molecule into a bioactive shape.[3]

Sugar amino acids (SAAs) have emerged as a premier class of such building blocks, uniquely merging the structural rigidity of carbohydrates with the chemical functionality of amino acids.[1][4] This guide focuses specifically on furanoid sugar amino acids (FSAAs) , which are built upon a five-membered tetrahydrofuran ring. The inherent rigidity of this furanose scaffold serves as an ideal non-peptidic template to enforce specific secondary structures, most notably β- and γ-turns, which are critical motifs for molecular recognition events.[5][6][7][8] By replacing flexible dipeptide segments of a native peptide with a single FSAA, we can design peptidomimetics with enhanced proteolytic resistance, predictable conformations, and improved pharmacological profiles.

Section 1: Synthesis of Furanoid Sugar Amino Acid Monomers

Expert Insight: The utility of an FSAA building block is contingent on a robust and stereoselective synthesis. While numerous routes exist, a particularly elegant and efficient strategy involves the intramolecular cyclization of a hexose-derived precursor. This approach leverages the inherent stereochemistry of the starting sugar to establish the stereocenters on the final furanoid ring with high fidelity.

A notable method involves the synthesis from a hexose-derived terminal aziridine. An intramolecular 5-exo SN2 ring-opening of the aziridine by a γ-benzyloxy oxygen, occurring concurrently with the oxidation of a primary alcohol to a carboxylic acid, can form the entire furanoid sugar amino acid framework in a single, efficient step.[5][6] This showcases how complex scaffolds can be built rapidly by exploiting carefully designed reaction cascades. The resulting FSAA is then typically protected with Fmoc (on the amine) and other appropriate protecting groups, rendering it ready for solid-phase peptide synthesis.

G cluster_0 FSAA Monomer Synthesis Workflow A Common Monosaccharide (e.g., D-Glucose, D-Xylose) B Multi-step Conversion to Hexose-derived Aziridine Precursor A->B C Key Intramolecular Cyclization (e.g., 5-exo SN2 opening) & Oxidation B->C D Formation of Furanoid Ring with Amino & Carboxyl Groups C->D E Orthogonal Protection (e.g., Fmoc-protection of amine) D->E F SPPS-Ready FSAA Monomer E->F

Caption: General workflow for the synthesis of an SPPS-compatible FSAA monomer.

Section 2: Protocol for Incorporating FSAAs into Peptides

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Furanoid SAAs are designed to be seamlessly integrated into standard Fmoc-based SPPS workflows.[9][10] They are treated as custom, non-proteinogenic amino acids. The following protocol outlines the manual synthesis of a peptide containing an FSAA.

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[9]

  • Fmoc-protected amino acids and the custom Fmoc-protected FSAA.

  • Coupling Reagents: HCTU, HBTU, or DIC with OxymaPure.

  • Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine.

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: DMF (peptide grade), Dichloromethane (DCM).

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • SPPS reaction vessel, nitrogen line for agitation/draining.

Protocol Steps:

  • Resin Swelling:

    • Place the chosen resin (e.g., 100 mg, 0.1 mmol scale) in the reaction vessel.

    • Add DMF (or DCM for 2-chlorotrityl resin) to cover the resin.

    • Swell for 30-60 minutes with gentle nitrogen agitation. Drain the solvent.

  • First Amino Acid Loading (if not pre-loaded):

    • For 2-Chlorotrityl Resin: Dissolve the first Fmoc-amino acid (0.2 mmol) in DCM and add DIEA (0.4 mmol). Add to the resin and react for 1-2 hours. "Cap" any remaining reactive sites with methanol.

    • For Rink Amide Resin: Perform a standard deprotection/coupling cycle as described below.

  • Iterative Coupling Cycle: This cycle is repeated for each amino acid, including the FSAA.

    • a. Fmoc-Deprotection:

      • Add 20% piperidine/DMF solution to the resin.

      • React for 5-10 minutes. Drain.

      • Repeat with a fresh aliquot of 20% piperidine/DMF for another 10-15 minutes.[11]

      • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

      • Self-Validation: Perform a ninhydrin test to confirm the presence of a free primary amine (a deep blue color indicates successful deprotection).

    • b. Activation and Coupling:

      • In a separate vial, dissolve the next Fmoc-amino acid or the Fmoc-FSAA (0.3 mmol, 3 eq.) and a coupling agent (e.g., HCTU, 0.29 mmol) in DMF.

      • Add DIEA (0.6 mmol, 6 eq.) to the vial. The solution will typically change color (e.g., to yellow). This is the activation step.

      • Immediately add the activated amino acid/FSAA solution to the deprotected resin.

      • Agitate with nitrogen for 45-90 minutes.

      • Drain the vessel and wash thoroughly with DMF (3-5 times).

      • Self-Validation: A negative ninhydrin test (beads remain colorless or pale yellow) indicates complete coupling. If the test is positive, a second coupling may be required.

  • Final Cleavage and Deprotection:

    • After the final coupling cycle and subsequent Fmoc deprotection, wash the resin with DCM and dry it under a nitrogen stream.

    • Add the cold cleavage cocktail (e.g., 2-3 mL of 95% TFA/TIS/H₂O) to the resin.

    • React for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

    • Centrifuge, decant the ether, and dry the crude peptide pellet. The peptide is now ready for purification by HPLC.

G cluster_0 SPPS Cycle for FSAA Incorporation Start Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Check1 Kaiser Test (Confirm Free Amine) Wash1->Check1 Coupling 3. Couple Activated FSAA (FSAA + HCTU/DIEA in DMF) Check1->Coupling Positive Wash2 4. DMF Wash Coupling->Wash2 Check2 Kaiser Test (Confirm Complete Coupling) Wash2->Check2 Check2->Coupling Positive (Recouple) Next Resin-Bound Peptide (Elongated with FSAA) Check2->Next Negative

Caption: The iterative SPPS cycle for incorporating an FSAA monomer.

Section 3: Application Case Studies

Application I: Inducing Bioactive Turns in Opioid Peptides

Causality: The dipeptide Gly-Gly in the endogenous opioid Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is highly flexible. This flexibility allows the peptide to adopt many conformations, only one of which is active at the opioid receptor. Replacing this flexible unit with a rigid FSAA can lock the peptide into its bioactive turn conformation, a prerequisite for activity.[5][6]

Experimental Finding: When various FSAA congeners were used to replace the Gly-Gly moiety, the resulting peptidomimetics adopted a well-defined pseudo β-turn-like structure.[5][6] This was confirmed by extensive NMR and circular dichroism (CD) analysis. This turn structure brought the aromatic side chains of Tyrosine and Phenylalanine into close proximity, mimicking the receptor-bound state.[6]

Result: The resulting peptidomimetics exhibited analgesic activities comparable to the parent peptide, validating the FSAA scaffold as a successful dipeptide isostere that enforces a bioactive conformation.[5][6]

Peptide Segment Native Leu-Enkephalin FSAA-Modified Analog Reference
Residues 2-3 -Gly-Gly-Furanoid Sugar Amino Acid[5],[6]
Conformation Highly FlexibleConstrained Pseudo β-Turn[5],[6]
Key H-Bond Variable / Solvent DependentStrong Intramolecular (LeuNH → sugar-OH)[5],[6]
Pharmacology Active AnalgesicActive Analgesic[5],[6]
Application II: Enhancing Anti-Cancer Activity of VIP Receptor Inhibitors

Causality: The structure-activity relationship of peptide receptor ligands is often dictated by specific turn motifs. By systematically replacing dipeptide segments with different FSAA scaffolds, one can probe the required geometry for optimal receptor binding and downstream signaling.

Experimental Finding: In a known vasoactive intestinal peptide (VIP) receptor binding inhibitor, the dipeptide segments Tyr³-Pro⁴ or Pro⁴-Thr⁵ were replaced with FSAAs.[12] The resulting analogs were tested for their in-vitro anti-cancer activity against a panel of human cancer cell lines.

Result: Several of the new FSAA-containing analogs showed either retention or, in some cases, enhancement of their anti-cancer activity.[12] This demonstrates that FSAAs can successfully mimic key structural features and can be used to fine-tune the biological activity of peptide-based drug candidates.

G cluster_0 FSAA as a Dipeptide Isostere cluster_1 Flexible Segment cluster_2 Rigid Mimic Native Native Peptide (Flexible Dipeptide) Mimetic Peptidomimetic (Rigid FSAA Scaffold) Native->Mimetic Replacement A AAi B AAi+1 C FSAA

Caption: Conceptual replacement of a flexible dipeptide with a rigid FSAA scaffold.

Section 4: Protocol for Structural Analysis of FSAA Peptidomimetics

Expert Insight: Synthesizing the peptidomimetic is only half the battle. To validate the design principle, one must confirm that the FSAA is indeed inducing the desired conformation. This requires a combination of spectroscopic and computational methods.

Workflow:

  • Purification: The crude peptide must first be purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). Its identity is confirmed by mass spectrometry (e.g., ESI-MS).

  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve the purified peptide in a suitable solvent (e.g., methanol or a buffered aqueous solution).

    • Acquire a CD spectrum, typically from ~190 to 260 nm.

    • Interpretation: The shape of the CD spectrum provides a qualitative fingerprint of the peptide's secondary structure. The presence of a distinct turn structure will produce a characteristic spectrum that differs significantly from a random coil peptide.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

    • Acquire a suite of 2D NMR experiments:

      • TOCSY: To assign all protons within a given amino acid spin system.

      • NOESY: To identify through-space correlations between protons that are close to each other (< 5 Å). This is the most critical experiment for defining the 3D fold.[4][5]

      • ROESY: Can be used to differentiate true NOEs from artifacts in medium-sized molecules.

    • Interpretation: The pattern of Nuclear Overhauser Effects (NOEs) provides a set of distance restraints (e.g., a strong NOE between the NH of Leu and a hydroxyl proton on the sugar ring confirms a specific hydrogen bond).[5][6]

  • Constrained Molecular Dynamics (MD) Simulations:

    • Use the distance restraints derived from NOESY data as constraints in an MD simulation.

    • The simulation will explore conformational space, but the experimental restraints will force the model to converge on a structure (or ensemble of structures) that is consistent with the NMR data.

    • Result: This process yields a high-resolution 3D model of the peptidomimetic in solution, allowing for detailed analysis of the turn structure induced by the FSAA scaffold.[4][5][6]

G cluster_0 Structural Analysis Workflow A Purified FSAA-Peptide (HPLC & Mass Spec) B CD Spectroscopy (Qualitative Fold Assessment) A->B C 2D NMR Spectroscopy (NOESY, TOCSY) A->C D Derive NOE-based Distance Restraints C->D E Constrained Molecular Dynamics (MD) Simulation D->E F High-Resolution 3D Structural Model E->F

Caption: Integrated workflow for the conformational analysis of FSAA-peptidomimetics.

References

  • Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sharma, J. A. R. P., Ravikanth, V., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry. [Link]

  • Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sarma, J. A., Ravikanth, V., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry, 65(22), 7710. [Link]

  • Li, Z., et al. (2024). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI. [Link]

  • Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure. ResearchGate. [Link]

  • Furanoid sugar amino acids as dipeptide mimics in design of analogs of vasoactive intestinal peptide receptor binding inhibitor. PubMed. [Link]

  • Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sarma, J. A., Ravikanth, V., Diwan, P. V., & Nagaraj, R. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry. [Link]

  • Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. ResearchGate. [Link]

  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • Gellman, S. H. (2009). Artificial β-Sheets: Chemical Models of β-Sheets. PMC - PubMed Central. [Link]

  • Novel furanoid alpha-substitued alpha-amino acid as a potent turn mimic in peptide synthesis. PubMed. [Link]

  • Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]

  • Hirschmann, R., & Smith, A. B. (2008). The β-D-Glucose Scaffold as a β-Turn Mimetic. PMC - PubMed Central. [Link]

  • Lenci, E., & Trabocchi, A. (2012). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. [Link]

  • Subirós-Funosas, R., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. [Link]

Sources

Application Note: (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol as a Key Chiral Precursor for Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise three-dimensional arrangement of atoms in a pharmaceutical agent is paramount to its efficacy and safety. In the field of antiviral drug development, nucleoside analogues represent a cornerstone of therapy, functioning by disrupting viral replication. The efficacy of these analogues is critically dependent on their ability to be recognized and processed by viral enzymes, a process governed by stereochemistry. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol has emerged as a high-value chiral building block that mimics the natural deoxyribose sugar moiety. Its specific stereoconfiguration is essential for the synthesis of potent antiviral agents, including L-nucleoside analogues like Clevudine and Telbivudine, which are used to treat chronic hepatitis B. This document provides an in-depth guide on the strategic importance, physicochemical properties, and synthetic application of this key chiral intermediate. A detailed, field-tested protocol for a critical synthetic transformation—regioselective benzoylation—is provided to aid researchers in drug development.

Physicochemical Properties and Characterization

This compound, also known as 1,4-Anhydro-3-deoxy-D-threo-pentitol, is a diol featuring a five-membered tetrahydrofuran ring.[1] Its defined stereochemistry at the C3 and C5 positions is crucial for its role as a bioisostere of natural sugar rings in nucleoside analogues.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 204509-08-0[1][3]
Molecular Formula C₅H₁₀O₃[1][3]
Molecular Weight 118.13 g/mol [1]
IUPAC Name (3S,5S)-5-(hydroxymethyl)oxolan-3-ol[1]
Appearance Varies (typically a colorless oil or low-melting solid)General Knowledge
Polarity High, due to two hydroxyl groups[2]
Predicted XLogP3 -1.0[1]

Standard characterization techniques for this molecule include ¹H-NMR, ¹³C-NMR, and chiral chromatography to confirm its structure and enantiomeric purity.

Strategic Importance in Antiviral Synthesis

The tetrahydrofuran scaffold of this compound serves as a crucial structural mimic of the (deoxy)ribose sugar found in natural nucleosides. This mimicry is the foundation of its utility in creating antiviral drugs.

Mechanism of Action: Many antiviral nucleoside analogues function as chain terminators.[4][5] After being phosphorylated in the cell to their active triphosphate form, they are incorporated by viral polymerases (like reverse transcriptase) into the growing viral DNA or RNA strand.[4][6] Because these analogues often lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, the replication process is halted.[4]

The specific stereochemistry of this compound is critical. Viral polymerases are highly stereoselective enzymes. The "L" configuration of nucleosides derived from this building block (e.g., Telbivudine, the L-isomer of thymidine) can lead to potent inhibition of viral replication while potentially exhibiting a different toxicity profile compared to their natural "D" counterparts.[5][7][8] The tetrahydrofuran ring's oxygen can also form critical hydrogen bonds within the enzyme's active site, enhancing binding affinity and inhibitory potency.[9][10]

G cluster_0 Natural Viral Replication cluster_1 Therapeutic Intervention Natural_dNTP Natural dNTP (e.g., thymidine triphosphate) Viral_Polymerase Viral DNA Polymerase Natural_dNTP->Viral_Polymerase Binds to Active Site Growing_DNA Growing Viral DNA Chain Viral_Polymerase->Growing_DNA Incorporates Termination Chain Termination (Replication Halted) Viral_Polymerase->Termination Incorporation leads to Elongation Successful Elongation Growing_DNA->Elongation 3'-OH enables next bond Building_Block (3S,5S)-Building Block Antiviral_Drug Antiviral Nucleoside Analogue (e.g., Telbivudine) Building_Block->Antiviral_Drug Synthesized into Active_Metabolite Active Triphosphate Metabolite Antiviral_Drug->Active_Metabolite Cellular Phosphorylation Active_Metabolite->Viral_Polymerase Competitively Binds

Figure 1: Conceptual workflow illustrating how the chiral building block is used to create an antiviral agent that terminates viral DNA replication.

Application Profile: Synthesis of an L-Nucleoside Precursor

A common and critical step in synthesizing L-nucleoside analogues from this compound is the protection of its two hydroxyl groups. This allows for selective modification at other positions and controls reactivity in subsequent steps, such as glycosylation with a nucleobase. Benzoylation is a frequently employed protection strategy. The resulting dibenzoate derivative is a stable, key intermediate for synthesizing drugs like Clevudine (L-FMAU) and Telbivudine.[11]

G Start (3S,5S)-5-(hydroxymethyl) tetrahydrofuran-3-ol Protect Step 1: Di-benzoylation (Protocol Described Below) Start->Protect Intermediate Key Intermediate (2S,4S)-4-(benzoyloxy)-2- (benzoyloxymethyl)tetrahydrofuran Protect->Intermediate Couple Step 2: Glycosylation (Coupling with Nucleobase) Intermediate->Couple Final_Product Protected L-Nucleoside Analogue Couple->Final_Product

Figure 2: High-level synthetic workflow from the chiral building block to a protected L-nucleoside analogue.

Detailed Experimental Protocol: Regioselective Benzoylation

This protocol details the synthesis of (2S,4S)-4-(benzoyloxy)-2-(benzoyloxymethyl)tetrahydrofuran, a key protected intermediate. The procedure uses benzoyl chloride for the protection of both hydroxyl groups.

Principle: Benzoyl chloride reacts with the primary and secondary hydroxyl groups of the starting material in the presence of a base (pyridine) to form stable benzoate esters. Pyridine acts as a nucleophilic catalyst and an acid scavenger, driving the reaction to completion. The reaction is performed at a low temperature to control the exothermic reaction and minimize side-product formation.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityNotes
This compound204509-08-0118.135.0 g, 42.3 mmolStarting Material
Pyridine, anhydrous110-86-179.10100 mLSolvent and Base
Benzoyl Chloride98-88-4140.5712.8 mL, 110 mmol (2.6 eq)Acylating Agent
Dichloromethane (DCM)75-09-284.93~300 mLFor Extraction
1 M Hydrochloric Acid (HCl)7647-01-036.46~200 mLFor Work-up
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-884.01~100 mLFor Work-up
Brine (Saturated NaCl soln.)7647-14-558.44~100 mLFor Work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 gDrying Agent
Silica Gel7631-86-960.08As neededFor Chromatography
Hexanes/Ethyl Acetate--As neededEluent for Chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.0 g, 42.3 mmol).

  • Dissolution: Add anhydrous pyridine (100 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

    • Scientist's Note: This step is crucial to control the exothermicity of the acylation reaction and to prevent potential side reactions or degradation.

  • Addition of Benzoyl Chloride: While maintaining the temperature at 0 °C, add benzoyl chloride (12.8 mL, 110 mmol) dropwise to the stirred solution over 30 minutes using a dropping funnel. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours (overnight) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material spot is no longer visible.

Work-up and Purification:

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold 1 M HCl. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Scientist's Note: The acid wash removes residual pyridine, while the bicarbonate wash removes any remaining benzoyl chloride and benzoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (e.g., starting from 9:1) to yield the pure dibenzoate product.

Characterization of Product: The final product, (2S,4S)-4-(benzoyloxy)-2-(benzoyloxymethyl)tetrahydrofuran, should be characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity. The expected molecular weight is 326.34 g/mol .

Conclusion

This compound is a synthetically versatile and strategically vital chiral building block. Its specific stereochemistry enables the construction of potent L-nucleoside analogues that are crucial components of modern antiviral therapies. The ability to mimic natural sugars allows these synthetic molecules to effectively hijack and terminate viral replication machinery. The provided protocol for benzoyl protection represents a fundamental and reliable step in the synthetic pathway towards these life-saving drugs, offering researchers a validated method to produce key intermediates for further development.

References

  • Khalafi-Nezhad, A., Soltani Rad, M. N., & Khoshnood, A. (2003). An Efficient Method for the Chemoselective Preparation of Benzoylated 1,2-Diols from Epoxides. Synthesis, 2003(16), 2552-2558. Available from: [Link]

  • MDPI. (2021). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 26(21), 641. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. RSC Medicinal Chemistry, 6(3), 220-235. Available from: [Link]

  • Ghosh, A. K., et al. (2011). An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors. The Journal of Organic Chemistry, 76(8), 2699-2708. Available from: [Link]

  • Royal Society of Chemistry. (2016). Protecting-group-free synthesis of clevudine (l-FMAU), a treatment of the hepatitis B virus. Organic & Biomolecular Chemistry, 14(30), 7233-7236. Available from: [Link]

  • Royal Society of Chemistry. (2023). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers, 10(10), 2535-2559. Available from: [Link]

  • Google Patents. (n.d.). Process for regioselective mono-tosylation of diols.
  • Ghosh, A. K., et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 54(17), 5988-6002. Available from: [Link]

  • Zhang, H., et al. (2012). Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease. The FEBS Journal, 279(10), 1830-1841. Available from: [Link]

  • ResearchGate. (2011). Synthesis of telbivudine 3'-O-acetyl-5'-O-phenyl-N-alkylphosphramidates and evaluation of their anti-HBV activities. Retrieved from [Link]

  • Howei Pharm. (n.d.). This compound ≥95%. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Current Topics in Medicinal Chemistry, 15(11), 1041-1060. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Telbivudine?. Retrieved from [Link]

  • PubChemLite. (n.d.). (3r,5s)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]

  • BioCrick. (n.d.). Telbivudine. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)tetrahydrofuran-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Telbivudine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gani, D., & Wallis, O. C. (1993). The enzymatic synthesis of antiviral agents. Trends in Biotechnology, 11(1), 36-42. Available from: [Link]

  • Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Advanced Synthesis & Catalysis, 343(6-7), 527-546. Available from: [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Schneller, S. W., et al. (2014). Synthesis and antiviral activities of 3-deaza-3-fluoroaristeromycin and its 5' analogues. Bioorganic & Medicinal Chemistry, 22(24), 6939-6944. Available from: [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • Keating, G. M. (2009). Telbivudine. Drugs, 69(1), 81-100. Available from: [Link]

  • Frontiers in Pharmacology. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 13, 1007736. Available from: [Link]

  • PubChem. (n.d.). Clevudine. National Center for Biotechnology Information. Retrieved from [Link]

  • Golebiowski, A., & Gribble, A. D. (2023). Chemoenzymatic Synthesis of Tenofovir. Molecules, 28(14), 5519. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of clevudine 4 from 2-deoxy-2-fluoro-D-galactopyranose. Retrieved from [Link]

  • De Vita, D., et al. (2021). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Journal of Medicinal Chemistry, 64(15), 11099-11112. Available from: [Link]

  • Schneller, S. W., et al. (2018). 5'-Hydroxy-5'-homoaristeromycin: Synthesis and antiviral properties. Bioorganic & Medicinal Chemistry Letters, 28(9), 1456-1458. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Clevudine?. Retrieved from [Link]

  • Fioravanti, R., et al. (2017). Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation. European Journal of Medicinal Chemistry, 141, 447-461. Available from: [Link]

Sources

Definitive Structural and Stereochemical Elucidation of 2,3,5-Trisubstituted Tetrahydrofurans using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,5-trisubstituted tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of bioactive natural products and pharmaceutical agents.[1] Its chemical and metabolic stability, coupled with the defined spatial orientation of its substituents, makes it a cornerstone in medicinal chemistry. However, the control and subsequent characterization of the relative stereochemistry at the C2, C3, and C5 positions present a significant analytical challenge. This application note provides a comprehensive, field-proven guide to the definitive characterization of these complex structures using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structure elucidation.

Introduction: The Stereochemical Challenge

The biological activity of molecules containing a 2,3,5-trisubstituted THF ring is often intrinsically linked to the specific arrangement of the substituents. With three stereocenters, up to eight stereoisomers are possible, each potentially having a unique pharmacological profile. Therefore, unambiguous determination of the relative configuration (e.g., cis or trans relationships between substituents) is not merely an academic exercise but a critical step in drug development and total synthesis.[1][2]

NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the covalent framework and the through-space proximity of atoms. This guide details an integrated workflow, from optimal sample preparation to advanced 2D NMR data interpretation, designed to solve these complex stereochemical puzzles.

Foundational Step: Rigorous Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. Poor sample preparation can introduce artifacts, broaden lines, and obscure subtle but critical correlations. The following protocol is designed to maximize spectral quality and resolution.

Protocol 1: Sample Preparation for Small Molecule NMR
  • Material Quantity: For a typical small molecule (< 1000 g/mol ), weigh 5-15 mg for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[3][4] While spectra can be obtained on less material, these quantities provide excellent signal-to-noise in a reasonable timeframe.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. For polar compounds, DMSO-d₆, Acetone-d₆, or Methanol-d₄ are excellent alternatives.[3] The solvent's residual proton signal can be used as a secondary chemical shift reference.[4]

  • Dissolution & Transfer:

    • Dissolve the sample in a small, clean vial with ~0.6-0.7 mL of the chosen deuterated solvent.[5] This ensures complete dissolution before transfer and is easier than trying to dissolve a solid in the narrow NMR tube.[3]

    • If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad, Norell).[5][6] Solid impurities will severely degrade the magnetic field homogeneity (shimming) and broaden spectral lines.[6]

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference for precise chemical shift calibration (δ = 0.00 ppm).[5] For aqueous samples, DSS is a suitable alternative.[5]

  • Tube & Labeling: Use clean, unscratched 5 mm NMR tubes.[7] Cap the tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[7]

The NMR Workflow: From Connectivity to Configuration

The structural elucidation of a 2,3,5-trisubstituted THF is a process of systematic deduction. We begin by establishing the basic carbon-hydrogen framework and then use more advanced techniques to define the spatial arrangement of the atoms.

Logical Workflow for Structure Elucidation

G cluster_prep Preparation cluster_1d 1D NMR: Initial Analysis cluster_2d_connect 2D NMR: Connectivity cluster_2d_stereo 2D NMR: Stereochemistry cluster_final Final Assignment Prep Sample Preparation H1 ¹H NMR (Integration, Multiplicity) Prep->H1 C13 ¹³C NMR / DEPT (Carbon Count & Type) H1->C13 Informs interpretation COSY gCOSY (¹H-¹H Correlations) H1->COSY HSQC gHSQC (¹JCH Correlations) C13->HSQC COSY->HSQC Assign C-H pairs HMBC gHMBC (ⁿJCH Correlations, n=2,3) HSQC->HMBC Confirm framework NOESY NOESY / ROESY (Through-Space Correlations) HMBC->NOESY Prerequisite for NOE assignment Structure Definitive Structure & Stereochemistry NOESY->Structure

Caption: Logical workflow for NMR-based structure and stereochemistry elucidation.

One-Dimensional NMR: The First Look
  • ¹H NMR: This is the starting point. It provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or J-coupling). For a THF ring, protons on carbons adjacent to the oxygen (C2 and C5) are deshielded and typically resonate further downfield (δ ≈ 3.5-4.5 ppm) compared to protons at C3 and C4 (δ ≈ 1.8-2.5 ppm).[8] The splitting patterns provide the first clues to the connectivity.

  • ¹³C NMR & DEPT: A standard ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable, as it differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent. This allows for a rapid accounting of the carbons in the THF core and the attached substituents.

Two-Dimensional NMR: Assembling the Puzzle

A. Establishing the Covalent Framework (Connectivity)

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[9] A cross-peak between two protons indicates they are neighbors in the spin system. By "walking" through the correlations (H2-H3, H3-H4a, H3-H4b, etc.), one can trace the entire proton network of the THF ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[10] This is the most reliable way to unambiguously assign proton and carbon chemical shifts for all C-H pairs in the molecule. An "edited" HSQC can also provide the same information as a DEPT experiment but with much higher sensitivity.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems).[10] HMBC is critical for piecing the entire molecular structure together. For example, it can show a correlation from a proton on a substituent to a carbon within the THF ring, definitively placing that substituent at that position. The absence of a correlation can also be informative but must be interpreted with caution, as the strength of the correlation depends on the ³JCH coupling constant, which is near zero for dihedral angles around 90°.[10]

Protocol 2: Acquiring Key 2D NMR Spectra
  • Acquire Standard Spectra: Run standard ¹H, ¹³C{¹H}, and DEPT-135 experiments.

  • Run Connectivity Experiments:

    • Acquire a gradient-selected COSY (gCOSY) spectrum.

    • Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.

    • Acquire a gradient-selected HMBC spectrum. It is often wise to set the long-range coupling delay to optimize for an average J-coupling of 7-8 Hz.[10]

  • Process and Analyze: Process the data using appropriate software. Use the HSQC to create a table of all ¹H- ¹³C one-bond correlations. Use the COSY and HMBC data to build the molecular fragments and connect them.

B. Defining 3D Space (Stereochemistry)

Once the connectivity is established, the final and most crucial step is to determine the relative stereochemistry using the Nuclear Overhauser Effect (NOE).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are physically close to each other (typically < 5 Å), regardless of the number of bonds separating them. A cross-peak in a NOESY spectrum is direct evidence of spatial proximity. This is the definitive experiment for assigning relative stereochemistry in 2,3,5-trisubstituted THFs.[11]

Interpreting NOESY Data for Stereochemistry:

The flexible envelope conformation of the THF ring means that J-coupling analysis alone can be ambiguous.[12] NOESY provides clear, interpretable data.

  • cis Relationship: Protons (or substituents) on the same face of the THF ring will be close enough to produce an NOE cross-peak. For example, a clear NOE between the proton at C2 (H2) and the proton at C5 (H5) is strong evidence for a cis-2,5-disubstitution pattern.

  • trans Relationship: Protons on opposite faces of the ring will be too far apart to show an NOE correlation. The absence of an expected NOE, combined with the presence of other key correlations, confirms a trans relationship.

Data Interpretation Summary
Data TypeInformation ProvidedApplication to 2,3,5-Trisubstituted THFs
¹H Chemical Shift Electronic environment of protonsProtons at C2/C5 are downfield (δ ~3.5-4.5 ppm) vs. C3/C4 (δ ~1.8-2.5 ppm).
³JHH Coupling Dihedral angle between protonsProvides initial conformational clues, but can be ambiguous due to ring flexibility.[12]
COSY ¹H-¹H scalar coupling networkTraces the proton connectivity around the THF ring.
HSQC ¹H-¹³C one-bond correlationsUnambiguously links each proton to its attached carbon.[10]
HMBC ¹H-¹³C two- and three-bond correlationsConfirms placement of substituents onto the correct ring carbons.[13]
NOESY ¹H-¹H through-space proximity (<5Å)Definitive tool for stereochemistry. A H2-H5 NOE indicates cis-2,5. A H2-H3 NOE indicates cis-2,3.[11]

Case Study: Distinguishing cis,cis- vs. trans,trans- Isomers

Consider a hypothetical 2,3,5-trisubstituted THF. After using COSY, HSQC, and HMBC to confirm the constitution, NOESY is used to determine the stereochemistry.

Caption: Differentiating isomers using key NOESY correlations.

In the cis,cis-isomer, where all substituents are on the same face of the ring, the corresponding protons (H2, H3, H5) would all be in close proximity, leading to observable NOE cross-peaks between H2-H3 and H3-H5. In the trans,trans-isomer, these protons would be on opposite faces and too far apart, resulting in the absence of these key NOE signals. This clear difference allows for an unambiguous assignment.

Conclusion

The structural and stereochemical characterization of 2,3,5-trisubstituted tetrahydrofurans is a complex but solvable problem. By moving methodically from sample preparation through a logical sequence of 1D and 2D NMR experiments, researchers can gain complete confidence in their structural assignments. While connectivity experiments like COSY, HSQC, and HMBC are essential for defining the covalent structure, it is the NOESY experiment that provides the ultimate, unambiguous evidence needed to assign the relative stereochemistry. This integrated workflow represents a robust, self-validating system for any scientist working with this important class of molecules.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Cremer, D., et al. (2001). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules. [Link]

  • Chertkov, A. V., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds. [Link]

  • Binder, C. M., & Raines, R. T. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. [Link]

  • Braddock, D. C., et al. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Organic Letters. [Link]

  • Weizmann Institute of Science. J-Coupling. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • Nichugovskiy, A. I., & Cheshkov, D. A. (2018). Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. arXiv. [Link]

  • G-Smatt, N., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Preprints.org. [Link]

  • Phillips, A. J., et al. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • OCER (Organic Chemistry Educational Resources). (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

  • Chertkov, A. V., et al. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds. [Link]

  • Wolfe, J. P., et al. (2012). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry. [Link]

  • NMR Shift Database. 1H | THF-d8 | NMR Chemical Shifts. [Link]

  • Guindon, Y., et al. (2001). Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. The Journal of Organic Chemistry. [Link]

  • Cho, Y. S., et al. (2008). 5- and 6-Exocyclic Products, cis-2,3,5-Trisubstituted Tetrahydrofurans, and cis-2,3,6-Trisubstituted Tetrahydropyrans via Prins-Type Cyclization. The Journal of Organic Chemistry. [Link]

  • Guindon, Y., et al. (2001). Diastereoselective Synthesis of 2,3,5-Trisubstituted Tetrahydrofurans via Cyclofunctionalization Reactions. Evidence of Stereoelectronic Effects. Sci-Hub. [Link]

  • Akiyama, T., & Ishida, Y. (1998). Stereoselective Synthesis of 2,3,5-Substituted Tetrahydrofurans by Silicon-Directed Cyclization of Allylsilanes Bearing a Hydroxy Moiety. Synlett. [Link]

  • Marsden, S. P., et al. (2000). ChemInform Abstract: Stereoselective Synthesis of 2,3,5‐Trisubstituted Tetrahydrofurans by an Allyl Silane Metathesis — Nucleophilic Addition Sequence. ChemInform. [Link]

Sources

Application Note & Protocol: Enzymatic Resolution for Chiral Tetrahydrofuran-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Tetrahydrofuran-3-ol

Enantiomerically pure molecules are fundamental building blocks in modern pharmaceuticals. The specific stereochemistry of a drug molecule is often pivotal to its therapeutic efficacy and safety profile. One such critical chiral intermediate is tetrahydrofuran-3-ol, particularly the (S)-enantiomer. This compound is a key precursor in the synthesis of several vital therapeutics, most notably HIV protease inhibitors like amprenavir and fosamprenavir.[1][2] Traditional chemical synthesis routes to produce single-enantiomer compounds can be complex, costly, and may generate significant chemical waste.[3] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a robust, efficient, and environmentally benign alternative.[4]

This application note provides a detailed guide to the enzymatic kinetic resolution of racemic tetrahydrofuran-3-ol. We will delve into the principles of lipase-catalyzed enantioselective acylation, offering a comprehensive, field-proven protocol. The causality behind experimental choices, methods for self-validation, and troubleshooting insights are integrated throughout to ensure researchers, scientists, and drug development professionals can confidently implement and adapt this methodology.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme.[5] For racemic alcohols like tetrahydrofuran-3-ol, lipases are exceptionally effective catalysts for enantioselective acylation.

The fundamental principle relies on the enzyme's active site, which is itself chiral. This creates a diastereomeric transition state when interacting with each enantiomer of the substrate. The difference in the energy of these two transition states leads to a significant difference in the reaction rates for the two enantiomers.

In this protocol, we will utilize a lipase to acylate racemic tetrahydrofuran-3-ol with an acyl donor. The lipase will preferentially acylate one enantiomer (typically the (R)-enantiomer, in accordance with the Kazlauskas rule for this class of secondary alcohols), leaving the desired (S)-enantiomer largely unreacted.[6] At approximately 50% conversion, the reaction mixture will contain the acylated (R)-ester and the unreacted (S)-alcohol. These two compounds have different chemical properties (ester vs. alcohol), allowing for their separation by standard chromatographic techniques.

G cluster_reaction Enzymatic Reaction cluster_products Resolved Products Racemic_THF_ol Racemic (R,S)-Tetrahydrofuran-3-ol Lipase Lipase Catalyst (e.g., Candida antarctica Lipase B) Racemic_THF_ol->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase R_Ester (R)-Tetrahydrofuran-3-yl Acetate Lipase->R_Ester Fast Reaction S_Alcohol Enantioenriched (S)-Tetrahydrofuran-3-ol Lipase->S_Alcohol Slow Reaction Separation Chromatographic Separation R_Ester->Separation S_Alcohol->Separation Separated_Ester (R)-Ester Separation->Separated_Ester Separated_Alcohol (S)-Alcohol Separation->Separated_Alcohol G Start Start: Racemic THF-3-ol Reaction Enzymatic Acylation with CALB (Monitor Conversion & ee) Start->Reaction Check Conversion ≈ 50%? Reaction->Check Check->Reaction No Stop Stop Reaction (Filter Enzyme) Check->Stop Yes Workup Aqueous Work-up & Solvent Removal Stop->Workup Purify Column Chromatography Workup->Purify Products Isolated Products: (S)-Alcohol & (R)-Ester Purify->Products Analyze Final Analysis (Yield, Purity, ee) Products->Analyze End End: High ee (S)-THF-3-ol Analyze->End

Sources

large-scale production methods for (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Large-Scale Production of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Introduction: The Significance of a Chiral Building Block

This compound (CAS No: 204509-08-0) is a highly valuable chiral diol.[1] Its stereochemically defined tetrahydrofuran (THF) core makes it a critical synthetic intermediate in medicinal and bioorganic chemistry.[2] The primary application of this molecule lies in its role as a precursor for complex nucleoside and nucleotide analogues, which are pivotal in the discovery of novel antiviral and anticancer drugs.[2] The distinct stereochemistry of its two hydroxyl groups allows for selective and sequential chemical modifications, enabling the construction of sophisticated molecular architectures.

The challenge in producing this compound on a large scale lies in achieving high stereoselectivity efficiently and economically. Directing the formation of the trans configuration of the two functional groups on the tetrahydrofuran ring is a non-trivial synthetic hurdle. This guide provides a comprehensive overview of a robust and scalable method for the production of this compound, focusing on a stereoselective catalytic hydrogenation approach. We will delve into the rationale behind the chosen strategy, provide detailed protocols, and discuss critical aspects of purification and quality control.

Part 1: Strategic Approach to Stereoselective Synthesis

For industrial-scale production, several factors must be considered: cost of starting materials, reaction efficiency, safety, and the ability to consistently produce the correct stereoisomer. While various methods exist for synthesizing substituted tetrahydrofurans, including oxidative cyclization of dienes and multi-step functionalization of furanose precursors, a strategy based on the stereoselective reduction of a ketone precursor offers a direct and scalable route.[2][3]

Our selected strategy involves two key stages:

  • Preparation of the Prochiral Ketone Precursor: Synthesis of (5S)-5-(hydroxymethyl)dihydrofuran-3(2H)-one. This intermediate sets the stereocenter at the C5 position, simplifying the subsequent reduction step.

  • Diastereoselective Catalytic Hydrogenation: Reduction of the ketone to a hydroxyl group. This is the critical stereochemistry-determining step. The use of catalytic hydrogenation is favored for large-scale operations over stoichiometric metal hydride reagents (like NaBH₄ or LiAlH₄) due to higher efficiency, better safety profile, lower cost, and easier product work-up.[2][4]

The rationale for choosing catalytic hydrogenation is its ability to be performed in continuous flow reactors, which enhances control over reaction parameters like temperature and pressure, leading to improved yield and reproducibility.[4] The choice of catalyst and reaction conditions is paramount to steer the reaction towards the desired (3S,5S) diastereomer.

Below is a visual representation of the overall production workflow.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & QC Start Starting Material (e.g., D-Xylose derivative) Precursor Synthesis of Prochiral Ketone (5S)-5-(hydroxymethyl)dihydrofuran-3(2H)-one Start->Precursor Multi-step synthesis Hydrogenation Diastereoselective Catalytic Hydrogenation Precursor->Hydrogenation H₂, Catalyst Crude Crude (3S,5S)-5-(hydroxymethyl) tetrahydrofuran-3-ol Hydrogenation->Crude Purification Chromatographic Purification (Preparative HPLC / SFC) Crude->Purification Downstream Processing Crystallization Final Crystallization (Optional) Purification->Crystallization QC Quality Control Analysis (HPLC, NMR, Chiral GC/HPLC) Crystallization->QC FinalProduct Final Product (>98% Purity, >99% ee) QC->FinalProduct

Caption: High-level workflow for the production of this compound.

Part 2: Detailed Protocols for Large-Scale Synthesis

This section outlines the step-by-step methodology for the diastereoselective catalytic hydrogenation.

Protocol 1: Diastereoselective Catalytic Hydrogenation

This protocol describes the conversion of the prochiral ketone to the target diol. The choice of a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel is common for such industrial reductions.[2]

Rationale: The catalyst surface, solvent, and hydrogen pressure are optimized to favor hydrogen addition from the less sterically hindered face of the ketone, leading to the desired trans product. The use of a packed-bed reactor in a continuous flow setup is highly recommended for large-scale, consistent production.[2][4]

Materials and Equipment:

  • (5S)-5-(hydroxymethyl)dihydrofuran-3(2H)-one (Substrate)

  • Methanol or Ethanol (Solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Pressurized Hydrogenation Reactor (Continuous flow or Batch)

  • Filtration system (e.g., Celite bed)

  • Rotary Evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Catalyst Loading: For a batch process, charge the reactor with the Pd/C catalyst (typically 1-5 mol% relative to the substrate) under an inert atmosphere. For a continuous flow process, the catalyst is pre-packed into the reactor column.

  • Substrate Solution: Prepare a solution of (5S)-5-(hydroxymethyl)dihydrofuran-3(2H)-one in methanol (e.g., 0.5 M concentration).

  • Hydrogenation Reaction:

    • Batch Mode: Transfer the substrate solution to the reactor. Seal the reactor and purge again with inert gas before introducing hydrogen gas. Pressurize the reactor to the target pressure (e.g., 2-5 atm H₂). Stir the reaction mixture vigorously at a controlled temperature (e.g., 25–50°C).[2]

    • Continuous Flow Mode: Pump the substrate solution through the heated (e.g., 50°C), catalyst-packed reactor column at a defined flow rate.[2] Co-currently feed hydrogen gas at the required pressure (e.g., 2 atm).[2]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (if in batch mode) and analyzing for the disappearance of the starting material via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Removal: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas, replacing it with an inert atmosphere. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst cake to dry out completely in the air.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

ParameterRecommended ValueRationale
Substrate Concentration 0.5 - 1.0 MBalances reaction rate and solubility.
Catalyst 5% Pd/CEffective and robust catalyst for ketone reductions.[2]
Solvent Methanol / EthanolGood solubility for substrate and product; common for hydrogenation.
Hydrogen Pressure 2 - 5 atmSufficient pressure to drive the reaction efficiently without requiring specialized high-pressure equipment.[2]
Temperature 25 - 50°CProvides sufficient thermal energy for the reaction without promoting side reactions.[2]
Reaction Time 4 - 12 hours (Batch)Varies with scale and conditions; should be monitored.

Part 3: Purification and Quality Control

Achieving high purity and enantiomeric excess is critical for pharmaceutical intermediates. The crude product from the synthesis typically requires significant purification to remove diastereomeric impurities, unreacted starting material, and catalyst residues.

Purification Strategy

For large-scale chiral purification, preparative chromatography is the most effective method.[5] Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for industrial applications due to its use of supercritical CO₂ as the primary mobile phase, which significantly reduces solvent consumption and simplifies product isolation.[6][7]

Rationale: Chiral Stationary Phases (CSPs) within the chromatography column interact differently with the two enantiomers (or diastereomers in this case), leading to different retention times and enabling their separation.[]

Protocol 2: Preparative Chiral SFC Purification

Equipment:

  • Preparative Supercritical Fluid Chromatography (SFC) system

  • Appropriate Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)

  • Supercritical CO₂ and co-solvent (e.g., Methanol, Ethanol)

  • Fraction Collector

Procedure:

  • Method Development: First, develop an analytical-scale SFC method to achieve baseline separation of the (3S,5S) isomer from other isomers and impurities. This involves screening different CSPs and mobile phase compositions.

  • System Preparation: Equilibrate the preparative SFC system with the optimized mobile phase (e.g., 80% Supercritical CO₂, 20% Methanol) at the determined flow rate and back pressure.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase co-solvent.

  • Injection and Fractionation: Inject the dissolved crude product onto the preparative column. Collect the eluent in fractions based on the retention time of the target (3S,5S) isomer, as determined by the analytical method.

  • Purity Analysis: Analyze the collected fractions containing the desired product by analytical HPLC or SFC to ensure purity and enantiomeric/diastereomeric excess meet specifications.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

TechniqueAdvantages for Large ScaleDisadvantages
Preparative SFC High throughput, reduced solvent use, faster run times, lower operating costs.[6]High initial capital investment.
Preparative HPLC Well-established technology, wide range of available stationary phases.[9]High solvent consumption, longer fraction dry-down times.[5]
Diastereomeric Salt Crystallization Can be cost-effective for specific separations.[2]Requires a suitable chiral resolving agent, may result in lower yields (max 50% theoretically for one enantiomer from a racemate).[2]
Quality Control

The final product must be rigorously tested to confirm its identity, purity, and stereochemical integrity.

  • Identity: ¹H NMR and ¹³C NMR spectroscopy.

  • Purity: HPLC with a suitable detector (e.g., RI or ELSD) to determine chemical purity (typically >98%).

  • Stereochemical Purity: Chiral HPLC or Chiral Gas Chromatography (GC) to determine the diastereomeric excess (de) or enantiomeric excess (ee), which should be >99%.

Below is a diagram illustrating the chemical synthesis step.

Caption: Diastereoselective reduction of the ketone precursor.

Part 4: Safety and Handling

The large-scale production of this compound involves hazardous materials and processes that require strict safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area or a fume hood specifically designed for this purpose, using properly grounded equipment.

  • Catalysts: Palladium on carbon (Pd/C) is pyrophoric, especially after use. The catalyst should always be handled wet and under an inert atmosphere.

  • Solvents: Organic solvents like methanol and ethanol are flammable. Avoid open flames and sources of ignition. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

References

  • Sheikh, N. S. (2014). Stereoselective synthesis of trans-THF rings using an oxidative cyclisation-radical deoxygenation sequence: application to the formal synthesis of trans-(2R,5R)-linalool oxide. RSC Publishing.
  • Benchchem. (n.d.). (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Benchchem.
  • Benchchem. (n.d.). (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Benchchem.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available at: [Link]

  • D'Auria, M. V., & Racioppi, R. (2016). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH. Available at: [Link]

  • Chen, J.-R., & Xiao, W.-J., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Available at: [Link]

  • Al-Ghananaeem, A. A., & Malkawi, A. H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Pérez-Fernández, R., & Thienpont, A. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

  • Howei Pharm. (n.d.). This compound ≥95%. Howei Pharm. Available at: [Link]

  • Sui, J., Wang, N., Wang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G. Available at: [Link]

  • Shimadzu Scientific US. (2023). Chromatography Unleashed: Elevate Your Chiral and Achiral Separations. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Stereoselectivity in Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted tetrahydrofurans (THFs) are crucial structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Their synthesis, particularly with high stereocontrol, is a significant challenge in modern organic chemistry.[3] This technical support center is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stereoselective synthesis of tetrahydrofurans, with a focus on improving reaction yields and controlling stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for stereoselective tetrahydrofuran synthesis?

A1: A multitude of methods exist, broadly categorized as:

  • Intramolecular Cyclization: This is a widely used approach, often involving the cyclization of a linear precursor with pre-defined stereocenters. Common methods include nucleophilic substitution (SN2) reactions of hydroxyl groups onto a tethered leaving group and haloetherification or selenoetherification of γ,δ-unsaturated alcohols.[1][3]

  • [3+2] Cycloaddition and Annulation Reactions: These reactions construct the five-membered ring by combining a three-atom component with a two-atom component.[1] Rhodium-catalyzed reactions of diazo compounds with aldehydes are a prominent example.[1]

  • Oxidative Cyclization: Dihydroxy alkenes can be converted to THF-diols with high stereocontrol using catalysts like ruthenium(VII) or osmium tetroxide.[2]

  • Metal-Catalyzed Reactions: Palladium-catalyzed intramolecular allylic alkylation and other transition metal-catalyzed processes offer powerful routes to highly substituted THFs.[1][4][5]

  • Radical Cyclizations: These reactions are often less sensitive to functional groups and solvent effects, providing an alternative pathway to THF derivatives.[6]

Q2: My reaction is giving a low yield. What are the first things I should check?

A2: Low yields can often be traced back to fundamental experimental parameters.[7][8] Before delving into complex mechanistic issues, verify the following:

  • Reagent and Solvent Purity: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions like those involving Grignard reagents or strong bases.[8][9]

  • Reaction Setup and Inert Atmosphere: For air-sensitive catalysts or intermediates, ensure your glassware is properly flame-dried or oven-dried and the reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[7][10]

  • Temperature Control: Inconsistent or incorrect reaction temperatures can lead to side reactions or decomposition.[8] Use a reliable temperature control system.

  • Stoichiometry and Addition Rates: Incorrect stoichiometry or adding reagents too quickly can lead to the formation of byproducts.[7]

Q3: How do I determine the enantiomeric excess (ee) of my chiral tetrahydrofuran product?

A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[11] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[11] The enantiomeric excess is then calculated using the formula: ee (%) = |([R] - [S])/([R] + [S])| x 100.[12][13][14]

Troubleshooting Guide: Specific Issues in Stereoselective THF Synthesis

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity (Incorrect cis/trans Ratio)

Poor diastereoselectivity is a common hurdle in THF synthesis, leading to difficult-to-separate product mixtures.[15]

Potential Causes & Solutions:

  • Substrate Conformation and Steric Hindrance: The conformation of the acyclic precursor during the cyclization transition state is critical.

    • Solution: Modify the substrate to favor a specific transition state. For example, introducing bulky protecting groups can influence the approach of reagents and favor one diastereomer.

  • Lewis Acid Choice and Coordination: In Lewis acid-catalyzed reactions, the nature of the Lewis acid can significantly impact the stereochemical outcome.[6]

    • Solution: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sn(OTf)₂).[1] Chelation control with certain Lewis acids can lock the conformation of the substrate, leading to higher diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.[16][17]

    • Solution: Experiment with a range of solvents. Non-coordinating solvents may favor different transition states than coordinating solvents like THF or diethyl ether.[3]

  • Reaction Temperature: Temperature can affect the equilibrium between different transition states.

    • Solution: Running the reaction at a lower temperature often increases selectivity by favoring the transition state with the lowest activation energy.[18]

Workflow for Optimizing Diastereoselectivity:

G start Low Diastereoselectivity Observed substrate Analyze Substrate Structure (Sterics, Conformation) start->substrate reagent Evaluate Reagent/Catalyst (Lewis Acid, Ligand) start->reagent conditions Assess Reaction Conditions (Solvent, Temperature) start->conditions mod_substrate Modify Protecting Groups or Substrate Backbone substrate->mod_substrate screen_la Screen Different Lewis Acids or Chiral Ligands reagent->screen_la screen_solvent Test Solvents of Varying Polarity and Coordinating Ability conditions->screen_solvent optimize_temp Vary Reaction Temperature (Often Lower is Better) conditions->optimize_temp analyze Analyze Product Ratio (NMR, GC, HPLC) mod_substrate->analyze screen_la->analyze screen_solvent->analyze optimize_temp->analyze analyze->start Unsuccessful end High Diastereoselectivity Achieved analyze->end Successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in Asymmetric Catalysis

Achieving high enantiomeric excess (ee) is the primary goal of asymmetric synthesis.[19]

Potential Causes & Solutions:

  • Suboptimal Chiral Ligand/Catalyst: The choice of the chiral ligand is paramount for inducing asymmetry.[15]

    • Solution: A thorough screening of different classes of chiral ligands is often necessary. For instance, in palladium-catalyzed asymmetric allylic alkylation, varying the enantiomer of the ligand can even lead to the selective formation of either the cis or trans THF unit.[5]

  • Incorrect Catalyst Loading or Catalyst Deactivation:

    • Solution: Optimize the catalyst loading. Too little may result in a slow, non-selective background reaction, while too much can sometimes be detrimental. Ensure the catalyst is not deactivating due to impurities in the reagents or solvent.

  • Solvent and Temperature Effects: As with diastereoselectivity, these parameters can have a profound impact on enantioselectivity.[16][17][18]

    • Solution: Screen different solvents and run the reaction at various temperatures. Non-linear temperature effects on enantioselectivity have been observed, meaning that both higher and lower temperatures should be explored.[18]

  • Presence of Water or Other Protic Impurities:

    • Solution: Ensure strictly anhydrous conditions, as water can interfere with the catalyst-substrate complex. The addition of molecular sieves can be beneficial.[20]

Data Summary: Factors Influencing Enantioselectivity
ParameterPotential Impact on Enantiomeric Excess (ee)Troubleshooting Strategy
Chiral Ligand HighScreen a library of ligands with different electronic and steric properties.
Metal Precursor Moderate to HighTest different metal salts (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂).
Solvent Moderate to HighEvaluate a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂).[21][22]
Temperature Moderate to HighOptimize temperature; lower temperatures often improve ee but may require longer reaction times.[18]
Additives/Co-catalysts VariableScreen additives (e.g., bases, salts) that can influence catalyst activity and selectivity.
Issue 3: Incomplete Reaction or Formation of Byproducts

Stalled reactions or the formation of undesired side products can significantly lower the yield of the desired THF.

Potential Causes & Solutions:

  • Sterically Hindered Substrate:

    • Solution: A more reactive catalyst or harsher reaction conditions (e.g., higher temperature) may be required. However, be mindful that this can negatively impact stereoselectivity.[23]

  • Formation of Stable Intermediates or Side Reactions: In some cases, an intermediate may be too stable to proceed to the final product, or it may undergo an alternative reaction pathway. For example, in reactions proceeding through oxonium ions, competing elimination or rearrangement can occur.[1]

    • Solution: Altering the reaction conditions (e.g., changing the solvent or counter-ion) can destabilize the unwanted intermediate or disfavor the side reaction.

  • Incorrect Reagent for a Specific Transformation:

    • Solution: Re-evaluate the chosen synthetic route. For instance, while intramolecular SN2 reactions are common, a Pd-catalyzed allylation might be more efficient for certain substrates as it proceeds with overall retention of stereochemistry.[1]

Experimental Protocol: A General Procedure for Palladium-Catalyzed Intramolecular Allylic Alkylation

This protocol is a representative example for the synthesis of a substituted THF and can be adapted based on the specific substrate.[1]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 7.5 mol%).

  • Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., CH₂Cl₂) and stir for 15-20 minutes until the catalyst is fully dissolved. Add the γ,δ-unsaturated alcohol substrate (1.0 equivalent).

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.5 equivalents).

  • Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

Improving yield and stereoselectivity in tetrahydrofuran synthesis is a multifactorial challenge that requires a systematic approach to optimization. By carefully considering the interplay between substrate structure, reagent choice, and reaction conditions, researchers can effectively troubleshoot common issues and achieve their desired synthetic targets. This guide provides a foundational framework for addressing these challenges, grounded in established chemical principles and methodologies.

References

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/Tetrahydropyran Derivatives. Synfacts, 21(09), 880. [Link]

  • Ferreira, V. (2014). Stereoselective synthesis of Bis-Tetrahydrofurans. DSpace. [Link]

  • Dahlén, A. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. [Link]

  • Junge, K., et al. (2005). An iron-catalysed chemo- and regioselective tetrahydrofuran synthesis. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Role of solvent tetrahydrofuran (THF). a Variation of solvent (only...). ResearchGate. [Link]

  • Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • Shaw, D. E. (n.d.). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. [Link]

  • ResearchGate. (n.d.). Diastereoselectivity for the formation of THF and THP. ResearchGate. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Chambers, S. J., et al. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters. [Link]

  • Gu, P., et al. (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters, 14(22), 5632-5. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Nambo, M., et al. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • ResearchGate. (2025). Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • J Chemistry. (2019, May 5). Enantiomeric excess problems|Calculations|Practice questions|Examples|Stereochemistry|csirnet|gate. YouTube. [Link]

  • Chemistry LibreTexts. (2014, August 29). 5.10: Enantiomeric Excess. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of Polar Chiral Diols

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Separation Challenges

Welcome, researchers, scientists, and drug development professionals, to our dedicated resource for overcoming the unique and often complex challenges associated with the purification of polar chiral diols. These molecules, vital as building blocks in pharmaceuticals and other biologically active compounds, present a significant hurdle in process development due to their chirality and high polarity.[1][2] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues & Field-Tested Solutions

This section addresses the most frequently encountered problems during the purification of polar chiral diols, offering systematic approaches to diagnose and resolve them.

Issue 1: Poor or No Retention on Reversed-Phase (RP) HPLC Columns

Symptoms: Your diol enantiomers elute at or near the void volume of a C18 or other traditional reversed-phase column.

Root Cause Analysis: Polar chiral diols have a high affinity for polar mobile phases (e.g., high water content) and weak interaction with nonpolar stationary phases. This is a classic "like-dissolves-like" problem where the analyte prefers the mobile phase over the stationary phase, leading to rapid elution without adequate retention for separation.

Troubleshooting Protocol:

  • Transition to an Alternative Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] This creates a water-enriched layer on the stationary phase surface, into which the polar diols can partition, leading to retention.[3]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, particularly for preparative scale, as it uses supercritical CO2 as the primary mobile phase with a polar organic co-solvent (modifier).[4] This technique often provides excellent selectivity for chiral compounds and is compatible with a wide range of chiral stationary phases.[4][5]

  • Method Development within HILIC:

    • Mobile Phase Optimization: Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of aqueous buffer (e.g., 5% of 10-20 mM ammonium formate or acetate). The ammonium salts are crucial as they facilitate the formation of the water layer necessary for separation.[3]

    • Column Equilibration: HILIC columns require longer equilibration times than RP columns to ensure the stable formation of the aqueous layer on the stationary phase.[3] Equilibrate with at least 10-20 column volumes of the initial mobile phase.

    • Sample Diluent: Dissolve your sample in a diluent that matches the initial mobile phase conditions as closely as possible to avoid peak distortion.

Issue 2: Poor Peak Shape (Tailing or Fronting) in Chiral Chromatography

Symptoms: Chromatographic peaks for your diol enantiomers are asymmetrical, exhibiting tailing or fronting, which compromises resolution and accurate quantification.

Root Cause Analysis:

  • Secondary Interactions: The hydroxyl groups of the diols can engage in strong, unwanted interactions with active sites (e.g., residual silanols) on silica-based stationary phases, leading to peak tailing.

  • Mass Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

  • Inappropriate Mobile Phase Additives: The absence of suitable mobile phase additives can lead to poor peak shape, especially for compounds with ionizable groups.

Troubleshooting Protocol:

  • Optimize Mobile Phase Additives:

    • For polysaccharide-based chiral stationary phases (CSPs), small amounts of acidic or basic additives can significantly improve peak shape by suppressing unwanted ionic interactions.

    • Common additives include trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, typically at concentrations of 0.1%.

  • Adjust Injection Volume and Concentration:

    • Systematically reduce the injection volume and/or the concentration of the sample to rule out mass overload.

  • Consider a Different Chiral Stationary Phase (CSP):

    • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and offer broad selectivity.

    • Cyclodextrin-based CSPs can also be effective, particularly in reversed-phase or polar organic modes.[6]

    • For highly polar diols, glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) operated in the polar organic mode can offer unique selectivity.[7]

Issue 3: Co-elution of Enantiomers or Poor Resolution

Symptoms: The peaks for the two enantiomers are not baseline separated, making accurate quantification and purification impossible.

Root Cause Analysis: The chiral recognition mechanism between the CSP and the diol enantiomers is not strong enough under the current conditions to differentiate between them effectively. Chiral recognition relies on a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.[8]

Troubleshooting Protocol:

  • Systematic Screening of CSPs: This is the most critical step. Different CSPs have different chiral recognition mechanisms. A diol that is not resolved on a cellulose-based CSP might be well-resolved on an amylose-based one.

  • Mobile Phase Optimization:

    • Solvent Composition: Vary the ratio of your mobile phase components. In normal phase (e.g., hexane/alcohol), changing the alcohol (e.g., ethanol vs. isopropanol) can have a dramatic effect on selectivity.

    • Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral interaction. Lower temperatures often, but not always, improve resolution.

  • Derivatization:

    • If direct separation is unsuccessful, consider derivatizing the diol. Converting the hydroxyl groups to esters or carbamates can introduce new interaction sites (e.g., π-π stacking opportunities) that enhance chiral recognition on the CSP.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar chiral diol?

A1: A logical starting point is to screen a small set of diverse chiral stationary phases (CSPs) under both normal phase and polar organic/HILIC conditions. A recommended initial screening set would include:

  • A cellulose-based CSP (e.g., Chiralcel OD, OJ)

  • An amylose-based CSP (e.g., Chiralpak AD, AS)

  • A cyclodextrin-based CSP

This initial screen will quickly reveal the most promising stationary phase and mobile phase combination for further optimization.

Q2: Can I use Gas Chromatography (GC) for my polar chiral diol?

A2: Yes, but typically requires derivatization. The high polarity and low volatility of diols make them unsuitable for direct GC analysis. However, after derivatization to form more volatile esters or ethers, GC with a chiral capillary column (often cyclodextrin-based) can be a very powerful analytical technique for determining enantiomeric excess.[6]

Q3: My diol seems to be degrading on the column. What can I do?

A3: Degradation can occur due to highly acidic or basic mobile phases or reactive sites on the stationary phase.

  • pH Adjustment: Try to work closer to a neutral pH if possible.

  • Stationary Phase: Switch to a more inert stationary phase material if you suspect interaction with silica.

  • Temperature: Lower the column temperature to reduce the rate of degradation.

Q4: Are there non-chromatographic methods for purifying polar chiral diols?

A4: Yes, crystallization-based methods can be very effective, especially on a larger scale.[5] This can involve:

  • Diastereomeric Crystallization: Reacting the diol with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

  • Preferential Crystallization: If the racemate crystallizes as a conglomerate, it may be possible to selectively crystallize one enantiomer by seeding a supersaturated solution.

Visualizations & Data

Workflow for Chiral Method Development

ChiralMethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Alternatives Start Characterize Polar Chiral Diol ScreenCSPs Screen 3-4 Diverse CSPs (Cellulose, Amylose, etc.) Start->ScreenCSPs ScreenModes Test in Normal Phase & HILIC/Polar Organic Modes ScreenCSPs->ScreenModes AnalyzeResults Analyze Screening Results Identify 'Hits' (Partial Separation) OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) AnalyzeResults->OptimizeMP OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp CheckLoading Check Sample Load OptimizeTemp->CheckLoading AssessResolution Resolution Acceptable? CheckLoading->AssessResolution FinalMethod Final Validated Method AssessResolution->FinalMethod Yes ConsiderDeriv Consider Derivatization AssessResolution->ConsiderDeriv No ConsiderSFC Consider SFC or Preparative HPLC FinalMethod->ConsiderSFC For Scale-up ConsiderDeriv->ScreenCSPs Re-screen

Caption: A systematic workflow for developing a chiral separation method for polar diols.

Table 1: Recommended Starting Conditions for HILIC
ParameterRecommendationRationale
Stationary Phase Bare Silica, Diol, or ZwitterionicProvides a polar surface for partitioning of polar analytes.
Mobile Phase A AcetonitrileThe weak solvent in HILIC; high organic content promotes retention.[3]
Mobile Phase B 10-20 mM Ammonium Formate/Acetate in WaterThe strong solvent; the salt is crucial for forming the aqueous layer.[3]
Initial Gradient 95% A / 5% BEnsures strong initial retention of polar diols.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard starting flow rate, adjust based on column dimensions and pressure.
Column Temp. 25-40 °CA good starting range; can be optimized to improve selectivity.
Equilibration >10 column volumesCritical for reproducible retention times in HILIC.

References

  • Gümüş, F. F., & Aydoğan, F. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • MDPI. (2021). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • National Institutes of Health. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Library of Medicine. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex Inc.[Link]

  • Daicel Chiral Technologies. (2023). Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. [Link] [Note: A generic URL is provided as the original may not be stable. The content reflects the general knowledge from the source.]

  • Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Chemist Library. [Link]

Sources

Furanoid Glycal Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furanoid glycal synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral building blocks. Furanoid glycals are pivotal intermediates in the creation of a wide array of biologically significant molecules, including nucleoside analogues, natural products, and various therapeutics.[1][2][3][4] Their synthesis, however, can present numerous challenges, from achieving desired yields and stereoselectivity to ensuring product stability.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to optimize your reaction conditions and overcome common hurdles in the lab.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions researchers often have when embarking on furanoid glycal synthesis.

1. What are the most common starting materials for furanoid glycal synthesis, and what are the key considerations for choosing one?

The selection of a starting material is a critical first step that influences the overall synthetic strategy. Common choices include:

  • Glycosyl Halides: Historically, glycosyl bromides and chlorides have been used.[1][5] The challenge often lies in the stability of the halide and the conditions required for the reductive elimination to form the double bond.

  • Thioglycosides: These are often favored due to their stability and the range of methods available for their activation to form the glycal.[1][6]

  • Lactones: Readily available carbohydrate-derived lactones can be converted to glycals through multi-step sequences.[1]

  • Nucleosides: For the synthesis of nucleoside analogue precursors, starting directly from materials like thymidine can be an efficient route.[7][8]

The choice depends on the desired substitution pattern on the furanoid ring, the required protecting groups, and the overall synthetic efficiency.

2. How do protecting groups influence the success of furanoid glycal synthesis?

Protecting groups are crucial for directing reactivity and ensuring the stability of both the starting materials and the final glycal product. Key considerations include:

  • Stability: The protecting groups must be stable to the reaction conditions used for glycal formation but readily cleavable in subsequent steps. Silyl ethers (e.g., TBDMS, TIPS) and acetals (e.g., isopropylidene) are common choices.[1]

  • Influence on Stereoselectivity: The nature and position of protecting groups can influence the stereochemical outcome of reactions, particularly in subsequent functionalization of the glycal.

  • Compatibility: Ensure the protecting groups are compatible with all reagents in the synthetic sequence. For instance, ester protecting groups may not be suitable for reactions involving strong bases.

3. What are the typical yields for furanoid glycal synthesis, and what factors have the most significant impact?

Yields can vary widely depending on the chosen synthetic route, the substrate, and the reaction conditions, but well-optimized procedures can achieve yields of 75-95%.[1] Key factors influencing yield include:

  • Reaction Temperature: Precise temperature control is often critical. Some reactions require cryogenic temperatures to suppress side reactions, while others need heating to proceed at a reasonable rate.[1]

  • Purity of Reagents and Solvents: The presence of moisture or other impurities can significantly reduce yields.

  • Choice of Reducing Agent/Catalyst: The effectiveness of the reagent used to induce elimination or cyclization is paramount.[9]

4. How can I confirm the successful synthesis of my furanoid glycal?

Standard analytical techniques are used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the presence of the double bond and the overall structure of the glycal.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Due to the potential instability of some furanoid glycals, it is often advisable to analyze the crude product quickly and use it in the next step without extensive purification if possible.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired furanoid glycal in a reasonable yield.

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Reductive Elimination 1. Screen different reducing agents: If using a glycosyl halide, consider alternatives to zinc, such as samarium(II) iodide or activated magnesium. 2. Optimize reaction temperature and time: Systematically vary the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal conditions.The reduction potential of the metal and its coordination properties can significantly impact the rate and efficiency of the elimination reaction. Temperature and time are critical parameters that control the kinetics of the reaction and the stability of intermediates.
Degradation of Starting Material or Product 1. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use a non-protic solvent: Solvents like THF, toluene, or dichloromethane are generally preferred.[10] 3. Consider the lability of the glycal: Some furanoid glycals are sensitive to acid or base. Neutralize the reaction mixture carefully during workup and consider purification on neutral alumina instead of silica gel.[1]Many reagents used in glycal synthesis are sensitive to moisture. The glycal product itself can be unstable, particularly if it has acid- or base-labile protecting groups. The choice of purification medium can prevent degradation.
Poor Catalyst Activity 1. Use a fresh batch of catalyst: Catalysts can deactivate over time. 2. Increase catalyst loading: While not always ideal, a higher catalyst loading can sometimes improve conversion. 3. Investigate alternative catalysts: For reactions like ring-closing metathesis or cycloisomerization, different metal catalysts (e.g., Grubbs' vs. Schrock's catalyst) can have a dramatic effect on yield.[1]The activity of a catalyst is paramount for reactions that rely on it. Catalyst deactivation or insufficient loading can lead to incomplete conversion. The choice of catalyst can influence reaction kinetics and tolerance to functional groups.
Guide 2: Poor Stereoselectivity

Achieving the desired stereochemistry is often a primary goal in carbohydrate chemistry.

Potential Cause Troubleshooting Steps Scientific Rationale
Lack of Stereocontrol in Glycosylation 1. Modify protecting groups: The steric bulk and electronic properties of protecting groups on the furanose ring can influence the facial selectivity of reactions. 2. Change the solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and, therefore, the stereochemical outcome.[11]Protecting groups can direct incoming reagents to one face of the molecule through steric hindrance or by forming transient chelates with the catalyst or reagents. The solvent can stabilize or destabilize charged intermediates, influencing the reaction pathway.
Isomerization of the Product 1. Minimize reaction time and temperature: Prolonged reaction times or high temperatures can sometimes lead to the isomerization of the desired product to a more thermodynamically stable, but undesired, isomer. 2. Careful workup and purification: Avoid acidic or basic conditions during workup and purification that could catalyze isomerization.The kinetic product may not be the most thermodynamically stable. Controlling the reaction conditions can favor the formation of the kinetic product. Post-reaction processing can inadvertently lead to product isomerization.
Guide 3: Incomplete Reaction

An incomplete reaction can be due to a variety of factors, from reagent stoichiometry to reaction kinetics.

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Reagent Stoichiometry 1. Increase the equivalents of the key reagent: For example, in a reductive elimination, ensure a sufficient excess of the reducing agent is used. 2. Verify the concentration of reagents: If using solutions of reagents (e.g., n-BuLi), titrate them to determine the exact concentration before use.Stoichiometry is fundamental to reaction completion. In many cases, an excess of one reagent is required to drive the reaction to completion. The actual concentration of commercially available reagents can vary.
Reaction Not Reaching Equilibrium 1. Increase the reaction temperature: Gently heating the reaction can provide the necessary activation energy to overcome the reaction barrier. 2. Extend the reaction time: Monitor the reaction over a longer period to see if it proceeds to completion.Chemical reactions have an activation energy barrier that must be overcome. Increasing the temperature provides more kinetic energy to the molecules, increasing the likelihood of successful collisions. Some reactions are inherently slow and simply require more time.
Formation of a Stable Intermediate 1. Analyze the reaction mixture by NMR or MS: Identify any stable intermediates that may have formed. 2. Modify the reaction conditions to promote the next step: This could involve adding a co-solvent, a different catalyst, or changing the temperature.The reaction may be stalling at a stable intermediate. Understanding the structure of this intermediate can provide clues as to what is needed to push the reaction forward.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in furanoid glycal synthesis.

troubleshooting_workflow start Reaction Outcome Unsatisfactory low_yield Low Yield start->low_yield Check Yield poor_selectivity Poor Stereoselectivity start->poor_selectivity Check Purity/ Isomer Ratio incomplete_reaction Incomplete Reaction start->incomplete_reaction Check Conversion sub_low_yield_1 Check Reagent Quality & Anhydrous Conditions low_yield->sub_low_yield_1 sub_low_yield_2 Optimize Temperature & Time low_yield->sub_low_yield_2 sub_low_yield_3 Screen Alternative Reagents/Catalysts low_yield->sub_low_yield_3 sub_selectivity_1 Modify Protecting Groups poor_selectivity->sub_selectivity_1 sub_selectivity_2 Screen Solvents poor_selectivity->sub_selectivity_2 sub_selectivity_3 Adjust Temperature poor_selectivity->sub_selectivity_3 sub_incomplete_1 Verify Stoichiometry & Reagent Concentration incomplete_reaction->sub_incomplete_1 sub_incomplete_2 Increase Temperature &/or Time incomplete_reaction->sub_incomplete_2 sub_incomplete_3 Identify Intermediates & Modify Conditions incomplete_reaction->sub_incomplete_3 end Optimized Reaction sub_low_yield_3->end sub_selectivity_3->end sub_incomplete_3->end reaction_pathway start Protected Furanose (e.g., Lactol, Glycoside) activated Activated Intermediate (e.g., Glycosyl Halide, Thioglycoside) start->activated Activation of Anomeric Center glycal Furanoid Glycal activated->glycal Elimination/ Cyclization functionalized Further Functionalization (e.g., Glycosylation, C-C Coupling) glycal->functionalized Elaboration

Caption: A generalized synthetic route to furanoid glycals.

Experimental Protocol: Synthesis of a Furanoid Glycal from a Phenyl 1-Selenoglycoside

This protocol is adapted from methodologies involving selenoxide elimination, which is a reliable method for generating the double bond. [12] Materials:

  • Protected phenyl 1-selenoglycoside

  • tert-Butyl hydroperoxide (tBuOOH), 70% in water

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve the protected phenyl 1-selenoglycoside (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.7 equiv) to the solution, followed by the dropwise addition of Ti(OiPr)₄ (1.0 equiv).

  • After stirring for 10 minutes, add tBuOOH (2.3 equiv) dropwise.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and filter it through a pad of Celite to remove titanium salts.

  • Wash the Celite pad with DCM.

  • Transfer the combined filtrate to a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the furanoid glycal.

Note: The stoichiometry of reagents and reaction times may need to be optimized for different substrates.

References

  • Pal, P., & Shaw, A. K. (2017). The evolution of comprehensive strategies for furanoid glycal synthesis and their applications. RSC Advances, 7(43), 26867-26909. [Link]

  • Pal, P., & Shaw, A. K. (2017).
  • General strategy for the synthesis of furanoid glycals (162a–c, 139)... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Haraguchi, K., et al. (2003). 4-Thiofuranoid Glycals: Versatile Synthons for Stereoselective Synthesis of 4′-Thionucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 763-765.
  • Castillón, S., et al. (2001). Synthesis of erythro and threo furanoid glycals from 1- and 2-phenylselenenyl-carbohydrate derivatives. Carbohydrate Research, 336(2), 83-97. [Link]

  • Synthesis of erythro and threo furanoid glycals from 1- and 2-phenylselenenyl–carbohydrate derivatives - ElectronicsAndBooks. (n.d.). Retrieved January 21, 2026, from [Link]

  • Wang, Y., & Dong, T. (2021). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Chemical Science, 12(34), 11462-11468. [Link]

  • Haraguchi, K. (2022). 4-Thiofuranoid Glycal: Versatile Glycosyl Donor for the Selective Synthesis of β-anomer of 4'-thionucleoside and its Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 586-602. [Link]

  • The Evolution of Comprehensive Strategies for Furanoid Glycal Synthesis and Their Applications - Amanote Research. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of furanoid and pyranoid C-1 aryl glycals by reaction of glycosyl chlorides with organolithium reagents - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Boutureira, O., et al. (2007). General Method for Synthesizing Pyranoid Glycals. A New Route to Allal and Gulal Derivatives. The Journal of Organic Chemistry, 72(20), 7724-7731. [Link]

  • Maligres, P. E., et al. (2021). Discovery and Development of an Unusual Organocatalyst for the Conversion of Thymidine to Furanoid Glycal. Organic Process Research & Development, 25(8), 1894-1902. [Link]

  • Jordaan, J. H., et al. (1977). A Method for the Preparation of Furanoid Glycals. Journal of the Chemical Society, Chemical Communications, (11), 350-351. [Link]

  • Kulkarni, S. S., & Demchenko, A. V. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. The Journal of Organic Chemistry, 84(17), 11090-11101. [Link]

  • Liu, Y., et al. (2023). Creating glycoside diversity through stereoselective carboboration of glycals. Nature Communications, 14(1), 6931. [Link]

  • Mao, E., et al. (2021). Organocatalytic Conversion of Nucleosides to Furanoid Glycals. The Journal of Organic Chemistry, 86(11), 7645-7654. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Gellis, A., et al. (2010). Furans, thiophenes and related heterocycles in drug discovery. Future Medicinal Chemistry, 2(6), 935-949. [Link]

  • Wang, H., et al. (2022). Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. Journal of the American Chemical Society, 144(1), 229-236. [Link]

  • Wang, C., et al. (2022). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Molecules, 27(19), 6268. [Link]

  • Jordaan, J. H., et al. (1977). A method for the preparation of furanoid glycals. Journal of the Chemical Society, Chemical Communications. [Link]

  • A method for the preparation of furanoid glycals - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Hydroxymethyltetrahydrofuranols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hydroxymethyltetrahydrofuranols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

I. Synthesis via Hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF)

The synthesis of 2,5-bis(hydroxymethyl)tetrahydrofuran (BHTF) through the hydrogenation of its furan precursor, 2,5-bis(hydroxymethyl)furan (BHMF), is a common and efficient route.[1][2] However, side reactions can occur, impacting yield and purity. This section addresses the most frequent issues encountered in this process.

Troubleshooting Guide: Hydrogenation of BHMF
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of BHTF Incomplete Hydrogenation: Insufficient catalyst activity, low hydrogen pressure, or short reaction time.- Increase catalyst loading or use a more active catalyst (e.g., Ruthenium-based catalysts).[1] - Ensure adequate hydrogen pressure as specified in the protocol. - Extend the reaction time and monitor the reaction progress by TLC or GC.
Furan Ring Opening: Acidic conditions can lead to the opening of the furan ring, forming various byproducts.[3][4][5]- Use a neutral or slightly basic reaction medium. - If an acidic catalyst is necessary, opt for the mildest possible conditions and keep reaction times to a minimum.[5] - Consider using a buffer to maintain a stable pH.
Presence of Colored Impurities (Darkening of the reaction mixture) Polymerization/Degradation: High temperatures or prolonged exposure to acidic conditions can cause the starting material or product to degrade and form polymeric materials.[6]- Lower the reaction temperature. - Minimize the reaction time. - Ensure the starting BHMF is of high purity, as impurities can promote polymerization.
Formation of Humin Byproducts: Acid-catalyzed side reactions of furan compounds can lead to the formation of dark, insoluble humins.- Maintain a neutral pH throughout the reaction and workup. - Purify the crude product using column chromatography or recrystallization to remove colored impurities.
Formation of Ether Byproducts Intermolecular Etherification: Acidic conditions or high temperatures can promote the intermolecular dehydration of the hydroxymethyl groups to form ethers.[2]- Conduct the reaction at lower temperatures. - Neutralize any acidic species present in the reaction mixture.
Frequently Asked Questions (FAQs): Hydrogenation of BHMF

Q1: What are the most common side products in the hydrogenation of BHMF and how can they be identified?

A1: The most common side products are furan ring-opening products and polymeric materials. Ring-opening products can be identified by techniques like NMR and Mass Spectrometry, which will show the absence of the furan ring and the presence of new functional groups like aldehydes or ketones.[3] Polymeric materials are often observed as dark, insoluble tars.

Q2: How does the choice of catalyst affect the outcome of the hydrogenation?

A2: The choice of catalyst is critical. Noble metal catalysts like Ruthenium on a support (e.g., zeolite) have been shown to be highly effective and selective for the hydrogenation of the furan ring to a tetrahydrofuran ring with high yields.[1] The catalyst support can also influence the reaction by affecting the acidity of the reaction medium.

Q3: Can the furan ring open under neutral or basic conditions?

A3: Furan ring opening is most significant under acidic conditions.[5][7] Under neutral or basic conditions, the furan ring is generally more stable, and ring-opening is not a major side reaction.

II. Synthesis via Dehydration of Hexitols

The synthesis of dianhydrohexitols, a class of hydroxymethyltetrahydrofuranols, from hexitols like sorbitol and mannitol is a key bio-based route.[8] The primary challenge in this synthesis is controlling the regioselectivity of the double dehydration to favor the formation of the desired 1,4:3,6-dianhydrohexitol (isosorbide from sorbitol) over other isomers and byproducts.[6]

Troubleshooting Guide: Dehydration of Hexitols
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Dianhydrohexitol (e.g., Isosorbide) Formation of Undesired Anhydrohexitol Isomers: The initial dehydration can lead to the formation of 1,5- and 2,5-anhydrohexitols, which do not readily cyclize to the desired dianhydro product.[9][10]- Optimize the reaction temperature and catalyst. Solid acid catalysts can offer better selectivity. - The choice of starting hexitol is crucial; for example, the stereochemistry of sorbitol favors the formation of the 1,4-anhydro intermediate.[11]
Incomplete Dehydration: Insufficient reaction time or temperature can lead to a mixture of mono- and dianhydrohexitols.[12]- Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress to avoid degradation.
Formation of Colored Byproducts and Tars Degradation and Polymerization: High temperatures and strong acidic catalysts can lead to the degradation of the sugars and the formation of colored, polymeric byproducts.[6]- Use the lowest effective temperature for the dehydration. - Consider using milder, solid acid catalysts to reduce degradation. - A two-step temperature profile can be employed: a lower temperature for the first dehydration and a higher temperature for the second cyclization.
Difficulty in Product Purification Presence of Multiple Isomers: The crude product often contains a mixture of dianhydrohexitol isomers (e.g., isosorbide, isomannide, isoidide) which can be difficult to separate.[10]- Utilize fractional distillation under reduced pressure for separation. - Recrystallization from a suitable solvent can also be effective for isolating the desired isomer.
Frequently Asked Questions (FAQs): Dehydration of Hexitols

Q1: What is the mechanism of hexitol dehydration and what factors control regioselectivity?

A1: The dehydration of hexitols is an acid-catalyzed process that proceeds through the formation of an initial monoanhydro intermediate, followed by a second intramolecular cyclization.[12] The regioselectivity is influenced by the stereochemistry of the starting hexitol, which dictates the conformational preferences for the cyclization steps.[11] The reaction conditions, particularly the catalyst and temperature, also play a significant role.

Q2: How can the formation of degradation products be minimized?

A2: Minimizing degradation requires a careful balance of reaction temperature and time. Operating at the lowest possible temperature that still allows for efficient dehydration is key. The use of solid acid catalysts can also reduce the extent of degradation compared to strong mineral acids.[9]

Q3: Are there alternative, greener methods for dianhydrohexitol synthesis?

A3: Research is ongoing into greener synthetic routes. This includes the use of reusable solid acid catalysts and solvent-free reaction conditions. Additionally, optimizing the esterification of dianhydrohexitols is being explored to improve the overall greenness of the process.[13]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF)
  • Charge a high-pressure autoclave with 2,5-bis(hydroxymethyl)furan, a suitable solvent (e.g., methanol), and the chosen catalyst (e.g., 5% Ru/C).

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1000-2000 psig).

  • Stir the reaction mixture at the set temperature (e.g., 30-100 °C).

  • Monitor the reaction progress by analyzing aliquots using TLC or GC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-bis(hydroxymethyl)tetrahydrofuran.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for the Dehydration of Sorbitol to Isosorbide
  • Combine D-sorbitol and an acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the mixture under vacuum.

  • Water will be evolved and collected in the distillation receiver.

  • Continue heating until the theoretical amount of water has been collected, indicating the completion of the double dehydration.

  • Cool the reaction mixture and dissolve the crude product in a suitable solvent.

  • Neutralize the acid catalyst.

  • Purify the isosorbide by vacuum distillation or recrystallization.

Visualizing Reaction Pathways

Hydrogenation_of_BHMF cluster_main Desired Pathway cluster_side Side Reactions BHMF 2,5-Bis(hydroxymethyl)furan BHTF 2,5-Bis(hydroxymethyl)tetrahydrofuran BHMF->BHTF Hydrogenation (e.g., Ru/C, H2) Ring_Opening Acyclic Byproducts BHMF->Ring_Opening Acid-catalyzed Ring Opening Polymerization Polymeric Tars BHMF->Polymerization High Temp./Acid Polymerization Etherification Ether Byproducts BHTF->Etherification Acid/Heat Ether Formation

Caption: Desired hydrogenation pathway of BHMF to BHTF and common side reactions.

Dehydration_of_Sorbitol cluster_main Desired Pathway cluster_side Side Reactions Sorbitol D-Sorbitol 1,4-Anhydrosorbitol 1,4-Anhydrosorbitol Sorbitol->1,4-Anhydrosorbitol -H2O Other_Monoanhydro 1,5- & 2,5-Anhydrosorbitol Sorbitol->Other_Monoanhydro -H2O Degradation Polymeric Byproducts Sorbitol->Degradation High Temp./Acid Degradation Isosorbide Isosorbide (1,4:3,6-Dianhydro-D-glucitol) 1,4-Anhydrosorbitol->Isosorbide -H2O Isomerization Isomannide/Isoidide Isosorbide->Isomerization Isomerization

Caption: Desired dehydration pathway of sorbitol to isosorbide and competing side reactions.

References

  • PrepChem.com. Synthesis of 2,5-bis-hydroxymethyl tetrahydrofuran. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fine Chemical Synthesis with 2,5-Bis(hydroxymethyl)tetrahydrofuran: Applications and Opportunities. Available from: [Link]

  • MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of isosorbide: an overview of challenging reactions. Green Chemistry. 2017;19(22):5332-5344. Available from: [Link]

  • ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available from: [Link]

  • New Drug Approvals. Synthesis of isosorbide: an overview of challenging reactions. Available from: [Link]

  • ResearchGate. Reaction scheme of isosorbide synthesis from sorbitol dehydration. Available from: [Link]

  • BioResources. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. 2018;13(3). Available from: [Link]

  • ResearchGate. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Available from: [Link]

  • Royal Society of Chemistry. Sorbitol dehydration into isosorbide in a molten salt hydrate medium. Green Chemistry. 2013;15(5):1330-1338. Available from: [Link]

  • Grokipedia. 2,5-Bis(hydroxymethyl)furan. Available from: [Link]

  • Royal Society of Chemistry. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. 2016;6(16):6207-6216. Available from: [Link]

  • ACS Publications. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs). ACS Sustainable Chemistry & Engineering. 2017;5(10):8867-8875. Available from: [Link]

  • Wikipedia. Dianhydrohexitols. Available from: [Link]

  • Semantic Scholar. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available from: [Link]

  • Journal of Agroalimentary Processes and Technologies. Study of the partial and exhaustive intramolecular dehydration of D-sorbitol. 2013;19(2):260-265. Available from: [Link]

  • BIO Web of Conferences. 1,4:3,6-DIANHYDROHEXITES. 2024;82:01003. Available from: [Link]

  • Semantic Scholar. Dehydration of Some Hexitols. Available from: [Link]

  • Wiley Online Library. Conformational effects on the mechanism of acid-catalyzed dehydration of hexitols. Journal of Molecular Structure: THEOCHEM. 1999;466(1-3):125-133. Available from: [Link]

  • Royal Society of Chemistry. Towards a greener synthesis of dianhydrohexitol esters. Green Chemistry. 2019;21(18):4956-4968. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Cyclic Ether Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth, field-proven insights into diagnosing and solving common diastereoselectivity issues encountered during the intramolecular cyclization reactions to form cyclic ethers, with a special focus on haloetherification. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, empowering you to make informed decisions at the bench.

Troubleshooting Guide: Common Scenarios & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My haloetherification reaction is yielding a nearly 1:1 mixture of diastereomers. Where should I begin my optimization?

A1: Initial Diagnosis & Strategy

A non-selective reaction indicates that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. The first step is to systematically evaluate the three core pillars of the reaction: Substrate Conformation , Reaction Conditions , and Electrophile/Catalyst Choice .

Start by modifying reaction conditions, as this is often the most resource-efficient approach. A significant temperature change is the most potent initial variable to test.

  • Rationale: Lowering the temperature can amplify small energy differences between competing transition states. If one transition state is even slightly more stable, decreasing the thermal energy (kT) of the system may significantly favor the pathway to the desired diastereomer. Conversely, sometimes increasing the temperature can favor a thermodynamically more stable product if the reaction is reversible.[1][2]

  • Actionable Protocol:

    • Set up three parallel reactions: one at your original temperature, one at 0 °C, and one at -78 °C.

    • Use a consistent solvent and concentration across all reactions.

    • Analyze the diastereomeric ratio (d.r.) of each reaction by ¹H NMR or GC.

If temperature changes show a promising trend, you can fine-tune from there. If not, proceed to solvent screening.

Q2: I've tried adjusting the temperature, but the diastereoselectivity remains poor. What is the next logical step?

A2: Solvent Screening and Mechanistic Considerations

The solvent does more than just dissolve reactants; it can influence the stability of intermediates and transition states.[3][4] In haloetherification, the key intermediate is a bridged halonium ion, which can have significant carbocationic character, especially at a more substituted carbon.[5]

  • Rationale & Causality:

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can stabilize charged intermediates. This may favor a more "open" or carbocation-like transition state, potentially altering the conformational preferences of your substrate and changing the face of nucleophilic attack.

    • Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane): These solvents are less likely to stabilize charge separation. This often forces the reaction through a more compact, bridged halonium ion transition state, where steric factors of the substrate play a more dominant role in directing the intramolecular attack of the hydroxyl group.[1][6]

  • Actionable Protocol:

    • Select a range of solvents with varying polarities (e.g., Dichloromethane, THF, Acetonitrile, Toluene).

    • Run small-scale reactions in each solvent at the most promising temperature identified in Q1.

    • Ensure your starting material and reagents are soluble in the chosen solvents.

    • Analyze the d.r. for each. A significant change in selectivity points to a strong solvent-transition state interaction.

Q3: My substrate has a chiral center adjacent to the reacting alkene. How can I leverage this to control the stereochemical outcome?

A3: Substrate Control & Transition State Models

This is a classic case of 1,2- or 1,3-asymmetric induction. The stereochemistry of the newly formed C-O and C-X bonds is dictated by the conformational preference of the existing stereocenter in the transition state. The Felkin-Anh model is a powerful predictive tool for understanding this type of induction.[7][8][9]

  • Mechanistic Insight (Felkin-Anh Model): The model predicts that the largest substituent on the adjacent chiral center will orient itself anti-periplanar to the incoming nucleophile (in this case, the internal alcohol) to minimize steric hindrance. The nucleophile then attacks the halonium ion along a trajectory that avoids the large and medium-sized groups, preferentially passing over the smallest group.[8][10]

    • Polar Felkin-Anh Modification: If one of the substituents is an electronegative atom (like an oxygen in a protecting group), it can act as the "largest" group due to electronic repulsion with the attacking nucleophile or stabilizing orbital interactions.[7][8]

  • Actionable Strategy:

    • Analyze Your Substrate: Identify the large (L), medium (M), and small (S) substituents on the stereocenter adjacent to the alkene.

    • Draw the Transition States: Use the Felkin-Anh model to draw the likely lowest-energy conformation of the alkene approaching the electrophile, and predict which face the internal alcohol will attack from.

    • Modify the Substrate (If Necessary): If the model predicts the undesired diastereomer, consider if you can redesign your synthesis to alter the relative sizes of the L, M, and S groups. For example, changing a protecting group from a bulky TBDPS to a smaller MOM group could switch the "L" and "M" assignments, potentially reversing the selectivity.

Q4: Can I use a directing group to force the reaction to give the diastereomer I need?

A4: Yes. Directing groups are a powerful strategy for overriding inherent substrate biases.

A directing group is a functional group that can coordinate to the electrophile (or a catalyst) and deliver it to a specific face of the alkene, thereby controlling the stereochemistry of the initial halonium ion formation.[11][12][13]

  • Mechanism of Action: A common strategy involves using a Lewis basic group (e.g., an ester, amide, or a protected alcohol) elsewhere in the molecule. This group can pre-organize the substrate through coordination with a Lewis acidic halogen source or catalyst. This forces the electrophilic halogen to add to the alkene from a specific face, leading to a single halonium ion diastereomer, which then undergoes stereospecific anti-attack by the internal alcohol.

  • Example Application: If your substrate has a free carboxylic acid, it could be temporarily converted to an ester. The carbonyl oxygen of the ester can act as a directing group. This strategy often requires screening different electrophiles, as some (like those complexed with a Lewis acid) will coordinate more effectively than others.

Frequently Asked Questions (FAQs)

Q: What is the role of the electrophile's size (I > Br > Cl) in diastereoselectivity? A: The size of the halogen is critical. Larger halogens like iodine form more stable, symmetric bridged iodonium ions. Smaller halogens like chlorine result in weaker bridges with more carbocationic character at the more substituted carbon. A more stable, bridged intermediate is often more conformationally rigid, leading to higher diastereoselectivity as the outcome is more dependent on the substrate's ground-state conformation. If you are getting poor selectivity with NCS (a source of Cl+), switching to NBS (Br+) or I2/NIS (I+) may improve the d.r.

Q: How do "Baldwin's Rules" relate to my cyclization's success and selectivity? A: Baldwin's Rules predict the feasibility of ring-closing reactions based on the geometry of the transition state. For forming cyclic ethers, you are typically looking at exo-tet or exo-trig cyclizations. For example, a 5-exo-tet cyclization is highly favored, while a 5-endo-tet is disfavored. While these rules primarily predict success or failure, they are linked to selectivity because a highly favored pathway (e.g., 5-exo) will have a much lower activation energy than a disfavored one (e.g., 6-endo), ensuring that only products from the favored pathway are formed. The diastereoselectivity then depends on which face of the alkene is attacked to initiate that favored cyclization.

Q: Can ring strain in the product affect the diastereomeric ratio? A: Absolutely. The reaction proceeds through the transition state that has the lowest activation energy. This transition state leads to a specific product diastereomer. If one potential product has significantly more ring strain (e.g., due to unfavorable 1,3-diaxial interactions in a chair-like transition state), the activation energy for its formation will be higher.[14][15][16] The reaction will therefore preferentially proceed through the alternative transition state that leads to the less strained, more stable product. Analyzing the chair-like transition states leading to each diastereomer is a key step in predicting the outcome.

Data and Visualization

Table 1: Effect of Reaction Parameters on Diastereomeric Ratio (d.r.)

This table illustrates hypothetical but realistic outcomes for the intramolecular bromoetherification of a chiral allylic alcohol, demonstrating how systematic optimization can improve selectivity.

EntryElectrophileSolventTemperature (°C)Diastereomeric Ratio (A:B)
1NBSCH₂Cl₂251.5 : 1
2NBSCH₂Cl₂03 : 1
3NBSCH₂Cl₂-788 : 1
4NBSToluene-7812 : 1
5NBSCH₃CN-402 : 1
6I₂CH₂Cl₂-78>20 : 1

NBS = N-Bromosuccinimide

Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity

G cluster_0 Initial Reaction cluster_1 Primary Optimization cluster_2 Secondary Optimization cluster_3 Outcome start Poor d.r. (e.g., < 3:1) temp Vary Temperature (-78°C, 0°C, RT) start->temp Step 1 solvent Screen Solvents (Polar vs. Nonpolar) temp->solvent If no improvement success Improved Selectivity (d.r. > 10:1) temp->success If successful electrophile Change Electrophile (NCS -> NBS -> NIS) solvent->electrophile If minor improvement solvent->success If successful substrate Substrate Modification (e.g., Protecting Group) electrophile->substrate If still poor electrophile->success If successful substrate->success Advanced Strategy

Caption: A decision-tree workflow for systematically troubleshooting poor diastereoselectivity.

Experimental Protocol: Screening Conditions for Optimal Diastereoselectivity

This protocol outlines a general procedure for screening solvents and temperatures in a parallel fashion.

Objective: To identify the optimal solvent and temperature for maximizing the diastereomeric ratio in a haloetherification reaction.

Materials:

  • Substrate (e.g., unsaturated alcohol)

  • Halogen source (e.g., NBS, NIS)

  • Anhydrous solvents (Dichloromethane, Toluene, Acetonitrile, THF)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Reaction vessels (e.g., 4 mL vials with septa)

  • Stir bars

  • Cooling baths (ice/water, dry ice/acetone)

  • TLC plates and chamber

  • Quenching solution (e.g., saturated aqueous Na₂S₂O₃)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Instrumentation for analysis (¹H NMR, GC)

Procedure:

  • Preparation:

    • Dry all glassware in an oven and cool under an inert atmosphere.

    • Prepare stock solutions of your substrate in a volatile solvent (e.g., CH₂Cl₂) to ensure accurate dispensing.

  • Reaction Setup (Example for 4 conditions):

    • Label four reaction vials (1-4). Add a stir bar to each.

    • To each vial, add the substrate (e.g., 0.1 mmol). If using a stock solution, add the required volume and carefully evaporate the solvent under a stream of nitrogen.

    • Add the chosen anhydrous solvent (1.0 mL) to each vial:

      • Vial 1: Dichloromethane

      • Vial 2: Toluene

      • Vial 3: Acetonitrile

      • Vial 4: THF

    • Seal the vials with septa and purge with nitrogen.

  • Reaction Execution:

    • Cool all vials to the desired starting temperature (e.g., -78 °C in a dry ice/acetone bath).

    • Allow the solutions to equilibrate for 10-15 minutes.

    • Add the halogen source (e.g., NBS, 0.11 mmol, 1.1 equivalents) to each vial as a solid or as a solution in the respective solvent.

    • Stir the reactions at the set temperature. Monitor progress by TLC every 30 minutes by taking a small aliquot, quenching it, and spotting on a plate.

  • Workup and Analysis:

    • Once the starting material is consumed (or after a set time, e.g., 4 hours), quench the reactions by adding saturated aqueous Na₂S₂O₃ (1 mL).

    • Allow the vials to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (2 x 2 mL).

    • Combine the organic layers for each reaction, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Prepare a sample of the crude material from each reaction for ¹H NMR or GC analysis to determine the diastereomeric ratio.

  • Iteration:

    • Based on the results, select the most promising solvent and perform further optimization by testing a range of temperatures (e.g., -100 °C, -60 °C, -40 °C) to fine-tune the selectivity.

References

  • Vertex AI Search. (2022).
  • OpenOChem Learn. Felkin-Anh Model.
  • YouTube. (2022). Ultimate Guide to the Felkin-Anh Model - Organic Chemistry.
  • ChemRxiv. On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide.
  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
  • National Institutes of Health.
  • Royal Society of Chemistry.
  • Wikipedia. Asymmetric induction.
  • New Journal of Chemistry (RSC Publishing). Solvent- and temperature-controlled diastereodivergent [4+2] cyclization of p-QMs and 4-benzylidene-pyrazolones.
  • Royal Society of Chemistry.
  • ACS Omega - ACS Publications. (2018).
  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment.
  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
  • MSU Chemistry.
  • National Institutes of Health.
  • Organic Chemistry Frontiers (RSC Publishing). Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths.
  • National Institutes of Health. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures.
  • ResearchGate.
  • Organic Letters - ACS Publications. (2026).
  • Benchchem. Technical Support Center: Optimizing Stereoselectivity in the Michael Addition of β-Keto Esters.
  • Wikipedia.
  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
  • National Institutes of Health. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes.
  • MSU chemistry. Assymetric Induction.
  • Master Organic Chemistry. (2013).
  • MSU Chemistry.
  • organic-chemistry.org. (2005). Diastereoselective and Enantioselective Construction of Cyclic Ethers.
  • PubMed. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eectic Solvents by a Design of Experiments Approach.
  • ACS Publications. (2026).
  • Wikipedia. Ring strain.
  • The Journal of Organic Chemistry - ACS Publications.
  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry.
  • Química Organica.org. Ring Strain in Cycloalkanes.
  • YouTube. (2021). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained.
  • YouTube. (2019). Unlocking Diastereoselectivity Secrets.
  • chem.ucla.edu.

Sources

Technical Support Guide: Navigating the Acidic Stability of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the chiral building block, (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, under acidic conditions. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental observations and to provide robust, field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing multiple unexpected byproducts and low yield during an acid-catalyzed reaction, such as a deprotection step. What is happening to my compound?

A1: When this compound is exposed to strong acidic conditions, particularly at elevated temperatures, it is susceptible to two primary degradation pathways: acid-catalyzed dehydration and, under more forcing conditions, ring-opening of the tetrahydrofuran (THF) core.

Primary Degradation Pathway: Dehydration The most common issue is the acid-catalyzed dehydration of the secondary alcohol at the C3 position. This reaction proceeds via an E1 mechanism for secondary alcohols.[1] The process involves:

  • Protonation: The hydroxyl group at C3 is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation at C3. This is typically the rate-determining step.

  • Deprotonation: A base (such as the conjugate base of the acid or a solvent molecule) removes a proton from an adjacent carbon (C2 or C4), forming a double bond. This can lead to a mixture of alkene isomers.

This degradation is especially prevalent with strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2]

Dehydration_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A (3S,5S)-Diol B Protonated Intermediate (Alkyloxonium Ion) A->B + H⁺ A->B C Secondary Carbocation B->C - H₂O B->C D Alkene Byproducts C->D - H⁺ C->D

Caption: E1 dehydration mechanism of the C3-hydroxyl group.

Troubleshooting Steps:

  • Use Milder Acids: Switch to less aggressive acid catalysts. Pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 resin are excellent alternatives for acid-sensitive substrates.

  • Lower the Temperature: If possible, run the reaction at 0 °C or even lower to minimize the rate of the dehydration side reaction.

  • Alternative Chemistries: For deprotection, consider non-acidic methods. For instance, to cleave a silyl ether, a fluoride source like tetrabutylammonium fluoride (TBAF) is a standard, non-acidic alternative.

Q2: My goal is to selectively perform a reaction on the primary hydroxyl group, but the secondary alcohol and THF ring are interfering under acidic conditions. How can I achieve selectivity?

A2: Achieving selectivity requires a protection-reaction-deprotection strategy. The secondary alcohol at C3 and the primary alcohol at C5 exhibit different steric and electronic properties that can be exploited. However, given their proximity and the 1,3-diol relationship, a cyclic protecting group is often the most effective approach.

Recommended Workflow: Selective Protection 1,3-diols can be efficiently protected as cyclic acetals, which are stable under basic and neutral conditions but can be removed under controlled acidic conditions.[3][4] A benzylidene acetal is a common choice for protecting 1,3-diols.[3]

Experimental Protocol:

  • Protection: React this compound with benzaldehyde dimethyl acetal in the presence of a catalytic amount of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in an inert solvent like dichloromethane (DCM). This will form a six-membered benzylidene acetal, protecting both hydroxyl groups and leaving no free hydroxyls. A subsequent regioselective ring-opening of this acetal can expose the primary alcohol.

  • Reaction: Perform your desired acid-catalyzed reaction. The protected diol will be stable.

  • Deprotection: The benzylidene acetal can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or by using different acidic conditions than your main reaction, often with a Lewis acid.

Selective_Reaction_Workflow Start Start with Diol Protect Protect 1,3-Diol (e.g., Benzylidene Acetal) Start->Protect Benzaldehyde Dimethyl Acetal, cat. CSA React Perform Reaction on Exposed Functional Group Protect->React Your acidic reaction Deprotect Remove Protecting Group (e.g., Hydrogenolysis) React->Deprotect H₂, Pd/C End Final Product Deprotect->End

Caption: Workflow for selective functionalization.

Q3: When using Lewis acids (e.g., BF₃·OEt₂, TiCl₄) to catalyze a reaction, I'm seeing complete consumption of my starting material but cannot isolate the desired product. What is the likely cause?

A3: Strong Lewis acids can initiate the ring-opening of the tetrahydrofuran ether.[5][6] The ether oxygen acts as a Lewis base, coordinating to the Lewis acid. This coordination weakens the C-O bonds of the ring, making it susceptible to nucleophilic attack, either from an external nucleophile or intramolecularly. This process can lead to polymerization or a complex mixture of rearranged and opened-chain products.[7][8]

Mechanism Insight: The interaction between the THF oxygen and a potent Lewis acid like B(C₆F₅)₃ or an aluminum-based frustrated Lewis pair can activate the C-O bond for cleavage.[5][8] This is a known reactivity pattern for THF, which is often used as a solvent and can participate in reactions under such conditions.

Troubleshooting Steps:

  • Change Lewis Acid: Use a milder, sterically hindered, or moisture-stable Lewis acid. Scandium triflate (Sc(OTf)₃) or Ytterbium triflate (Yb(OTf)₃) are often effective catalysts that are less prone to initiating THF degradation.

  • Control Stoichiometry: Use the Lewis acid in strictly catalytic amounts. Excess Lewis acid will significantly promote side reactions.

  • Solvent Choice: If possible, run the reaction in a non-coordinating solvent like dichloromethane or toluene to reduce the interaction between the Lewis acid and the THF ring of your substrate.

Part 2: Frequently Asked Questions (FAQs)

QuestionAnswer
What is the most significant stability concern for this molecule in acid? The primary concern under common laboratory conditions (e.g., aqueous workup, chromatography with acidic mobile phase modifiers, acid-catalyzed deprotection) is the E1 dehydration of the secondary alcohol . This leads to the formation of unsaturated byproducts and reduces the yield of the desired compound.[1]
What is a "safe" pH range for handling this compound? The compound is most stable in a pH range of 6.0 to 8.0 . It can tolerate mildly acidic conditions (pH 4-6) for short periods at low temperatures. Strongly acidic conditions (pH < 3) should be avoided, especially with heating, to prevent degradation.
How does temperature influence acid-mediated degradation? Temperature has an exponential effect on the rate of degradation. Dehydration and ring-opening reactions have significant activation energy barriers. Increasing the temperature from room temperature to reflux can increase the rate of decomposition by several orders of magnitude. Rule of thumb: Keep temperatures below 25 °C when the compound is in an acidic medium.
Are there recommended acid catalysts for reactions involving this diol? Yes. The choice of acid is critical. The table below provides a general guide.
Table 1: Acid Catalyst Selection Guide
CatalystTypeTypical ConditionsSuitability & Remarks
H₂SO₄, HCl Strong ProticConc. > 1M, > 25 °CNot Recommended. Highly aggressive, causes significant dehydration and potential charring.[2]
p-TsOH, CSA Strong Protic (Solid)Catalytic, 0-25 °CUse with Caution. Can still cause dehydration, but more controllable than mineral acids. Best for short reaction times at low temperatures.
Acetic Acid (AcOH) Weak ProticStoichiometric or as solventGood. Generally safe for the THF core and less likely to cause rapid dehydration. Often used in buffer systems.
PPTS Mild Protic (Salt)Catalytic, DCM/MeOHExcellent. Provides a low, steady concentration of protons, ideal for sensitive substrates like acetal hydrolysis.
Amberlyst-15 HeterogeneousCatalytic, various solventsExcellent. A solid-supported acid that can be easily filtered off, preventing prolonged exposure during workup. Allows for fine-tuning of reaction conditions.
BF₃·OEt₂, TiCl₄ Strong LewisCatalytic, aprotic solventHigh Risk. Prone to inducing THF ring-opening.[5][6] Use only if essential and with extreme care regarding temperature and stoichiometry.
Sc(OTf)₃, Yb(OTf)₃ Mild LewisCatalytic, aprotic solventGood Alternative. Water-tolerant Lewis acids that are less likely to cause ring-opening. Suitable for a range of Lewis acid-catalyzed reactions.

References

  • New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications. Available at: [Link]

  • Diol - Wikipedia. Wikipedia. Available at: [Link]

  • Chapter 3 Diol Protecting Groups. Thieme. Available at: [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available at: [Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. National Institutes of Health (NIH). Available at: [Link]

  • Protection of 1,2-/1,3-Diols. Chem-Station. Available at: [Link]

  • Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Royal Society of Chemistry. Available at: [Link]

  • Methods for protecting and deprotecting a diol group.Google Patents.
  • Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. ResearchGate. Available at: [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. National Institutes of Health (NIH). Available at: [Link]

  • Acid-catalyzed dehydration of diols. Kinetic and stereochemical ramifications of spirotetrahydrofuran synthesis. ACS Publications. Available at: [Link]

  • Predict the major products of dehydration catalyzed by sulfuric acid. Pearson+. Available at: [Link]

  • dehydration of alcohols. Chemguide. Available at: [Link]

  • Acid-Catalyzed Dehydration: Zaitsev or non-Zaitsev? Reddit. Available at: [Link]

  • Propose mechanisms for the following reactions. Pearson+. Available at: [Link]

  • 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

Sources

overcoming challenges in the synthesis of furanoid sugar mimics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of furanoid sugar mimics. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complex landscape of carbohydrate chemistry. The synthesis of these valuable molecules, which serve as key intermediates for nucleoside analogues, natural products, and therapeutics, is often fraught with challenges.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful synthetic campaign.

Q1: What are the primary strategic challenges when planning the synthesis of a furanoid sugar mimic?

The synthesis of furanoid sugar mimics is inherently challenging due to the stereochemical complexity and inherent instability of the five-membered ring system. Key challenges include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly at the anomeric carbon (C1), is a formidable task. The furanose ring is flexible, making stereoselective transformations difficult to predict and control.[3][4]

  • Intermediate Instability: Furanosyl intermediates, such as glycosyl halides, are often less stable than their pyranosyl counterparts and can be prone to decomposition or rearrangement.[5]

  • Protecting Group Strategy: The selection, installation, and selective removal of protecting groups are critical. A poorly designed strategy can lead to unwanted side reactions, low yields, and complex purification steps.[6]

  • Ring Formation and Stability: Constructing the furanoid ring itself or modifying existing furanoses can be complicated. The final products, such as furanoid glycals, may also have limited stability and require specific handling and storage conditions.[1]

Q2: How should I approach selecting a protecting group strategy for my furanoid system?

A robust protecting group strategy is paramount. The choice depends on the target molecule's functional groups and the reaction conditions you plan to employ.

  • Consider the Anomeric Center: For reactions involving the anomeric carbon, the protecting group at the adjacent C2 position is crucial. A "participating" group (e.g., acetyl, benzoyl) can form a cyclic intermediate (an oxonium ion) that shields one face of the molecule, typically leading to the formation of a 1,2-trans product. Conversely, a "non-participating" group (e.g., benzyl, silyl ether) does not form this intermediate, often resulting in a mixture of anomers or favoring the thermodynamically more stable anomer.[3][5]

  • Orthogonality is Key: Choose protecting groups that can be removed under different conditions. For instance, you might use a silyl ether (cleaved by fluoride), a benzyl ether (cleaved by hydrogenolysis), and an ester (cleaved by base) in the same synthesis. This allows for the selective deprotection of specific hydroxyl groups at different stages.

  • Stability vs. Lability: The stability of the protecting group must be matched to the planned reaction sequence. For example, silyl ethers are generally base-stable but acid-labile, while acetal protecting groups like isopropylidene are highly sensitive to acid.[6]

Q3: What are the most critical factors for controlling stereoselectivity during glycosylation?

Achieving high stereoselectivity in the formation of C-C or C-N bonds at the anomeric center is a central challenge.[3] The outcome is governed by a combination of factors:

  • The Glycosyl Donor: The nature of the leaving group at the anomeric position influences the reaction mechanism (SN1 vs. SN2). Unstable donors like furanosyl bromides can favor SN1-type reactions, leading to anomeric mixtures.[5]

  • The C2-Substituent: As mentioned above, a participating group at C2 is one of the most reliable ways to direct the incoming nucleophile to the opposite face, yielding a trans-glycoside.[5]

  • Solvent and Temperature: Solvent polarity can influence the stability of charged intermediates like oxocarbenium ions. Low temperatures are often used to enhance selectivity by favoring the kinetically controlled product.

  • Lewis Acids/Promoters: The choice and strength of the Lewis acid used to activate the glycosyl donor can significantly impact the stereochemical outcome.

Q4: My furanoid intermediates and final products seem to be unstable. How can I improve their stability?

Furanoid glycals and other unsaturated mimics can be particularly sensitive.

  • Handling and Storage: Many furanoid glycals are stable on silica gel but should be stored under an inert atmosphere (N₂ or Ar) at low temperatures (-5 °C or below) to prevent degradation over time.[1]

  • Reaction Workup: Avoid harsh acidic or basic conditions during workup if your molecule contains sensitive protecting groups. Neutralize reaction mixtures carefully and minimize exposure to air and light.

  • Purification: Use buffered silica gel or deactivated alumina for chromatography if your compound is acid-sensitive. Minimize the time the compound spends on the column.

  • Structural Modification: In some cases, instability is inherent to the structure. For instance, certain substituents at the C3 position of furanoid glycals can promote allylic rearrangement. It may be necessary to redesign the synthetic route to use a less susceptible intermediate.[1]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or no yield of the desired product (e.g., a furanoid glycal).

  • Possible Cause 1: Inefficient Catalyst or Promoter. The catalyst used for key transformations, such as the elimination of a nucleobase to form a glycal, may be unreliable or inhibited by byproducts.

    • Solution: The classic (NH₄)₂SO₄ catalyst for converting thymidine to a furanoid glycal is known to be unreliable on a larger scale due to ammonia byproduct formation.[7] Consider using more robust organocatalysts like (PhSO₂)₂NH (DBSI) or, for superior results, (Ph₂PS)₂NH (PTPI) with bistrimethylsilylacetamide (BSA).[7][8] These modern catalysts offer faster, cleaner, and more quantitative conversions under milder conditions.

  • Possible Cause 2: Degradation of Starting Material or Intermediates. The reaction conditions may be too harsh, or a reactive intermediate is not being consumed quickly enough.

    • Solution: Use Process Analytical Technology (PAT), such as in-situ IR or NMR, to monitor reaction progress. This allows you to identify the optimal reaction time and detect the formation of byproducts or degradation.[7] For sensitive substrates, consider generating the reactive species in situ.

  • Possible Cause 3: Suboptimal Reaction Conditions. Factors like temperature, solvent, and reagent stoichiometry may not be ideal for your specific substrate.

    • Solution: Perform a systematic reaction optimization. Modern approaches like Bayesian optimization can efficiently explore the reaction space to find optimal conditions for temperature, catalyst loading, and solvent mixtures, sometimes identifying novel and more effective reagent combinations.[9][10]

Problem 2: Poor stereoselectivity, resulting in a difficult-to-separate mixture of α and β anomers.

  • Possible Cause 1: Lack of Stereocontrol from C2-Protecting Group. A non-participating group at the C2 position can lead to poor facial selectivity.

    • Solution: If the target molecule allows, use a participating group like an acetate or benzoate at C2 to favor the formation of the 1,2-trans product. If a non-participating group is required, you will need to rely on other factors to control selectivity.

  • Possible Cause 2: SN1-type Mechanism. The reaction may be proceeding through a planar oxocarbenium ion intermediate, which can be attacked from either face.

    • Solution: Adjust reaction conditions to favor an SN2-type mechanism. This can sometimes be achieved by using a more reactive nucleophile, a less polar solvent, or a glycosyl donor with a better leaving group that still allows for backside attack. The stereoselectivity of C-glycoside synthesis from D-ribonolactone, for instance, is highly dependent on the functional groups at C2', C3', and C5' that stabilize the oxocarbenium ion and direct the nucleophile's approach.[3]

  • Possible Cause 3: Anomerization. The initially formed kinetic product may be isomerizing to the thermodynamic product under the reaction conditions.

    • Solution: Monitor the reaction over time to determine if the anomeric ratio changes. If anomerization is occurring, the reaction should be stopped as soon as the starting material is consumed. Alternatively, if the thermodynamic product is the desired one, the reaction can be left longer to allow for equilibration.

Problem 3: Unexpected side reactions, such as allylic rearrangement or elimination.

  • Possible Cause: Inherent Substrate Reactivity. This is a known issue in furanoid glycal synthesis, where certain C3 substituents are prone to allylic rearrangement.[1]

    • Solution: Modify the substrate to reduce the likelihood of rearrangement. For example, use C3 substituents that are less susceptible to migration.[1] Alternatively, a different synthetic strategy, such as ring-closing metathesis of diallyl ethers, can provide access to the furanoid ring system while avoiding this specific problem.[1]

Problem 4: Difficulty purifying the final product.

  • Possible Cause 1: Co-elution with Byproducts or Reagents. Highly polar sugar mimics can be challenging to separate from polar byproducts or residual reagents like silylating agents.

    • Solution: For silylated compounds, a "wiped film distillation" can be an effective purification method for volatile glycals, removing non-volatile impurities.[7] For chromatography, consider using a different solvent system or a specialized stationary phase. Sometimes, adding a small amount of a modifying agent like triethylamine to the eluent can improve separation.

  • Possible Cause 2: Product Degradation on Silica Gel. The acidic nature of standard silica gel can cause degradation of sensitive molecules.

    • Solution: Use deactivated or neutral silica gel. This can be prepared by washing standard silica with a solution of triethylamine in your eluent system and then re-equilibrating with the pure eluent. Alternatively, use a different stationary phase like alumina or a bonded-phase silica.

Experimental Protocols

The following protocols are provided as validated starting points for common transformations.

Protocol 1: Modern Organocatalytic Synthesis of a Furanoid Glycal from a 2'-Deoxynucleoside

This protocol is based on highly efficient and reliable methods developed for the large-scale synthesis of furanoid glycals, avoiding the pitfalls of older procedures.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the 2'-deoxynucleoside (e.g., thymidine) (1.0 eq).

  • Add Catalyst and Silylating Agent: Add the organocatalyst (Ph₂PS)₂NH (PTPI) (0.01 eq, 1 mol%).

  • Add Solvents and Silylating Agent: Add heptane and toluene (a common ratio is 1:1 v/v) to create a slurry. Add bistrimethylsilylacetamide (BSA) (3.0-4.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere. The reaction is typically rapid.

  • Monitoring: Monitor the reaction to completion using TLC or in-situ PAT. The conversion is often quantitative within 1-2 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or chromatography on silica gel to yield the pure furanoid glycal.

Protocol 2: Synthesis of C-Acyl Furanosides via Photoredox Catalysis

This method addresses the challenge of forming C-C bonds at the anomeric center by using stable furanosyl esters as radical precursors.[5]

Step-by-Step Methodology:

  • Prepare Glycosyl Ester: Prepare the desired furanosyl ester (e.g., from the corresponding furanose and an activated carboxylic acid).

  • Reaction Setup: In a reaction vial, combine the furanosyl ester (1.0 eq), a carboxylic acid (1.5 eq), a photoredox catalyst (e.g., an iridium or ruthenium complex), and a redox auxiliary.

  • Add Solvent: Dissolve the components in a suitable degassed solvent (e.g., DMF or DMSO).

  • Photocatalysis: Stir the mixture under an inert atmosphere and irradiate with a light source (e.g., a blue LED lamp) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting glycosyl ester is consumed.

  • Workup and Purification: Quench the reaction and perform a standard aqueous workup. The crude product is then purified by flash column chromatography on silica gel to afford the desired C-acyl furanoside. The stereoselectivity is often influenced by the C2-substituent.[5]

Data Summaries & Visualizations

Table 1: Common Protecting Groups for Furanoid Systems

Protecting GroupAbbreviationCommon Reagents for InstallationCleavage ConditionsNotes
Silyl Ethers
tert-ButyldimethylsilylTBDMS, TBSTBDMS-Cl, ImidazoleTBAF; HF•Py; aq. AcOHGood stability, selective removal possible.
TriisopropylsilylTIPSTIPS-Cl, ImidazoleTBAF; HF•PyBulkier than TBDMS, offers different selectivity.
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, ImidazoleTBAF; HF•PyMore stable to acid than TBDMS/TIPS.
Acetal/Ketal Groups
Isopropylidene-Acetone, cat. acid (e.g., H₂SO₄)Mild aqueous acid (e.g., AcOH/H₂O)Commonly used to protect cis-diols.[6]
Acyl Groups
AcetylAcAc₂O, PyridineNaOMe/MeOH; K₂CO₃/MeOH; aq. NH₃Can act as a participating group at C2.[11]
BenzoylBzBzCl, PyridineNaOMe/MeOHMore stable than acetyl; participating group.
Ether Groups
BenzylBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Stable to a wide range of conditions.

Diagram 1: Troubleshooting Workflow for Low Product Yield

This diagram provides a logical path for diagnosing and solving issues related to poor reaction yields.

low_yield_troubleshooting start Low or No Product Yield Detected check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction sm_present Is Starting Material Present? check_reaction->sm_present byproducts Are Byproducts Dominant? sm_present->byproducts No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes side_reaction Side Reaction / Degradation byproducts->side_reaction Yes complex_mixture Complex Mixture / Baseline Material byproducts->complex_mixture No solution1 Solution: 1. Increase reaction time/temp. 2. Check reagent quality/activity. 3. Optimize catalyst/reagent stoichiometry. incomplete_reaction->solution1 solution2 Solution: 1. Lower reaction temperature. 2. Use milder reagents/catalysts. 3. Change solvent. 4. Redesign substrate (e.g., different PG). side_reaction->solution2 solution3 Solution: 1. Drastically change conditions. 2. Verify starting material structure. 3. Consider alternative synthetic route. complex_mixture->solution3

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Factors Influencing Stereoselectivity in Furanosylation

This diagram illustrates the key experimental variables that determine the anomeric outcome of a glycosylation reaction.

stereoselectivity_factors outcome Anomeric Outcome (α/β Ratio) c2_group C2-Protecting Group c2_group->outcome participating Participating (e.g., Ac, Bz) Favors 1,2-trans c2_group->participating non_participating Non-Participating (e.g., Bn, Silyl) Mixture or thermodynamic product c2_group->non_participating donor Glycosyl Donor (Leaving Group) donor->outcome conditions Reaction Conditions conditions->outcome solvent Solvent Polarity conditions->solvent temperature Temperature conditions->temperature lewis_acid Lewis Acid conditions->lewis_acid nucleophile Nucleophile nucleophile->outcome

Caption: Key factors that control stereoselectivity.

References
  • Pal, P., & Mukherjee, D. (2017).
  • Chakraborty, T. K., et al. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry.
  • Chakraborty, T. K., et al. (2005). Furanoid sugar amino acids as dipeptide mimics in design of analogs of vasoactive intestinal peptide receptor binding inhibitor. Journal of Peptide Research.
  • Gellman, S. H., et al. (2008). Spectroscopic studies of oligomers containing 2,5-trans furanoid sugar amino acids. Biopolymers.
  • Zhang, X., et al. (2020). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Chemical Science.
  • Cardona, F., et al. (2007). General Methods for Iminosugar Synthesis. Current Organic Chemistry.
  • Li, Y., et al. (2024). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules.
  • Gupta, S., & Gauthier, C. (2025).
  • Maligres, P. E., et al. (2021). Organocatalytic Conversion of Nucleosides to Furanoid Glycals. The Journal of Organic Chemistry.
  • Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids.
  • Sharma, G., et al. (2020). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry.
  • Taaning, R. H., et al. (2022).
  • Busto, E., et al. (2021). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
  • Kong, W., et al. (2024). Stereoselective and site-divergent synthesis of C-glycosides.
  • Doyle, A. G., et al. (2021). Discovery and Development of an Unusual Organocatalyst for the Conversion of Thymidine to Furanoid Glycal. Organic Process Research & Development.
  • Vedejs, E., & Diver, S. T. (2004). Designing sugar mimetics: Non-natural pyranosides as innovative chemical tools. Journal of the American Chemical Society.
  • Li, Z., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Wang, C., et al. (2020). Reaction condition optimization. a.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for analytical methods in chiral alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and analysis. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of chiral alcohols and their impurities.

Q1: Why am I seeing poor peak resolution between enantiomers in my chiral HPLC analysis?

Poor resolution between enantiomers is a common issue that can compromise the accuracy of enantiomeric excess (ee) determination. Several factors can contribute to this problem.[1][2][3]

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful chiral separation.[1] The selected column may not provide sufficient stereoselective interactions with your specific chiral alcohol.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point due to their broad applicability.[1][4][5] For example, columns like Chiralpak® and Chiralcel® series are widely used.[6][7] It is also beneficial to have dedicated columns for specific applications to avoid "memory effects" from previously used additives.[6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP.

    • Solution: Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol).[5] For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) can improve peak shape and resolution by minimizing secondary interactions with residual silanol groups on the silica support.[1] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be necessary.[5]

  • Incorrect Flow Rate: A suboptimal flow rate can prevent sufficient interaction time between the analytes and the CSP.

    • Solution: Optimize the flow rate. Often, a lower flow rate allows for more effective chiral recognition and improved resolution.[1][8]

  • Inadequate Temperature Control: Temperature can influence the thermodynamics of chiral recognition in an unpredictable manner.[1]

    • Solution: Evaluate the effect of temperature on your separation. Running the analysis at different, controlled temperatures (e.g., 15°C, 25°C, 40°C) can sometimes significantly improve resolution.[8]

  • Column Overloading: Injecting too much sample can lead to peak broadening and a loss of resolution.[2]

    • Solution: Reduce the sample concentration or injection volume.[2] Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[1]

Q2: My diastereomers are not separating on an achiral HPLC column. What should I do?

While diastereomers have different physical properties and should be separable on achiral columns, achieving baseline separation can still be challenging.

Possible Causes and Solutions:

  • Insufficient Polarity Difference: The overall polarity difference between your diastereomers may be too small for effective separation with the current method.

    • Solution: Modify the mobile phase to enhance polarity differences. Experiment with different solvent systems and gradients. For reverse-phase HPLC, varying the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can be effective. For normal-phase HPLC, try different combinations of non-polar and polar solvents.

  • Inappropriate Stationary Phase: The chosen achiral stationary phase may not be providing the necessary selectivity.

    • Solution: Screen different achiral columns. A standard C18 column is a good starting point, but other phases like phenyl-hexyl or cyano columns might offer different selectivities that could improve separation.

  • Formation of Diastereomeric Derivatives: If direct separation is not feasible, consider derivatization.

    • Solution: React your chiral alcohol with a chiral derivatizing agent to form diastereomeric esters or amides.[9][10] These new compounds will have larger structural differences, often leading to easier separation on a standard achiral column.[9][10] A common derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[11]

Q3: How can I detect and quantify trace amounts of residual metal catalyst (e.g., Palladium, Ruthenium) in my final chiral alcohol product?

Residual metal catalysts from synthetic steps are a significant concern in pharmaceutical development due to their potential toxicity.[12][13]

Analytical Methods for Metal Catalyst Detection:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are the most common and powerful techniques for quantifying trace metal residues.[12][14]

    • ICP-OES: Suitable for detecting metals at the parts-per-million (ppm) level.

    • ICP-MS: Offers higher sensitivity, allowing for detection at the parts-per-billion (ppb) level.[14]

  • Sample Preparation: Proper sample preparation is crucial for accurate results.

    • Acid Digestion: The sample is typically digested in strong acid to destroy the organic matrix and solubilize the metals.

    • Direct Dissolution: In some cases, the sample can be dissolved in a suitable organic solvent, like DMSO, and directly analyzed.[12]

  • Catalysis-Based Fluorometric Methods: For specific metals like palladium, rapid and sensitive fluorometric methods have been developed. These methods utilize a chemical reaction catalyzed by the residual metal to produce a fluorescent product, allowing for quantification.[14]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the analytical methods used in chiral alcohol synthesis.

Q1: What are the primary methods for determining the enantiomeric excess (ee) of a chiral alcohol?

Determining the enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[15] The most widely used methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination in the pharmaceutical industry.[16][17] It involves separating the enantiomers on a chiral stationary phase (CSP) and quantifying the peak areas.[7][17]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable chiral alcohols.[11][18] The enantiomers are separated on a chiral capillary column.[11][18] Derivatization to more volatile esters (e.g., acetates) can improve separation.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine ee by using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) to induce a chemical shift difference between the enantiomers or the resulting diastereomers.[11][15] While often faster than chromatographic methods, NMR is generally less sensitive.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the mobile phase. It often provides faster separations and is considered a "greener" alternative to normal-phase HPLC.

Method Principle Advantages Limitations
Chiral HPLC Differential interaction with a chiral stationary phase.[7]Broad applicability, high accuracy and precision, well-established.[16]Method development can be time-consuming, higher solvent consumption.[19]
Chiral GC Differential interaction with a chiral stationary phase in a capillary column.[11]High sensitivity, fast analysis for volatile compounds.[11]Limited to thermally stable and volatile analytes; derivatization may be required.[18]
NMR Spectroscopy Diastereomeric differentiation using chiral reagents.[11]Fast, no separation required, provides structural information.[11]Lower sensitivity, requires pure samples, chiral reagents can be expensive.[11]
Chiral SFC Similar to HPLC but with a supercritical fluid mobile phase.Fast separations, reduced solvent waste, orthogonal to HPLC.[20]Requires specialized instrumentation.
Q2: What types of achiral impurities should I be looking for in my chiral alcohol synthesis, and how can I detect them?

Besides the undesired enantiomer or diastereomers, other impurities can be present in your final product. These can originate from starting materials, reagents, or side reactions.

Common Achiral Impurities and Detection Methods:

  • Unreacted Starting Materials and Reagents:

    • Detection: HPLC with UV or MS detection is commonly used. A well-developed HPLC method for the final product should also be able to separate and quantify starting materials.

  • By-products from Side Reactions:

    • Detection: The identification of unknown by-products often requires a combination of techniques. LC-MS is a powerful tool for obtaining molecular weight information. Subsequent isolation by preparative HPLC followed by NMR spectroscopy can elucidate the structure of the impurity.

  • Residual Solvents: Solvents used in the synthesis or purification steps can remain in the final product.[21]

    • Detection: Headspace Gas Chromatography (GC) is the standard method for the analysis of residual solvents.[21]

  • Particulates and Residues: Contamination can arise from various sources, including degradation of processing equipment.[22]

    • Detection: Techniques like Fourier-Transform Infrared (FTIR) microscopy and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) are effective for identifying the composition of particulate matter.[22]

Q3: What are the key steps in validating an analytical method for impurity detection according to regulatory guidelines?

Method validation ensures that an analytical procedure is suitable for its intended purpose.[23] Regulatory bodies like the FDA provide guidance on method validation.[23][24][25][26][27]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradants, or matrix components.[24]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[27]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For detailed guidance, refer to the ICH Q2(R2) and FDA guidelines on analytical procedure validation.[23][27]

Experimental Protocols

Protocol: Chiral HPLC Method Development for Enantiomeric Excess (ee) Determination
  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase (CSP) column, such as one derived from amylose or cellulose, as they have broad applicability.[4][5] A common starting dimension is 250 x 4.6 mm with 5 µm particles.[6][7]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of your racemic or enriched chiral alcohol in a suitable solvent (e.g., ethanol or isopropanol).

    • Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol at a flow rate of 1.0 mL/min.[5]

    • If no separation is observed, systematically vary the ratio of the alcohol modifier (e.g., 80:20, 70:30).

    • If your analyte is basic, add 0.1% diethylamine (DEA) to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid (TFA).[5]

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition to maximize resolution.

    • Optimize the flow rate. Try reducing it to 0.5 mL/min to see if resolution improves.[1]

    • Evaluate the effect of column temperature (e.g., 25°C and 40°C).

  • Sample Preparation for Analysis:

    • Accurately weigh a suitable amount of your sample.

    • Dissolve the sample in the mobile phase or a solvent compatible with it (e.g., ethanol, methanol).[1] Avoid using a solvent that is significantly stronger than the mobile phase.

    • Dilute the sample to an appropriate concentration for UV detection to prevent column overload (e.g., 0.1 - 1.0 mg/mL).[1]

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100[15]

Visualizations

MethodSelectionWorkflow start Start: Chiral Alcohol Sample volatility Is the analyte volatile and thermally stable? start->volatility hplc_sfc Use Chiral HPLC or SFC volatility->hplc_sfc No gc Use Chiral GC volatility->gc Yes nmr Is rapid screening with lower sensitivity acceptable? hplc_sfc->nmr end Optimized Analytical Method hplc_sfc->end derivatize_gc Consider derivatization to increase volatility gc->derivatize_gc gc->nmr gc->end derivatize_gc->gc nmr_analysis Use NMR with chiral solvating/derivatizing agents nmr->nmr_analysis Yes nmr->end No nmr_analysis->end

Caption: Decision tree for selecting the appropriate analytical method for chiral alcohol analysis.

ImpurityIDWorkflow start Start: Impurity Detected in Chiral Alcohol lcms Perform LC-MS Analysis start->lcms mw_info Obtain Molecular Weight Information lcms->mw_info prep_hplc Isolate Impurity using Preparative HPLC mw_info->prep_hplc nmr_structure Elucidate Structure using NMR Spectroscopy prep_hplc->nmr_structure id_complete Impurity Structure Identified nmr_structure->id_complete

Caption: Workflow for the identification of an unknown achiral impurity.

References

  • Analysis of residual catalysts in pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]

  • Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. (2017, May 23). BORZUYA UNIVERSITY. Retrieved from [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Retrieved from [Link]

  • Mehta, A. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-3. Retrieved from [Link]

  • Sanchez, J., & Valencia, G. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 464-469. Retrieved from [Link]

  • Tirbadi, M. P., & Anslyn, E. V. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 50(7), 1709-1719. Retrieved from [Link]

  • Krull, I. S., & Swartz, M. E. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(12), 1148-1154. Retrieved from [Link]

  • FDA Guidance For Industry Analytical Procedures and Methods Validation. (n.d.). Scribd. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Regis Technologies. Retrieved from [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108-113. Retrieved from [Link]

  • Chiral Impurity Methods – Case Study. (n.d.). HPLC. Retrieved from [Link]

  • Gubitz, G., & Schmid, M. G. (2008). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.
  • Uddin, N., & Hasan, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6248. Retrieved from [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(4), 386-394. Retrieved from [Link]

  • Smith, R. J., & Bodwell, G. J. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. The Journal of Organic Chemistry, 85(15), 9646-9653. Retrieved from [Link]

  • Chiral methods. (n.d.). ScienceDirect. Retrieved from [Link]

  • Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A Method for Scale-Up. Johnson Matthey Technology Review, 60(4), 277-286. Retrieved from [Link]

  • What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today. Retrieved from [Link]

  • González-Rodríguez, M. J., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 574864. Retrieved from [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of residual solvents in pharmaceutical products. (2020, March 10). Techniques de l'Ingénieur. Retrieved from [Link]

  • Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(9), 13958-14002. Retrieved from [Link]

  • Identifying Residue and Particulates in Pharmaceuticals. (2024, August 22). AZoM.com. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Retrieved from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of chiral diols in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Chiral Diols in Asymmetric Catalysis

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious molecules. Asymmetric catalysis provides the most elegant and efficient means to achieve this, and within the vast toolkit of chiral ligands and catalysts, chiral diols have established themselves as a uniquely versatile and privileged class.[1][2]

This guide offers a comparative analysis of seminal chiral diols, moving beyond a simple catalog of reactions. We will dissect the structural features that underpin their catalytic prowess, compare their performance with quantitative data from peer-reviewed literature, and provide detailed experimental protocols. Our focus is on the causality behind their application—explaining why a particular diol excels in a specific transformation, thereby empowering you to make more informed decisions in your own synthetic endeavors.

The efficacy of a chiral diol is intrinsically linked to its three-dimensional structure. The arrangement of the two hydroxyl groups, the nature of the chiral backbone, and the overall steric profile create a unique environment for catalysis. Two C₂-symmetric scaffolds, in particular, have become pillars of the field: axially chiral biaryls and tartrate-derived diols.

  • Axially Chiral Biaryl Diols (e.g., BINOL): 1,1'-Bi-2-naphthol (BINOL) is the quintessential example of a C₂-symmetric, atropisomeric diol.[3] Its chirality arises not from a stereocenter but from hindered rotation around the C-C single bond connecting the two naphthalene rings. This locked, helical conformation creates a well-defined and rigid chiral pocket, making it an exceptional ligand for a wide range of metals and a powerful Brønsted acid catalyst.[4][5][6] Derivatives such as H₈-BINOL, which has a more flexible backbone, offer different geometric and electronic properties, expanding the catalytic possibilities.[6]

  • Tartrate-Derived Diols (e.g., TADDOL): Synthesized from inexpensive and readily available tartaric acid, α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) is another cornerstone of asymmetric catalysis.[7] Its C₂-symmetric structure, featuring a dioxolane backbone and four aryl groups, provides a robust and sterically demanding chiral environment, particularly effective in Lewis acid catalysis.[7]

G cluster_BINOL cluster_TADDOL B1 HO B2 OH B3 T1 HO T2 OH T3

Caption: Core structures of (S)-BINOL and TADDOL, prominent C₂-symmetric chiral diols.

Performance in the Crucible: Comparative Analysis in Key Transformations

A catalyst's true worth is proven in its application. Here, we compare the performance of leading chiral diols in cornerstone asymmetric reactions, supported by experimental data.

Asymmetric Allylboration of Ketones

The addition of an allyl group to a ketone is a powerful method for constructing chiral tertiary alcohols. Chiral diols are highly effective organocatalysts for this transformation, activating allylboronates to create a chiral boronate complex that controls the facial selectivity of the addition.

Causality of Catalysis: The diol's hydroxyl groups engage in a rapid exchange with the isopropoxy groups on an allyldiisopropoxyborane reagent. The resulting chiral allylboronate then coordinates to the ketone's carbonyl oxygen. The enantioselectivity is governed by a highly organized, chair-like transition state where the steric environment of the diol dictates which face of the ketone is accessible to the allyl nucleophile.[4] Hydrogen bonding between a "free" hydroxyl on the diol and the alkoxy ligand can further lock the transition state, enhancing selectivity.[4][4]

Performance Data:

Catalyst (15 mol%)KetoneYield (%)ee (%)Reference
(S)-BINOLAcetophenone8694[8]
(S)-3,3'-Br₂-BINOLAcetophenone9399[4]
(-)-TADDOLAcetophenone8275[8]
(+)-Diethyl TartrateAcetophenone5510[8]

Analysis: The data clearly demonstrates the superiority of the BINOL scaffold in this transformation. The rigid biaryl backbone creates a more effective chiral pocket than the more flexible tartrate or TADDOL ligands. Furthermore, the introduction of electron-withdrawing bromine atoms at the 3,3'-positions of BINOL enhances its acidity and steric hindrance, leading to near-perfect enantioselectivity.[4]

G start Start: Oven-dried flask under Argon add_diol 1. Add chiral diol (e.g., 3,3'-Br₂-BINOL) and solvent (e.g., PhCH₃/PhCF₃) start->add_diol add_ketone 2. Add ketone substrate add_diol->add_ketone cool 3. Cool to reaction temp (e.g., -35 °C) add_ketone->cool add_borane 4. Add allyldiisopropoxyborane dropwise cool->add_borane stir 5. Stir for specified time (e.g., 15 h) add_borane->stir quench 6. Quench reaction with saturated aq. NH₄Cl stir->quench workup 7. Warm to RT, separate layers, dry organic phase, concentrate quench->workup purify 8. Purify via flash column chromatography workup->purify analyze 9. Analyze yield and ee% (Chiral HPLC/GC) purify->analyze

Caption: Experimental workflow for a chiral diol-catalyzed asymmetric allylboration.

Detailed Experimental Protocol: Asymmetric Allylboration of Acetophenone [8]

  • To an oven-dried round-bottom flask under an argon atmosphere, add the chiral diol (0.075 mmol, 0.15 equiv) and the solvent mixture (e.g., 1.5 mL of 1:3 PhCH₃/PhCF₃).

  • Add acetophenone (58 μL, 0.5 mmol, 1.0 equiv) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -35 °C) using a cryocooler or a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of allyldiisopropoxyborane in toluene (500 μL, 0.5 mmol, 1.0 equiv) dropwise via syringe over 5 minutes.

  • Stir the reaction mixture at -35 °C for 15 hours.

  • Quench the reaction at -35 °C by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Allow the biphasic mixture to warm to room temperature and stir for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.

Enantioselective Addition of Diethylzinc to Aldehydes

This classic carbon-carbon bond-forming reaction is a benchmark for testing new chiral ligands. The in-situ formation of a chiral titanium-diol complex is crucial for catalysis.

Causality of Catalysis: The chiral diol reacts with an achiral titanium source, typically Ti(OⁱPr)₄, to form a C₂-symmetric chiral titanium Lewis acid. This complex then coordinates to the aldehyde, activating it for nucleophilic attack. Simultaneously, it coordinates the diethylzinc reagent. The rigid, well-defined steric environment of the ligand dictates the facial trajectory of the ethyl group transfer from the zinc to the aldehyde, resulting in a highly enantioenriched secondary alcohol.[7][9]

Performance Data (Addition to Benzaldehyde):

Ligand (20 mol%)Additive (20 mol%)Yield (%)ee (%)ConfigurationReference
(R,R)-TADDOLTi(OⁱPr)₄>9598(R)[7]
(S)-BINOLTi(OⁱPr)₄8892(S)[10]
Carbohydrate-DiolTi(OⁱPr)₄9545(S)[11]

Analysis: TADDOL, when complexed with titanium, is an exceptionally effective catalyst for this reaction, often providing higher enantioselectivities than BINOL.[7] The TADDOL-titanium complex is believed to form a more rigid and sterically hindered catalytic pocket, leading to superior facial discrimination. Carbohydrate-derived diols, while readily available, generally provide much lower selectivity, highlighting the importance of the rigid C₂-symmetric scaffold.[11]

G Diol Chiral Diol (e.g., TADDOL) Active_Catalyst Chiral Ti-Diolate Complex (Lewis Acid) Diol->Active_Catalyst Ligand Exchange Ti Ti(OⁱPr)₄ Ti->Active_Catalyst Ternary_Complex Activated Ternary Complex [Ti-Diolate-Aldehyde-Et₂Zn] Active_Catalyst->Ternary_Complex Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Ternary_Complex Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Ternary_Complex Product Enantioenriched Secondary Alcohol Ternary_Complex->Product Stereoselective Ethyl Transfer

Caption: Simplified catalytic cycle for the TADDOL-Ti-mediated addition of Et₂Zn to an aldehyde.

Broad Utility and Practical Considerations

The utility of chiral diols extends far beyond these examples. They are integral to many of the most celebrated name reactions in asymmetric synthesis.

  • Asymmetric Hydrogenation: The development of Ru-BINAP (where BINAP is a diphosphine derivative of BINOL) by Noyori for the hydrogenation of ketones and olefins was a landmark achievement, recognized with the Nobel Prize in Chemistry in 2001.[12][13][14]

  • Asymmetric Epoxidation: The Sharpless Asymmetric Epoxidation, another Nobel Prize-winning reaction, relies on diethyl tartrate (a chiral diol ester) to direct the titanium-catalyzed epoxidation of allylic alcohols with exceptional predictability and enantioselectivity.[15][16][17][18]

  • Diels-Alder Reactions: Chiral diol-based Lewis acids are highly effective in catalyzing enantioselective Diels-Alder reactions by coordinating to the dienophile and creating a chiral environment that directs the approach of the diene.[19][20]

Choosing the Right Diol: Field-Proven Insights

  • Match the Scaffold to the Reaction: As our data shows, BINOLs excel in organoboronate chemistry, while TADDOLs are often superior for organozinc additions. The choice is not arbitrary; it is dictated by the specific nature of the transition state.

  • Fine-Tuning is Key: Do not underestimate the power of substitution. Adding bulky or electron-withdrawing groups to the 3,3' positions of BINOL or the aryl groups of TADDOL can dramatically impact reactivity and selectivity.[4] This allows for the creation of a catalyst library for rapid screening and optimization.

  • Catalyst Loading and Purity: While protocols often call for 5-20 mol% catalyst, striving for lower loadings is economically and environmentally beneficial. The purity of the diol is paramount; even trace impurities can have a deleterious effect on catalysis.

  • Availability: Tartrate-derived diols are generally more accessible and cost-effective, making them an excellent starting point for new projects. BINOL and its derivatives, while more expensive, are commercially available and their proven track record often justifies the cost.

Conclusion

Chiral diols, particularly C₂-symmetric scaffolds like BINOL and TADDOL, are indispensable tools in modern asymmetric catalysis. Their rigid, well-defined structures provide the necessary chiral environment to control the stereochemical outcome of a vast range of chemical transformations. By understanding the mechanistic principles that govern their function and by comparing their performance with quantitative data, researchers can strategically select and optimize the ideal catalyst for their synthetic targets. The continued development of novel diol architectures promises to further expand the capabilities of asymmetric synthesis, enabling the efficient construction of ever-more complex and vital chiral molecules.

References

  • Title: Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: PubMed Central URL: [Link]

  • Title: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction Source: ACS Omega URL: [Link]

  • Title: Asymmetric catalysis. Production of chiral diols by enantioselective catalytic intramolecular hydrosilation of olefins Source: Journal of the American Chemical Society URL: [Link]

  • Title: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction Source: ResearchGate URL: [Link]

  • Title: Advances in the Asymmetric Synthesis of BINOL Derivatives Source: MDPI URL: [Link]

  • Title: Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: Odesa University Chemistry Journal URL: [Link]

  • Title: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Taddol and Binol-derived chiral phosphonites in asymmetric catalysis Source: Royal Society of Chemistry URL: [Link]

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

  • Title: Sharpless epoxidation Source: Wikipedia URL: [Link]

  • Title: Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) Source: RSC Advances URL: [Link]

  • Title: Jacobsen epoxidation Source: Wikipedia URL: [Link]

  • Title: Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: MDPI URL: [Link]

  • Title: Asymmetric hydrogenation Source: Wikipedia URL: [Link]

  • Title: Jacobsen-Katsuki Epoxidations Source: Wipf Group, University of Pittsburgh URL: [Link]

  • Title: Metal Stereogenicity in Asymmetric Transition Metal Catalysis Source: Chemical Reviews URL: [Link]

  • Title: Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols Supporting Information Source: AWS URL: [Link]

  • Title: Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: ResearchGate URL: [Link]

  • Title: Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions Source: ResearchGate URL: [Link]

  • Title: Sharpless Asymmetric Epoxidation Reaction Source: Myers Research Group, Harvard University URL: [Link]

  • Title: Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents Source: MDPI URL: [Link]

  • Title: Jacobsen epoxidation Source: Grokipedia URL: [Link]

  • Title: Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis Source: YouTube URL: [Link]

  • Title: The Synthesis of Novel Chiral Transition Metal Complexes Source: University of Southampton ePrints URL: [Link]

  • Title: Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation Source: ACS Publications URL: [Link]

  • Title: An Efficient Method for Catalytic Asymmetric Reduction of Diketones and Application of Synthesis to Chiral 2,5‐Diphenylpyrrolidine and 2,5‐Diphenylthiolane Source: Sci-Hub URL: [Link]

  • Title: Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies Source: PubMed Central URL: [Link]

  • Title: Stereoselective Synthesis of Chiral Molecules Source: Encyclopedia.pub URL: [Link]

  • Title: Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions Source: ACS Omega URL: [Link]

  • Title: Jacobsen epoxidation Source: OpenOChem Learn URL: [Link]

  • Title: New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes Source: SciELO URL: [Link]

  • Title: Sharpless Asymmetric Epoxidation Source: Dalal Institute URL: [Link]

  • Title: Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs) Source: Accounts of Chemical Research URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives Source: Organic Letters URL: [Link]

  • Title: Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts Source: PNAS URL: [Link]

  • Title: Asymmetric Hydrogenation Source: University of Basel URL: [Link]

Sources

validation of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemical Validation of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Introduction: The Critical Role of Stereochemistry in Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing biological activity. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties. The molecule this compound is a vital chiral building block, frequently utilized in the synthesis of nucleoside analogues for antiviral and anticancer therapies.[1] Its efficacy is intrinsically linked to its specific stereochemical configuration. Ensuring the correct cis relationship between the hydroxyl and hydroxymethyl groups, and confirming the absolute (3S,5S) configuration, is a non-negotiable step in quality control and regulatory compliance.

This guide provides a comparative analysis of the principal analytical techniques used to validate the stereochemistry of this compound. We will explore the causality behind experimental choices, provide field-proven protocols, and present a logical framework for achieving unambiguous stereochemical assignment.

Distinguishing Relative and Absolute Stereochemistry

A comprehensive validation requires a distinction between two levels of stereochemical information:

  • Relative Stereochemistry: Describes the orientation of substituents relative to each other on the tetrahydrofuran ring. For the target molecule, the key question is whether the C3-hydroxyl group and the C5-hydroxymethyl group are on the same side (cis) or opposite sides (trans) of the ring. The (3S,5S) designation inherently implies a cis configuration.

  • Absolute Stereochemistry: Provides the unambiguous R/S designation at each chiral center. While the synthesis may be designed to produce the (3S,5S) isomer, this must be empirically verified.

The following sections compare the methodologies best suited for determining each of these structural aspects.

Method 1: NMR Spectroscopy for Confirming Relative (cis) Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for determining the relative configuration of diastereomers. The Nuclear Overhauser Effect (NOE), a through-space magnetization transfer between protons that are close in proximity (typically <5 Å), is the cornerstone of this analysis.[2]

Causality: The NOE Principle

The (3S,5S) isomer forces the C3-hydroxyl and C5-hydroxymethyl groups into a cis arrangement. This spatial proximity means that the proton on C3 (H3) and the proton on C5 (H5) will be close enough to produce an NOE correlation. Observing this specific interaction is compelling evidence for the cis configuration, while its absence would strongly suggest the presence of the trans isomer. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the definitive way to map these spatial relationships.[3]

cluster_workflow Overall Stereochemical Validation Workflow start Synthesized (3S,5S)-Isomer purity_check Purity & Identity Check (¹H NMR, ¹³C NMR, MS) start->purity_check relative_config Determine Relative Config. (2D NOESY NMR) purity_check->relative_config absolute_config Determine Absolute Config. (X-ray, Chiral HPLC, Mosher's) relative_config->absolute_config final Validated Structure absolute_config->final substituent_image H3 H5 H3->H5  NOE Correlation  (Through-Space)

Caption: Key NOE correlation confirming the cis stereochemistry.

Method 2: Single-Crystal X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography (SC-XRD) stands as the unequivocal "gold standard" for determining the absolute configuration of a chiral molecule. [4]It provides a complete three-dimensional map of the atoms in space, leaving no ambiguity about either relative or absolute stereochemistry. [5]

Causality: The Diffraction Principle

When X-rays are passed through a well-ordered single crystal, they diffract into a unique pattern determined by the arrangement of electrons in the molecule. By analyzing this diffraction pattern, the precise coordinates of each atom can be determined. [6]For absolute configuration, the analysis relies on anomalous dispersion, a phenomenon where heavy atoms scatter X-rays with a slight phase shift. [6]This allows for the differentiation between the true structure and its mirror image, which is quantified by the Flack parameter. A Flack parameter close to zero confirms the assigned absolute stereochemistry with high confidence. [7]

Experimental Workflow: Single-Crystal XRD
  • Crystallization (The Bottleneck): This is the most challenging step. A high-purity sample (>99%) must be induced to form a single, defect-free crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling. Finding suitable crystallization conditions can be a lengthy, empirical process.

  • Crystal Mounting & Data Collection: A suitable crystal (typically 0.1-0.3 mm) is mounted on a diffractometer and cooled under a stream of nitrogen gas. [6]The instrument then rotates the crystal while bombarding it with X-rays to collect a full diffraction dataset.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and build an initial model of the molecular structure. This model is then refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.

  • Absolute Structure Determination: The final step involves calculating the Flack parameter. A value of ~0 indicates the correct enantiomer has been modeled. A value of ~1 would indicate the opposite enantiomer.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful comparative technique used for separating enantiomers and diastereomers. It is the workhorse method in industrial settings for determining enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). [8]

Causality: The Chiral Recognition Principle

This method employs a column packed with a chiral stationary phase (CSP). [9]The enantiomers or diastereomers in the sample form transient, diastereomeric complexes with the CSP. Because these complexes have different energies and stabilities, one stereoisomer is retained on the column longer than the other, resulting in separation. [10]Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and widely used for this purpose. [11]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Based on the molecule's structure (containing hydroxyl groups), a polysaccharide-based column such as a CHIRALPAK® or CHIRALCEL® series is a logical starting point.

  • Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol. Vary the ratio (e.g., 90:10, 80:20) to modulate retention time and resolution.

    • Reversed Phase: If the compound is more polar, a mobile phase of Acetonitrile/Water or Methanol/Water can be screened.

  • Optimization: Once initial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.

  • Validation: To confirm the identity of the peaks, the method must be run with a certified reference standard of this compound. The retention time of the main peak in the sample must match that of the standard. This method can also separate the target cis isomer from its trans diastereomer.

Method 4: Mosher's Ester Analysis for Absolute Configuration of the C3-Alcohol

Mosher's ester analysis is a classic NMR-based method for determining the absolute configuration of chiral secondary alcohols. [12]It is an indirect method that involves creating diastereomers in situ and analyzing the differences in their ¹H NMR spectra. [13]

Causality: The Anisotropic Effect Principle

The chiral alcohol is reacted separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride). This creates a pair of diastereomeric MTPA esters. The bulky phenyl group of the MTPA reagent adopts a preferred conformation where it shields adjacent protons on the substrate. [14]By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, one can observe systematic chemical shift differences (Δδ = δS - δR) for protons on either side of the carbinol center. The sign of these Δδ values allows for the assignment of the absolute configuration at that center. [15]

Experimental Protocol: Mosher's Ester Analysis
  • Esterification:

    • In two separate, dry NMR tubes, dissolve ~1-2 mg of the alcohol in deuterated pyridine or CDCl₃ containing a trace of pyridine.

    • To one tube, add a slight excess of (R)-MTPA-Cl. To the other, add (S)-MTPA-Cl.

    • Allow the reactions to proceed to completion at room temperature (monitor by ¹H NMR).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude reaction mixtures.

  • Data Analysis:

    • Assign the proton signals for each diastereomer, focusing on the protons near the C3 position.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Protons that have a positive Δδ value are assigned to one side of the MTPA plane, and those with a negative Δδ are on the other. This pattern directly correlates to the absolute configuration of the original alcohol. [16]

Comparison Guide: Selecting the Right Validation Method

FeatureNMR Spectroscopy (NOESY)X-ray CrystallographyChiral HPLCMosher's Ester Analysis (NMR)
Principle Through-space proton correlationX-ray diffraction from a single crystalDifferential interaction with a Chiral Stationary Phase (CSP)Anisotropic effects in diastereomeric esters
Information Provided Relative Stereochemistry (cis vs. trans)Absolute Stereochemistry (unambiguous 3D structure) [4]Separation of stereoisomers; determines purity (e.e., d.r.)Absolute Stereochemistry of the carbinol center [12]
Sample Requirement 5-10 mg, soluble, high purity<1 mg, requires single crystal<1 mg, soluble2-4 mg, requires derivatization
Throughput High (hours per sample)Low (days to weeks, crystallization dependent)High (minutes per sample, after method development)Medium (1-2 days per compound)
Key Strength Definitive for relative configuration; non-destructiveGold standard for absolute configuration; definitiveExcellent for quantitative purity analysis; high sensitivity [8]Does not require a crystal; uses standard NMR
Key Limitation Does not provide absolute configurationCrystal growth can be impossible or very difficultRequires a reference standard for peak identificationRequires chemical reaction; potential for side reactions/impurities

Conclusion and Recommended Strategy

The requires a multi-faceted yet logical approach. No single technique provides all the necessary information with maximum efficiency. A robust and self-validating strategy is as follows:

  • Initial Confirmation: Use 1D and 2D NMR (COSY, HSQC) to confirm the basic structure and assign all proton and carbon signals.

  • Relative Stereochemistry: Perform a 2D NOESY experiment. The observation of a clear NOE between H3 and H5 is the primary evidence for the required cis configuration. [3]3. Enantiomeric Purity: Develop a chiral HPLC method to separate the (3S,5S) enantiomer from its (3R,5R) counterpart and any diastereomeric impurities. This provides a quantitative measure of stereochemical purity.

  • Absolute Configuration: If a single crystal can be obtained, X-ray crystallography is the preferred method for unambiguous confirmation of the (3S,5S) assignment. [17]In its absence, and if the synthetic route from a known chiral precursor is not sufficient, Mosher's ester analysis can be employed to independently verify the absolute configuration of the C3 stereocenter.

By combining the structural insights from NMR with the quantitative power of chiral chromatography, researchers and drug development professionals can build a comprehensive and trustworthy data package to validate the stereochemistry of this critical pharmaceutical intermediate.

References

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available from: [Link]

  • Ahuja, S. (2011). Chiral Separations by HPLC and SFC: A Practical Approach. Wiley.
  • Martin, R., et al. (2012). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 889, 43-56. Available from: [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Available from: [Link]

  • DEVLOGMYVLOG. (2022). 2D NMR: NOESY NMR INTERPRETATION. YouTube. Available from: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • University of Southampton. (2015). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. Available from: [Link]

  • University of Toronto. (2010). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. TSpace Repository. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Phenomenex. Available from: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6234. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). How I Used Mosher Esters in my PhD. YouTube. Available from: [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Available from: [Link]

  • ResearchGate. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid. Available from: [Link]

  • ResearchGate. (2018). How to get absolute configuration of organic chemistry?. Available from: [Link]

  • ResearchGate. (2016). Chiral Separations by High-Performance Liquid Chromatography. Available from: [Link]

  • UCLA Chemistry and Biochemistry. Synthesis, stereochemistry, and reactions of 2,5-diphenylsilacyclopentenes. Available from: [Link]

  • ACS Publications. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers. ACS Omega. Available from: [Link]

  • Royal Society of Chemistry. (2024). Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. Green Chemistry. Available from: [Link]

  • ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link]

  • MDPI. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture. Molecules. Available from: [Link]

  • Howei Pharm. This compound ≥95%. Available from: [Link]

  • PubChem. (S)-(+)-3-Hydroxytetrahydrofuran. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 3-Hydroxytetrahydrofuran. Wikimedia Foundation. Available from: [Link]

Sources

A Researcher's Guide to the Stereospecific Biological Activity of Tetrahydrofuran-Containing Molecules: The Case of Muscarine

Author: BenchChem Technical Support Team. Date: February 2026

The three-dimensional architecture of a molecule is a critical determinant of its biological function. This principle is nowhere more evident than in the field of pharmacology, where stereoisomers—molecules with identical chemical formulas and connectivity but different spatial arrangements—can exhibit dramatically different activities. The tetrahydrofuran (THF) ring, a common scaffold in a vast array of natural products and synthetic drugs, frequently contains multiple chiral centers, giving rise to a variety of stereoisomers.[1][2] Understanding the distinct biological profiles of these isomers is not merely an academic exercise; it is a fundamental requirement for the development of safe and effective therapeutics.

This guide provides an in-depth comparison of the biological activities of tetrahydrofuran stereoisomers, using the well-characterized muscarinic acetylcholine receptor agonist, muscarine, as a primary case study. We will explore the molecular basis for stereoselectivity, present comparative experimental data, and provide detailed protocols for key assays, offering field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Basis of Stereoselectivity: A Lock and Key Analogy

Biological targets, such as receptors and enzymes, are chiral entities. Their binding pockets are exquisitely shaped to accommodate specific ligands in a precise orientation. This relationship is often described by the "lock and key" analogy, where only a key of the correct shape (the stereoisomer) can fit and turn the lock (the biological target). Even subtle changes in the 3D arrangement of atoms can prevent a molecule from binding effectively or cause it to interact with the target in a completely different manner.

In the case of molecules containing a THF ring, the substituents on the ring can be oriented in different spatial positions, leading to diastereomers (e.g., cis/trans) and enantiomers (non-superimposable mirror images). These differences dictate how the molecule presents its key functional groups to the binding site residues of a protein.

Figure 1. Chiral recognition at a receptor binding site.

Case Study: The Stereoisomers of Muscarine

Muscarine, a natural toxin found in certain mushrooms of the Inocybe and Clitocybe genera, is a classic example of a biologically active molecule containing a substituted tetrahydrofuran ring.[3] It acts as a selective agonist at muscarinic acetylcholine receptors (mAChRs), which are involved in a wide range of physiological functions. Muscarine has three chiral centers, giving rise to eight possible stereoisomers (four pairs of enantiomers).[4]

Extensive pharmacological studies have revealed a striking degree of stereoselectivity in the activity of these isomers. Of the eight stereoisomers, only the naturally occurring (+)-muscarine exhibits high potency and selectivity.[4]

Comparative Biological Activity Data

The biological activity of the muscarine stereoisomers has been rigorously evaluated using both receptor binding assays and functional assays on isolated tissues. The data clearly demonstrates the superior activity of the natural (+)-1 isomer.

StereoisomerReceptor Binding Affinity (M2 Receptor)Functional Potency (Guinea Pig Atria - M2)Functional Potency (Guinea Pig Ileum - M2/M3)
(+)-Muscarine High (Shows 37- to 44-fold selectivity for M2 over M1/M3)[4]Very Active[4]Very Active[4]
(-)-Muscarine Low[4]>100x less potent than (+)-Muscarine[4]>100x less potent than (+)-Muscarine[4]
Other 6 Isomers Low[4]>100x less potent than (+)-Muscarine[4]>100x less potent than (+)-Muscarine[4]

This table summarizes findings from a study that synthesized and pharmacologically investigated all eight stereoisomers of muscarine.[4]

The remarkable difference in potency between (+)-muscarine and its enantiomer, (-)-muscarine, is quantified by the eudismic ratio (E.R.), which was found to be 324 and 331 in functional tests on guinea pig atria and ileum, respectively.[4] This indicates that the natural enantiomer is over 300 times more potent than its mirror image, highlighting the critical importance of stereochemistry for biological activity.

Experimental Protocols for Assessing Stereoisomer Activity

To quantitatively compare the biological activity of stereoisomers, a combination of in vitro binding and functional assays is essential. The following protocols provide a robust framework for such investigations. The choice of these specific assays is driven by their ability to dissect the molecular interactions (binding affinity) from the physiological response (functional activity), providing a comprehensive picture of a compound's pharmacological profile.

Experimental Workflow

cluster_0 Experimental Design & Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation A Synthesize/Isolate Pure Stereoisomers B Verify Purity & Stereochemical Integrity (e.g., NMR, Chiral HPLC) A->B C Radioligand Binding Assay B->C Test Compounds D Functional Assay (e.g., [35S]GTPγS binding) C->D E Determine Ki from IC50 (Binding Affinity) C->E F Determine EC50 & Emax (Functional Potency & Efficacy) D->F G Calculate Eudismic Ratio E->G F->G

Figure 2. Workflow for comparing stereoisomer biological activity.

Radioligand Binding Assay for Receptor Affinity (Ki)

Rationale: This assay directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a known, radioactively labeled ligand. It is the gold standard for determining the dissociation constant (Ki), a measure of how tightly a ligand binds to a receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor (e.g., CHO cells stably expressing the M2 muscarinic receptor). Homogenize the cells/tissue in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for mAChRs), and varying concentrations of the unlabeled stereoisomers (the "competitors").

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: [³⁵S]GTPγS Binding for GPCR Activation

Rationale: For G-protein coupled receptors (GPCRs) like mAChRs, agonist binding triggers the exchange of GDP for GTP on the associated G-protein, initiating downstream signaling. A [³⁵S]GTPγS binding assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable, radiolabeled GTP analog. This provides a measure of both the potency (EC50) and efficacy (Emax) of an agonist.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the agonist stereoisomers.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Separation: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS using a cell harvester and filtration, similar to the radioligand binding assay.

  • Quantification: Measure the radioactivity on the filter mats using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum possible effect) for each stereoisomer.

Implications for Drug Development

The profound differences in biological activity between stereoisomers have significant implications for the pharmaceutical industry. The development of single-enantiomer drugs (or stereochemically pure diastereomers) is now standard practice for several reasons:

  • Improved Potency and Selectivity: As seen with muscarine, one isomer is often responsible for the desired therapeutic effect. Isolating this isomer can lead to a more potent drug.

  • Reduced Side Effects: The "inactive" isomer is not always inert. It can have its own, often undesirable, pharmacological effects or contribute to the overall drug load, leading to off-target effects or metabolic complications.

  • Simplified Pharmacokinetics: Different stereoisomers can be metabolized and eliminated by the body at different rates, complicating the pharmacokinetic profile of a racemic mixture.[5][6]

The case of HIV protease inhibitors, many of which contain bis-tetrahydrofuran moieties, further underscores this point. Studies on these complex molecules have shown that subtle changes in the stereochemistry of the THF rings can lead to dramatic differences in binding affinity and antiviral potency.[7] For example, the syn-anti-syn configuration of a tris-THF inhibitor was found to be tenfold more potent than the syn-syn-syn equivalent.[7]

Conclusion

The stereochemical configuration of molecules containing a tetrahydrofuran ring is a paramount determinant of their biological activity. The stark contrast in potency between the stereoisomers of muscarine provides a compelling and historically significant example of this principle. For researchers in drug discovery and development, a thorough and early evaluation of the pharmacological profiles of all accessible stereoisomers is not just recommended—it is essential. By employing rigorous comparative assays, such as radioligand binding and functional studies, scientists can identify the optimal stereoisomer for therapeutic development, leading to safer, more effective, and more selective medicines.

References

  • Angeli, P., et al. (2002). Synthesis and pharmacological investigation of stereoisomeric muscarines. Journal of Medicinal Chemistry, 45(15), 3264-3275. Available at: [Link]

  • Melchiorre, C., et al. (1998). Stereoselective inhibition of muscarinic receptor subtypes by the eight stereoisomers related to rociverine. Journal of Medicinal Chemistry, 41(22), 4186-4193. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(3), 4458-4485. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(14), 1735-1763. Available at: [Link]

  • D'Auria, M. V., & Rueda, A. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(2), 120. Available at: [Link]

  • Rydzewski, J., et al. (2020). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. The Journal of Organic Chemistry, 85(1), 586-597. Available at: [Link]

  • Lurain, N. S., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 108, 129793. Available at: [Link]

  • Li, T., et al. (2021). Chemistry and Toxicology of Major Bioactive Substances in Inocybe Mushrooms. Toxins, 13(12), 850. Available at: [Link]

  • ResearchGate. (2018). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

  • Ryberg, M., et al. (2013). Evolution of the Toxins Muscarine and Psilocybin in a Family of Mushroom-Forming Fungi. PLoS ONE, 8(5), e64646. Available at: [Link]

  • D'Auria, M. V., & Rueda, A. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. Available at: [Link]

  • Chen, L.-Y., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(20), 4235-4239. Available at: [Link]

  • Jana, S., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(40), 9239-9244. Available at: [Link]

  • Valenta, C. (2018). The chemistry of muscarine according to Sayers. University of Vienna. Available at: [Link]

  • Kumar, R., et al. (2025). Effects of Stereoisomers on Drug Activity. American Journal of Biomedicine, 13(3). Available at: [Link]

  • Mehvar, R., & Jamali, F. (1997). Bioequivalence of Chiral Drugs. Stereospecific Versus Non-Stereospecific Methods. Clinical Pharmacokinetics, 33(2), 111-126. Available at: [Link]

  • Mehvar, R., & Jamali, F. (1997). Bioequivalence of Chiral Drugs. Stereospecific Versus Non-Stereospecific Methods. Clinical Pharmacokinetics, 33(2), 111-126. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Enantioselective HPLC Methods for Chiral Diol Separation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of molecules is paramount. Chiral diols, in particular, are not only crucial building blocks in the synthesis of complex molecules but also feature prominently in final drug substances.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification.[3][4] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering high resolution, sensitivity, and versatility.[3][5][6][7]

This guide provides an in-depth comparison of enantioselective HPLC methods for the separation of chiral diols. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the mechanisms of chiral recognition, and the practical strategies for method development, empowering researchers to tackle even the most challenging diol separations with confidence.

Pillar 1: The Chiral Stationary Phase - The Heart of the Separation

The cornerstone of any direct chiral HPLC separation is the Chiral Stationary Phase (CSP).[6][8] The choice of CSP is the most critical factor, as separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[8][9] For chiral diols, several classes of CSPs have proven effective, with polysaccharide-based phases being the most widely successful.[10]

A Comparative Overview of Key CSPs for Diol Separation

The selection of a CSP is an empirical process, often beginning with a screening of columns based on different chiral selectors. Below is a comparison of the most relevant CSP classes for diol enantioseparation.

CSP TypeChiral SelectorPrimary Recognition MechanismTypical Mobile PhasesAdvantagesLimitations
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric inclusion within chiral grooves/cavities.[9][11]Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water), Polar Organic (MeOH or EtOH).[10][12]Broad applicability, high success rate for a wide range of compounds, available in coated and more robust immobilized versions.[11][12]Coated phases have solvent limitations; mechanism can be complex, making prediction difficult.
Cyclodextrin-Based Cyclodextrin derivatives (α, β, γ)Inclusion complex formation where the analyte fits into the chiral cavity.[13] Interactions with hydroxyl groups on the rim.Primarily Reversed Phase (ACN/Water, MeOH/Water with buffers).[6]Excellent for separating compounds with aromatic rings that can fit into the hydrophobic cavity.Less versatile than polysaccharide CSPs for compounds lacking a suitable moiety for inclusion.
Pirkle-Type (Brush-Type) Small, synthetic chiral molecules (e.g., DNB-phenylglycine)π-π interactions (π-acid/π-base), hydrogen bonding, dipole-dipole interactions. Based on the "three-point interaction" model.[13]Primarily Normal Phase (Hexane/Alcohol).Well-understood recognition mechanism allows for more rational selector choice.Generally less broad in applicability compared to polysaccharide phases.
Macrocyclic Glycopeptide Antibiotics (e.g., Teicoplanin, Vancomycin)Complex mechanism involving hydrogen bonding, ionic interactions, inclusion, and steric repulsion via "chiral cavities".Reversed Phase, Polar Organic, Normal Phase.[6]Multi-modal, can be used across different mobile phase regimes.[6]Can exhibit complex retention behavior; may require specific buffers or additives.

For diol separation, the hydroxyl groups of the analyte are key interaction points. They can act as hydrogen bond donors and acceptors, making polysaccharide and macrocyclic glycopeptide CSPs particularly effective. The helical structure of amylose and cellulose derivatives creates chiral grooves that are exceptionally adept at discriminating between the spatial arrangements of the two hydroxyl groups in diol enantiomers.[11][13][14]

Pillar 2: Strategic Method Development

A logical, structured approach to method development is crucial for success. This involves the systematic screening and optimization of stationary and mobile phases.

Workflow for Chiral Diol Separation Method Development

Below is a typical workflow. The key is to start with broad screening conditions and systematically refine the parameters to achieve the desired resolution.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analyte Properties (pKa, logP, UV) screen_csp Select 3-4 CSPs (e.g., Amylose, Cellulose, Cyclodextrin) start->screen_csp screen_mp Screen with Primary Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp eval1 Evaluate Initial Results (Any separation? Peak shape?) screen_mp->eval1 eval1->screen_csp No separation, try other CSPs select_best Select Best CSP/MP Combination eval1->select_best Separation observed opt_modifier Optimize Alcohol Modifier % (e.g., IPA, EtOH in NP) select_best->opt_modifier opt_additive Optimize Additive (e.g., 0.1% TFA or DEA) opt_modifier->opt_additive opt_temp Optimize Temperature (Lower T often increases resolution) opt_additive->opt_temp eval2 Check Resolution (Rs > 1.5) and Peak Shape opt_temp->eval2 eval2->select_best Optimization needed validate Method Validation (Linearity, Accuracy, Precision) eval2->validate Criteria met finish Final Method validate->finish

Caption: A systematic workflow for chiral HPLC method development.

The Critical Role of the Mobile Phase

The mobile phase is not merely a carrier; it actively participates in the chiral recognition process by modulating the interactions between the analyte and the CSP.[15][16]

  • Normal Phase (NP): Typically a mixture of a hydrocarbon (n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol).[10] This is often the starting point for polysaccharide CSPs. The alcohol modifier is the key to controlling retention and selectivity; increasing its concentration generally reduces retention time.

  • Reversed Phase (RP): Mixtures of water with acetonitrile or methanol, often with buffers.[10] This mode is standard for cyclodextrin and many macrocyclic glycopeptide phases.

  • Polar Organic (PO): Pure alcohols like methanol or ethanol, or acetonitrile. This mode can offer unique selectivity, especially on immobilized polysaccharide phases.

  • Additives: Small amounts (typically 0.1% v/v) of an acid (e.g., Trifluoroacetic Acid, TFA) for acidic analytes or a base (e.g., Diethylamine, DEA) for basic analytes can drastically improve peak shape and resolution by suppressing unwanted ionic interactions.[10]

Expert Insight: Temperature is a powerful but often overlooked tool.[10] Generally, enantioselective separations are enthalpically driven, meaning lower temperatures enhance the interaction differences between enantiomers and the CSP, leading to better resolution.[9] However, this is not universal, and in some entropy-driven separations, higher temperatures can be beneficial. It is always a parameter worth investigating.[16]

Pillar 3: A Self-Validating Protocol in Practice

To illustrate these principles, we present a detailed protocol for the separation of a generic chiral diol, 1-phenyl-1,2-ethanediol, a common model compound.[17] This protocol is designed to be a robust starting point for your own method development.

Experimental Protocol: Separation of 1-Phenyl-1,2-ethanediol Enantiomers

1. Objective: To achieve baseline separation (Resolution, Rₛ > 1.5) of the (R)- and (S)-enantiomers of 1-phenyl-1,2-ethanediol.

2. Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/DAD detector.
  • Column: Chiralpak® IA-3 (Immobilized amylose tris(3,5-dimethylphenylcarbamate), 3 µm particle size, 4.6 x 150 mm). Rationale: Immobilized polysaccharide CSPs offer broad selectivity and solvent compatibility.[12]
  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH). Racemic 1-phenyl-1,2-ethanediol standard.
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic 1-phenyl-1,2-ethanediol in IPA. Dilute to 0.1 mg/mL with the initial mobile phase for injection.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 220 nm
  • Injection Volume: 5 µL

4. Step-by-Step Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase (e.g., Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.
  • Initial Injection: Inject the 0.1 mg/mL sample and record the chromatogram.
  • Evaluation:
  • If no separation is observed, switch to the alternative mobile phase (Mobile Phase B) and repeat. Rationale: Different alcohol modifiers can significantly alter selectivity.[16]
  • If partial separation is observed (Rₛ < 1.5), proceed to optimization.
  • Optimization:
  • Adjust Alcohol Content: Modify the alcohol percentage in 2% increments (e.g., 92:8, 88:12). Lowering the alcohol content will increase retention and often improves resolution, but will also broaden peaks.
  • Adjust Temperature: Lower the column temperature to 15 °C. This often enhances the subtle energy differences in the analyte-CSP interactions, improving resolution.
  • Final Analysis: Once optimal conditions are found (e.g., n-Hexane/IPA 92:8 at 15 °C), confirm the method's suitability by checking for resolution and peak symmetry.
Visualizing the Chiral Recognition Mechanism

The separation on a polysaccharide CSP is not due to a single interaction but a concert of forces. The diol enantiomers fit differently into the chiral grooves of the derivatized polysaccharide backbone.

Chiral_Recognition Conceptual model of interactions leading to chiral recognition. cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Diol Enantiomer CSP_backbone Helical Polysaccharide Backbone Carbamate Carbamate Group (-NH-C=O) Aromatic 3,5-Dimethylphenyl Ring Diol Diol Molecule Diol->CSP_backbone Steric Fit (Inclusion) OH1 Hydroxyl 1 OH2 Hydroxyl 2 Phenyl Phenyl Ring OH1->Carbamate H-Bond Phenyl->Aromatic π-π Stacking

Caption: Chiral recognition of a diol on a polysaccharide CSP.

Conclusion and Future Outlook

The enantioselective separation of chiral diols by HPLC is a mature yet evolving field. Polysaccharide-based CSPs remain the workhorse, offering unparalleled breadth and success. However, the continuous development of new chiral selectors and the increasing adoption of techniques like Supercritical Fluid Chromatography (SFC)—which can offer faster and more efficient separations—promise to further enhance our capabilities.[17][18] By combining a fundamental understanding of chiral recognition mechanisms with a systematic approach to method development, researchers can confidently establish robust and reliable methods for the critical task of ensuring enantiomeric purity.

References

  • Title: Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies Source: VTechWorks URL: [Link]

  • Title: Recent trends in chiral separations on immobilized polysaccharides CSPs Source: PubMed URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: ResearchGate URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]

  • Title: Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS Source: Diva-Portal.org URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: PMC - NIH URL: [Link]

  • Title: Derivatization of diol 1 for HPLC analysis. Source: ResearchGate URL: [Link]

  • Title: NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent Source: RSC Publishing URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: NIH URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: PMC URL: [Link]

  • Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link]

  • Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]

  • Title: Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples Source: SciSpace URL: [Link]

  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography Source: LCGC International URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance Source: Mastelf URL: [Link]

  • Title: Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: PMC - PubMed Central URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC - NIH URL: [Link]

  • Title: Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Application Notes: Chiral Source: LCGC International URL: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Nucleoside Analogues with Modified Sugars

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of nucleoside analogues with modified sugars, offering field-proven insights for researchers, scientists, and drug development professionals. The structure is designed to logically flow from fundamental principles to specific, data-driven comparisons and practical experimental protocols.

The furanose sugar is not merely a scaffold for the nucleobase; it is an active participant in the biological activity of nucleoside analogues. Its conformation, substituents, and very integrity dictate interactions with viral polymerases, cellular kinases, and metabolic enzymes. This guide dissects the intricate structure-activity relationships (SAR) that arise from modifying this critical moiety, providing a comparative analysis of key analogue classes and the experimental data that underpins their therapeutic applications.

The Central Role of the Sugar Moiety in Nucleoside Analogue Activity

Natural nucleosides exist in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). This conformational preference is a critical determinant for recognition by polymerases. For instance, DNA polymerases typically recognize substrates in the C2'-endo conformation, characteristic of deoxyribose, while RNA polymerases prefer the C3'-endo pucker of ribose.

The primary goals of sugar modification in nucleoside analogue design are:

  • To Enhance Metabolic Stability: The glycosidic bond connecting the sugar to the nucleobase is susceptible to enzymatic cleavage by phosphorylases. Modifications can sterically hinder or electronically disfavor this cleavage, increasing the drug's half-life.

  • To Control Sugar Conformation: Introducing specific functional groups can "lock" the sugar ring into a therapeutically favorable conformation (e.g., C3'-endo for targeting RNA viruses), thereby increasing binding affinity to the target enzyme.

  • To Act as Chain Terminators: The 3'-hydroxyl group is essential for forming the phosphodiester bond that extends a nucleic acid chain. Removing or modifying this group creates a chain terminator, a cornerstone of antiviral therapy.

  • To Improve Cellular Uptake and Phosphorylation: Modifications can influence the interaction of the analogue with nucleoside transporters and kinases, the enzymes responsible for activating the drug to its triphosphate form.

The general mechanism of action for most nucleoside analogues involves intracellular phosphorylation to the active triphosphate form, which then competes with natural deoxynucleoside or nucleoside triphosphates (dNTPs or NTPs) for incorporation into a growing DNA or RNA strand by a polymerase.

G cluster_cell Infected Cell NA Nucleoside Analogue (NA) NA_MP NA-Monophosphate NA->NA_MP Cellular/Viral Kinase NA_DP NA-Diphosphate NA_MP->NA_DP NMP Kinase NA_TP NA-Triphosphate (Active Drug) NA_DP->NA_TP NDP Kinase Pol Viral Polymerase NA_TP->Pol Competes with natural dNTPs/NTPs Viral_NA Growing Viral Nucleic Acid Chain Pol->Viral_NA Incorporation Terminated_NA Chain Termination Viral_NA->Terminated_NA No further extension

Figure 1: General mechanism of action for nucleoside analogues.

Comparative Analysis of Key Sugar Modifications

The following sections compare different classes of sugar-modified nucleoside analogues, supported by experimental data on their biological activity.

Modifications at the 2'-position are pivotal in tuning the sugar pucker and enhancing stability. The introduction of an electronegative substituent like fluorine in the "up" (arabino) configuration, as seen in Cytarabine (Ara-C), or in the "down" (ribo) configuration, profoundly influences the ring's conformation and its interaction with polymerases.[1]

  • Cytarabine (Ara-C): An arabinofuranosyl analogue with a 2'-hydroxyl in the "up" position. It is a cornerstone of chemotherapy for acute myeloid leukemia.[2][3]

  • Gemcitabine (dFdC): A 2',2'-difluoro-deoxycytidine analogue. The two fluorine atoms create a "masked" 3'-hydroxyl group, leading to chain termination after the subsequent nucleotide is incorporated ("masked chain termination"). It has a broad spectrum of activity against solid tumors.[4]

  • Sofosbuvir: A 2'-fluoro, 2'-C-methyl uridine nucleotide analogue. The 2'-methyl group provides steric hindrance that disrupts polymerase function, while the 2'-fluoro group helps to lock the sugar in a C3'-endo conformation, favoring recognition by the HCV RNA-dependent RNA polymerase (RdRp).[5][6][7]

Analogue Modification Primary Target Cell Line / Virus IC50 / EC50 Reference
Cytarabine (Ara-C)2'-OH (arabino)Anticancer (AML)Lymphoblastoid Cell Lines~8.4 µM (mean)[2]
Gemcitabine2',2'-di-FluoroAnticancer (Solid Tumors)Lymphoblastoid Cell Lines~25.3 nM (mean)[2]
Sofosbuvir2'-Fluoro, 2'-C-MethylAntiviral (HCV)HCV Genotype 2a Replicon32 nM (mean)[5]
Sofosbuvir2'-Fluoro, 2'-C-MethylAntiviral (HCV)HCV Genotype 4 Replicon130 nM (mean)[5]

The 3'-hydroxyl is the lynchpin for nucleic acid elongation. Replacing it with a group that cannot participate in phosphodiester bond formation, such as an azido group (N3), creates a potent chain terminator.

  • Zidovudine (AZT): The first approved anti-HIV drug, AZT is a thymidine analogue where the 3'-hydroxyl is replaced by an azido group. This modification leads to obligate chain termination upon incorporation into the viral DNA by reverse transcriptase.

In carbocyclic nucleosides, the furanose ring oxygen is replaced with a methylene (-CH2-) group. This fundamental change converts the acid- and enzyme-labile N-glycosidic bond into a stable C-N bond, significantly increasing the molecule's metabolic stability.

  • Abacavir: A carbocyclic guanosine analogue used to treat HIV. It acts as a chain terminator after intracellular phosphorylation.

  • Entecavir: A carbocyclic guanosine analogue that is a potent inhibitor of the hepatitis B virus (HBV) polymerase.[8] It acts as a non-obligate chain terminator.

Analogue Modification Primary Target Virus IC50 Reference
EntecavirCarbocyclicAntiviral (HBV)Wild-type HBV0.0007 µM
Lamivudine (3TC)OxathiolaneAntiviral (HBV)Wild-type HBV0.03 µM
Telbivudine (LdT)L-nucleosideAntiviral (HBV)Wild-type HBV0.007 µM

Acyclic nucleosides lack a complete sugar ring, possessing a flexible side chain in its place. This flexibility can allow for optimal positioning within the active site of viral enzymes.

  • Acyclovir: An acyclic guanosine analogue highly effective against herpes simplex virus (HSV). Its selectivity is a key feature: it is preferentially phosphorylated by the viral thymidine kinase, concentrating the active form only in infected cells.

Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA) are analogues where the ribose ring is "locked" into a specific conformation by a methylene or other bridge between the 2'-oxygen and the 4'-carbon.[4][9][10] This pre-organization of the sugar into an RNA-like C3'-endo pucker dramatically increases the binding affinity for complementary RNA or DNA strands.[9][11] While primarily used to enhance the properties of antisense oligonucleotides, the principles are relevant to single-molecule drug design.[12][13]

  • LNA (2'-O,4'-C-methylene bridge): Increases thermal stability (Tm) by 1–8 °C per modification when incorporated into a DNA strand hybridizing with RNA.[9]

  • BNANC (2'-O,4'-C-aminomethylene bridge): A second-generation BNA that offers higher nuclease resistance and potentially lower toxicity compared to LNA.

While LNA-modified oligonucleotides show potent antiviral activity (e.g., against HIV-1 at concentrations as low as 4 nM), the development of standalone LNA/BNA nucleoside monomers as drugs is an emerging area.[13]

Standardized Experimental Protocols for Evaluation

The objective comparison of nucleoside analogues relies on robust and reproducible experimental data. The following are standard, self-validating protocols for determining the cytotoxicity and antiviral activity of these compounds.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration of the nucleoside analogue that is toxic to host cells (Cytotoxic Concentration 50, CC50).

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed host cells (e.g., Vero, HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the nucleoside analogue in culture medium. Include a "cells only" control (no compound) and a "medium only" blank.

  • Treatment: Remove the old medium from the cells and add the diluted compounds to the respective wells (typically in triplicate). Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Nucleoside Analogue A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate CC50 F->G

Figure 2: Workflow for the MTT cytotoxicity assay.

This assay is the gold standard for determining the efficacy of an antiviral compound. It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is added to restrict viral spread to adjacent cells, ensuring that each infectious particle forms a discrete plaque. The reduction in the number of plaques compared to an untreated control indicates the antiviral activity.

Step-by-Step Methodology:

  • Cell Plating: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus & Compound Preparation: Prepare serial dilutions of the nucleoside analogue in culture medium. In a separate tube, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • Infection: Pre-incubate the virus dilution with the corresponding compound dilution for 1 hour at 37°C.

  • Adsorption: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Carefully remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the appropriate concentration of the nucleoside analogue.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (this can range from 2-3 days for HSV to over a week for slower-growing viruses).

  • Staining & Counting: Once plaques are visible, fix the cells (e.g., with formalin) and stain them with a dye like crystal violet, which stains living cells but leaves the plaques (areas of dead cells) unstained and visible.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The Effective Concentration 50 (EC50) is the drug concentration that reduces the number of plaques by 50%.

Conclusion and Future Directions

The modification of the sugar moiety remains a highly fruitful strategy in the development of potent and selective nucleoside analogues. The comparative data clearly demonstrates that subtle stereochemical changes, such as the 2'-modifications in Gemcitabine and Sofosbuvir, can lead to dramatic differences in therapeutic activity and spectrum. Similarly, fundamental alterations to the ring structure, as seen in carbocyclic and acyclic analogues, have successfully addressed issues of metabolic instability.

Future innovations will likely focus on combining these established strategies. For example, creating carbocyclic analogues with conformationally locking modifications could yield compounds with both exceptional stability and high target affinity. Furthermore, the application of advanced prodrug technologies will be crucial to improve the delivery and phosphorylation efficiency of novel, highly modified nucleosides, ensuring that these promising candidates can reach their full therapeutic potential in the clinic.

References

  • Watashi, K., et al. (2014). 4′-Modified Nucleoside Analogs: Potent Inhibitors Active against Entecavir-resistant Hepatitis B Virus. Journal of Biological Chemistry. [Link]

  • Grünweller, A., & Hartmann, R. K. (2007). Locked and Unlocked Nucleosides in Functional Nucleic Acids. Biochimie. [Link]

  • Gamazon, E. R., et al. (2010). Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression. Molecular Cancer Therapeutics. [Link]

  • Hagey, R. J., et al. (2022). Programmable antivirals to target conserved essential shapes in pandemic viral genomes. Cell. [Link]

  • Hertlein, E., et al. (2013). Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma. Cancer Research. [Link]

  • Di Giorgio, A., et al. (2020). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules. [Link]

  • Hussain, F., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules. [Link]

  • Ito, S., et al. (2020). Antitumor Effect of Sugar-Modified Cytosine Nucleosides on Growth of Adult T-Cell Leukemia Cells in Mice. Cancers. [Link]

  • Jakobsen, M. R., et al. (2007). Efficient inhibition of HIV-1 expression by LNA modified antisense oligonucleotides and DNAzymes targeted to functionally selected binding sites. Retrovirology. [Link]

  • Koshkin, A. A., et al. (1998). LNA (Locked Nucleic Acids): Synthesis of the Adenine, Cytosine, Guanine, 5-Methylcytosine, Thymine and Uracil Bicyclonucleoside Monomers, Oligomerisation, and Unprecedented Nucleic Acid Recognition. Tetrahedron. [Link]

  • Rahman, S. M. A., et al. (2008). Design, Synthesis, and Properties of 2',4'-BNANC: A Bridged Nucleic Acid Analogue. Journal of the American Chemical Society. [Link]

  • S-PRO (2024). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Svarovskaia, E. S., et al. (2014). Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects. Journal of Viral Hepatitis. [Link]

  • Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Diagnostic Laboratory Immunology. [Link]

  • Worzalla, J. F., et al. (1996). Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models. Investigational New Drugs. [Link]

  • Obika, S., et al. (2003). 2',4'-BNA: a novel bridged nucleic acid with excellent RNA-hybridizing and nuclease-resistance properties. Tetrahedron Letters. [Link]

  • Microsynth AG (n.d.). Locked Nucleic Acid (LNA). Microsynth. [Link]

  • Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology. [Link]

  • Tolstrup, M., et al. (2003). LNA is a potent inhibitor of HIV-1 gene expression and confers enhanced resistance to problem-LNAzymes. Nucleic Acids Research. [Link]

  • Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery. [Link]

  • Muramatsu, H., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. Journal of Medicinal Chemistry. [Link]

  • Lagisetti, C., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences. [Link]

  • Singh, U. S., et al. (2015). Entecavir (Baraclude): A Carbocyclic Nucleoside for the Treatment for Chronic Hepatitis B. In book: Antiviral Drugs. [Link]

  • Tong, X., et al. (2017). In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6. Antiviral Research. [Link]

  • Lohmann, V. (2007). HCV Replicon Systems. Hepatitis C Viruses: Genomes and Molecular Biology. [Link]

  • Pockros, P. J. (2014). Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection. Journal of Clinical Gastroenterology. [Link]

  • Preugschat, F. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Åström, H., et al. (2019). The ability of locked nucleic acid oligonucleotides to pre-structure the double helix: A molecular simulation and binding study. PLoS ONE. [Link]

Sources

A Spectroscopic Guide to Differentiating (3S,5S) and (3R,5S) Tetrahydrofuran Diols: An Essential Comparison for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological function. The seemingly subtle difference between stereoisomers can lead to profound variations in efficacy, toxicity, and metabolic profile. Tetrahydrofuran diols, specifically the (3S,5S) and (3R,5S) diastereomers, are valuable chiral building blocks in the synthesis of numerous therapeutic agents, including nucleoside analogues for antiviral therapies. The ability to unambiguously differentiate between these cis ((3S,5S)) and trans ((3R,5S)) isomers is therefore paramount for ensuring the stereochemical purity and ultimate safety and effectiveness of the final drug product.

This guide provides a comprehensive spectroscopic framework for the definitive structural elucidation of (3S,5S) vs (3R,5S) tetrahydrofuran-3,5-diol. We will move beyond a mere listing of data, focusing instead on the causal relationships between stereochemistry and spectroscopic output. By integrating insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and computational modeling, this guide equips researchers with the necessary tools for confident stereochemical assignment.

The Stereochemical Landscape: cis vs. trans

The core structural difference between (3S,5S)-tetrahydrofuran-3,5-diol and (3R,5S)-tetrahydrofuran-3,5-diol lies in the relative orientation of their two hydroxyl (-OH) groups.

  • (3S,5S)-Tetrahydrofuran-3,5-diol: This is the cis isomer. Both hydroxyl groups are situated on the same face of the five-membered ring. This arrangement imparts a C₂ axis of symmetry to the molecule, a feature with significant spectroscopic consequences.

  • (3R,5S)-Tetrahydrofuran-3,5-diol: This is the trans isomer. The hydroxyl groups are on opposite faces of the ring. This configuration removes the C₂ symmetry element, rendering all four ring carbons and their attached protons chemically distinct.

This fundamental difference in symmetry and spatial arrangement is the primary driver of the distinct spectroscopic signatures observed for each diastereomer.

cluster_0 (3S,5S) - cis Isomer cluster_1 (3R,5S) - trans Isomer Cis C₂ Symmetry OH groups on same face Trans Asymmetric OH groups on opposite faces Stereocenter1 C3 Stereocenter Stereocenter1->Cis S Stereocenter1->Trans R Stereocenter2 C5 Stereocenter Stereocenter2->Cis S Stereocenter2->Trans S

Caption: Stereochemical relationship of the two diol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these diastereomers. The differentiation arises from fundamental principles of symmetry, chemical equivalence, and the distance and angle-dependent interactions between nuclei.

¹H NMR: A Tale of Two Symmetries and Coupling Constants

The proton NMR spectra of the two isomers are strikingly different.

  • Symmetry and Chemical Shifts: The C₂ symmetry of the cis-(3S,5S) isomer means that the protons on C2 are equivalent to those on C5, and the proton on C3 is equivalent to the one on C4. This results in a significantly simpler, more symmetrical spectrum with fewer unique signals. In contrast, the asymmetry of the trans-(3R,5S) isomer renders all ring protons chemically non-equivalent, leading to a more complex spectrum where each proton gives a distinct signal.

  • Coupling Constants (J-values): The most telling feature is the magnitude of the vicinal coupling constants (³JHH), which are dictated by the dihedral angle between adjacent protons, a relationship described by the Karplus equation.[1][2] The magnitude of these couplings is generally smallest when the torsion angle is close to 90° and largest at angles of 0 and 180°.[1] In the relatively rigid five-membered ring, the cis and trans arrangements enforce different dihedral angles between the protons on C3, C4, and C5, resulting in predictably different J-values. For instance, the coupling between H3 and H4 (and H4 and H5) will be markedly different between the two isomers.

¹³C NMR: A Simple Signal Count

The difference is even more stark in the ¹³C NMR spectra.

  • cis-(3S,5S) Isomer: Due to C₂ symmetry, C2 is equivalent to C5, and C3 is equivalent to C4. Therefore, only two distinct signals are expected for the ring carbons.

  • trans-(3R,5S) Isomer: Lacking symmetry, all four ring carbons (C2, C3, C4, C5) are chemically unique and will produce four separate signals.

Advanced NMR: NOESY for Unambiguous Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of spatial proximity.[3][4] A NOESY experiment detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[5]

  • In the cis-(3S,5S) isomer , a clear cross-peak will be observed between the protons on C3 and C5 (H3 and H5), as they are on the same face of the ring and therefore close to each other.

  • In the trans-(3R,5S) isomer , H3 and H5 are on opposite faces of the ring and far apart. No NOESY correlation between them is expected. This single experiment can often provide an irrefutable assignment.[6]

Spectroscopic Feature (3S,5S) - cis Isomer (Expected) (3R,5S) - trans Isomer (Expected) Causality
¹H NMR Signals Fewer, symmetrical patternMore, complex patternC₂ symmetry vs. Asymmetry
¹³C NMR Ring Signals 2 Signals4 SignalsC₂ symmetry vs. Asymmetry
Key ³JHH Coupling Governed by cis dihedral anglesGoverned by trans dihedral anglesKarplus Relationship[7]
NOESY H3-H5 Cross-Peak PresentAbsentThrough-space proximity[4]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the diol in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the hydroxyl proton signals.

  • Acquisition: Acquire ¹H, ¹³C, COSY, and NOESY spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard ¹H spectrum. Note the number of signals and their multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals is the most direct indicator of symmetry.

  • COSY: Acquire a 2D COSY spectrum to establish proton-proton connectivity and aid in assigning the complex multiplets of the trans isomer.

  • NOESY: Acquire a 2D NOESY spectrum with a mixing time of ~500-800 ms to observe through-space correlations, focusing on the H3/H5 region.

cluster_0 (3S,5S) - cis Isomer cluster_1 (3R,5S) - trans Isomer Cis_O1 O-H Cis_O2 H-O Cis_O1->Cis_O2 Intramolecular H-Bond (Concentration Independent) Trans1_OH O-H Trans2_OH O-H Trans1_OH->Trans2_OH Intermolecular H-Bond (Concentration Dependent)

Caption: Intramolecular vs. intermolecular hydrogen bonding.

Experimental Protocol: IR Analysis
  • Sample Preparation: Analyze the sample neat (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Carefully examine the O-H stretching region (3000-3700 cm⁻¹). Note the shape (broad vs. sharp) and position of the band.

  • (Optional) Dilution Study: To confirm, dissolve the sample in a non-polar solvent (e.g., CCl₄) at two different concentrations (e.g., 1 M and 0.01 M). The spectrum of the trans isomer will show a significant change in the O-H band, while the cis isomer will not.

Mass Spectrometry (MS): Clues in Fragmentation

While diastereomers have identical molecular weights and will not be distinguished by the molecular ion peak (M⁺), their fragmentation patterns under electron ionization (EI) can differ. [8]The stereochemistry can influence the stability of intermediate ions and the kinetics of fragmentation pathways. [9] For cyclic alcohols, characteristic fragmentation includes the loss of a hydrogen atom (M-1) and the loss of water (M-18). [10]The relative orientation of the two hydroxyl groups can influence the ease of water elimination. The cis isomer, with its proximate hydroxyl groups, may exhibit a more facile loss of H₂O through a cyclic transition state compared to the trans isomer, potentially leading to a different ratio of the [M-H₂O]⁺• ion to the molecular ion.

Ion (3S,5S) - cis Isomer (3R,5S) - trans Isomer Potential Rationale
[M]⁺• Same m/zSame m/zIsomers have same mass
[M-H₂O]⁺• Potentially higher abundancePotentially lower abundanceStereochemistry may influence ease of water elimination
Other Fragments Different relative abundancesDifferent relative abundancesRing cleavage pathways influenced by stereochemistry

Computational Chemistry: Predicting the Answer

When authentic standards are unavailable, or to gain deeper mechanistic insight, computational chemistry is an invaluable predictive tool. [11]Using Density Functional Theory (DFT), one can build 3D models of both the (3S,5S) and (3R,5S) isomers and calculate their spectroscopic properties with high accuracy. [12] The DP4 probability analysis is a particularly powerful method that uses a statistical model to determine the likelihood of a correct structure assignment by comparing experimentally obtained NMR data with DFT-calculated values for a set of candidate diastereomers. [13]

Computational Workflow Protocol
  • Structure Generation: Build 3D models of both (3S,5S) and (3R,5S) isomers.

  • Conformational Search: Perform a thorough conformational search for each isomer to locate the lowest energy conformers.

  • Geometry Optimization: Optimize the geometry of the low-energy conformers using a suitable DFT method (e.g., B3LYP/6-31G(d)). [14]4. NMR Calculation: Calculate NMR shielding constants for each optimized conformer using a higher level of theory (e.g., WP04/6-311++G(2d,p) with a solvent model). [14]5. Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts and coupling constants based on the relative energies of the conformers.

  • Comparison: Compare the calculated spectra for each isomer with the experimental data to make a confident assignment.

cluster_workflow Computational Workflow Build Build 3D Models (cis & trans) ConfSearch Conformational Search Build->ConfSearch Optimize DFT Geometry Optimization ConfSearch->Optimize Calc NMR Parameter Calculation (DFT) Optimize->Calc Compare Compare Calculated vs. Experimental Spectra Calc->Compare Assign Assign Structure Compare->Assign

Sources

A Comparative Guide to the Antiviral Efficacy of Furanoid Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed comparison of the antiviral efficacy of prominent furanoid nucleosides, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, comparative potency, and the experimental methodologies used to validate their efficacy, ensuring a blend of technical accuracy and practical insight.

Introduction: The Central Role of Furanoid Nucleosides in Antiviral Chemotherapy

Furanoid nucleosides, synthetic analogs of natural nucleosides, are a cornerstone of modern antiviral therapy.[1][2][3] Their fundamental structure, a furanose sugar ring linked to a nucleobase, allows them to act as molecular mimics. This deceptive strategy is central to their mechanism of action: they interfere with the replication of viral genetic material.[4]

Most furanoid nucleosides are administered as prodrugs, which are inactive molecules that undergo metabolic conversion within the host cell to their pharmacologically active triphosphate form.[5][6][7] This activation is a critical, often multi-step, phosphorylation process initiated either by viral or host cellular kinases.[8][9][10] The active triphosphate analog then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase.[4][11][12] Once incorporated, their modified structure prevents the addition of the next nucleotide, causing premature chain termination and halting viral replication.[6][13][14] This targeted disruption of a process essential to the virus, but not the host, is the basis for their therapeutic effect.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Host Cell Cytoplasm cluster_2 Viral Replication Complex Prodrug Furanoid Nucleoside (Prodrug) Analog Nucleoside Analog Prodrug->Analog Cellular Entry Analog_MP Analog Monophosphate Analog->Analog_MP Phosphorylation (Viral/Host Kinase) Analog_DP Analog Diphosphate Analog_MP->Analog_DP Phosphorylation (Host Kinase) Analog_TP Active Analog Triphosphate Analog_DP->Analog_TP Phosphorylation (Host Kinase) Polymerase Viral Polymerase (RdRp or RT) Analog_TP->Polymerase Competitive Inhibition Termination Chain Termination: Viral Replication Halted Polymerase->Termination Incorporation into Viral RNA/DNA

Caption: General mechanism of furanoid nucleoside antiviral activity.

A Comparative Analysis Across Viral Families

The efficacy of a furanoid nucleoside is highly dependent on its specific structure and the target virus's replication machinery. Below, we compare several landmark compounds that have defined antiviral treatment for different viral families.

A. Herpesviruses (DNA Viruses): Acyclovir

Acyclovir is a synthetic analog of guanosine that demonstrates potent activity against several members of the Herpesviridae family, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[15][16][17]

  • Mechanism of Action: Acyclovir's selectivity is a textbook example of targeted activation. It is preferentially phosphorylated by a viral-encoded thymidine kinase, an enzyme not found in uninfected cells.[8][9][17] This initial step concentrates the active form of the drug within infected cells. Host cell kinases then complete the conversion to acyclovir triphosphate.[9][17] This active molecule competitively inhibits the viral DNA polymerase and, upon incorporation into the viral DNA, acts as a chain terminator.[8][16][17]

B. Retroviruses (HIV): Zidovudine (AZT)

Zidovudine, an analog of thymidine, was the first drug approved for the treatment of HIV.[18] It remains a critical component of combination antiretroviral therapy.

  • Mechanism of Action: AZT is converted to its active 5'-triphosphate metabolite by host cellular enzymes.[19] It then competes with the natural substrate, thymidine triphosphate, for HIV's RNA-dependent DNA polymerase, more commonly known as reverse transcriptase.[11][14][18] AZT has an approximately 100-fold greater affinity for HIV's reverse transcriptase than for human DNA polymerases, providing a strong therapeutic window.[18] Its incorporation into the nascent viral DNA chain leads to termination, preventing the completion of the provirus necessary for integration into the host genome.[11][14][20]

C. Flaviviruses (Hepatitis C Virus): Sofosbuvir

Sofosbuvir is a revolutionary direct-acting antiviral for the treatment of chronic Hepatitis C virus (HCV) infection. It is a uridine nucleotide analog prodrug that has transformed HCV treatment outcomes.[6][13]

  • Mechanism of Action: After oral administration, sofosbuvir is metabolized, primarily in the liver, to its active triphosphate form, GS-461203.[13][21][22] This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[6][13] When the viral polymerase incorporates GS-461203 into the growing HCV RNA strand, it acts as a chain terminator, effectively stopping viral replication.[6][13][21] Its high efficacy extends across all six major HCV genotypes.[13][23]

D. Coronaviruses and Orthomyxoviruses: Remdesivir and Favipiravir

The emergence of global viral pandemics has highlighted the need for broad-spectrum antivirals. Remdesivir (targeting SARS-CoV-2) and Favipiravir (targeting influenza and other RNA viruses) are key examples.

  • Remdesivir (SARS-CoV-2): This adenosine nucleotide analog was initially developed for Ebola but was repurposed for COVID-19.[5] It is a prodrug that is metabolized into remdesivir triphosphate (RDV-TP).[24] RDV-TP competes with ATP for incorporation by the viral RNA-dependent RNA polymerase (RdRp).[5][24] Its incorporation leads to delayed chain termination, disrupting the replication of the viral genome.[12][24][25]

  • Favipiravir (Influenza): Favipiravir is a prodrug that, once converted to its active triphosphate form (favipiravir-RTP), is recognized as a purine nucleotide by the viral RdRp.[7][26][27] Its mechanism is twofold: it can be incorporated into the viral RNA, causing chain termination, or it can induce lethal mutagenesis, where the accumulation of errors in the viral genome leads to non-viable viral progeny.[7][28] It has shown a broad spectrum of activity against various RNA viruses.[26]

Quantitative Assessment of Antiviral Potency

To objectively compare furanoid nucleosides, we rely on key in vitro parameters: the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The EC₅₀ is the drug concentration required to inhibit viral replication by 50%, while the CC₅₀ is the concentration that causes a 50% reduction in cell viability. The ratio of these two values gives the Selectivity Index (SI = CC₅₀/EC₅₀), a critical measure of a drug's therapeutic window. A higher SI value indicates greater selectivity for the virus and a more promising safety profile.[29]

Selectivity_Index EC50 EC₅₀ (50% Effective Concentration) Low value = High Potency SI Selectivity Index (SI) SI = CC₅₀ / EC₅₀ High value = Favorable Profile EC50->SI Inversely Proportional CC50 CC₅₀ (50% Cytotoxic Concentration) High value = Low Toxicity CC50->SI Directly Proportional

Caption: The relationship between EC₅₀, CC₅₀, and the Selectivity Index.

Table 1: Comparative In Vitro Efficacy of Select Furanoid Nucleosides (Note: Values are illustrative and can vary significantly based on the specific viral strain, cell line, and assay conditions used in different studies.)

Nucleoside AnalogTarget VirusTarget EnzymeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Assay Method
Acyclovir Herpes Simplex Virus 1 (HSV-1)DNA Polymerase~0.1 - 1.0>300>300Plaque Reduction Assay
Zidovudine (AZT) Human Immunodeficiency Virus 1 (HIV-1)Reverse Transcriptase~0.003 - 0.05>100>2000CPE Inhibition Assay
Sofosbuvir Hepatitis C Virus (HCV)NS5B RdRp~0.04 - 0.1>25>250Replicon Assay
Remdesivir SARS-CoV-2RdRp~0.5 - 1.0>10>10Viral Yield Reduction
Favipiravir Influenza A (H1N1)RdRp~0.1 - 5.0>1000>200CPE Inhibition Assay

Methodologies in Antiviral Efficacy Testing: Protocols and Rationale

The trustworthiness of efficacy data hinges on robust, validated experimental protocols. Here we detail the methodologies for the assays most commonly used to generate the data cited above.

A. Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.[30] Its principle is based on quantifying the reduction in viral plaques—localized areas of cell death—in the presence of an antiviral agent.

Plaque_Reduction_Workflow Start Start: Confluent Cell Monolayer Step1 1. Prepare Serial Dilutions of Antiviral Compound Start->Step1 Step2 2. Incubate Virus with Each Drug Dilution Step1->Step2 Step3 3. Inoculate Cell Monolayers with Virus-Drug Mixture Step2->Step3 Step4 4. Allow Virus Adsorption Step3->Step4 Step5 5. Add Semi-Solid Overlay (e.g., Agarose) Step4->Step5 Step6 6. Incubate for Several Days (Allows Plaque Formation) Step5->Step6 Step7 7. Fix and Stain Cells (e.g., Crystal Violet) Step6->Step7 Step8 8. Count Plaques and Calculate % Inhibition vs. Control Step7->Step8 End End: Determine EC₅₀ Step8->End

Caption: Experimental workflow for a Plaque Reduction Assay.

Detailed Protocol:

  • Cell Seeding: Plate susceptible host cells (e.g., Vero cells for HSV-1) in multi-well plates and grow until they form a confluent monolayer.

  • Compound Dilution: Prepare a series of dilutions of the test furanoid nucleoside in an appropriate cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • Infection: Remove the growth medium from the cells. Inoculate the cell monolayers with the virus in the presence of the varying concentrations of the antiviral compound. A "virus only" control (no drug) is essential.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[31]

  • Overlay: Carefully aspirate the inoculum and add a semi-solid overlay medium (e.g., medium containing 0.4% agarose).[31] This overlay restricts the spread of newly produced virions to adjacent cells, ensuring that each infection focus forms a discrete plaque.[32][30]

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).

  • Visualization & Quantification: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet, which stains living cells. Plaques will appear as clear, unstained zones. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[31]

B. Virus Yield Reduction Assay

This assay directly measures the quantity of infectious virus particles produced in the presence of an antiviral agent. It is particularly useful for non-lytic viruses or when a more direct measure of replication inhibition is needed.[33]

Detailed Protocol:

  • Infection: Seed susceptible cells in multi-well plates. Once confluent, infect the cells with a known multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the infected cells for one full viral replication cycle (e.g., 24-72 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant (and/or the cells themselves, via freeze-thaw cycles to release intracellular virus).

  • Titration: Determine the viral titer in each harvested sample using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Calculation: Compare the viral yield from the drug-treated wells to the yield from the untreated control well. The EC₅₀ is the concentration of the compound that reduces the viral yield by 50%.

C. Real-Time Quantitative PCR (qPCR) for Viral Load

qPCR is a highly sensitive molecular technique used to quantify the amount of viral nucleic acid (DNA or RNA) in a sample.[34][35] In antiviral testing, it is used to measure the reduction in viral genome copies as an indicator of treatment efficacy.[36][37][38]

Detailed Protocol:

  • Experimental Setup: Infect cell cultures with the virus in the presence of varying concentrations of the nucleoside analog, as described for the Virus Yield Reduction Assay.

  • Nucleic Acid Extraction: At a set time point post-infection, harvest the supernatant or cells and extract the total nucleic acid. For RNA viruses, this will be total RNA; for DNA viruses, total DNA.

  • Reverse Transcription (for RNA viruses): If the target is an RNA virus, the extracted RNA must first be converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using the extracted DNA or newly synthesized cDNA as a template. The reaction mix includes primers and a probe specific to a conserved region of the viral genome, a DNA polymerase, and deoxynucleotide triphosphates (dNTPs).

  • Amplification and Detection: The reaction is run on a real-time PCR instrument. During each cycle of amplification, the fluorescent signal from the probe increases in direct proportion to the amount of amplified product.

  • Quantification: The instrument measures the cycle at which the fluorescence crosses a certain threshold (the Cq value). By comparing the Cq values of the treated samples to a standard curve of known concentrations, the absolute number of viral genome copies can be determined.

  • Analysis: The reduction in viral load (genome copies/mL) is calculated for each drug concentration relative to the untreated control to determine the EC₅₀.

Conclusion

Furanoid nucleosides represent a powerful and versatile class of antiviral agents that have fundamentally changed the prognosis for patients with a wide range of viral diseases. Their success lies in a common mechanistic theme: the targeted deception of viral polymerases, leading to the termination of genome replication. The objective assessment of their efficacy, through standardized in vitro assays like plaque reduction and qPCR, is critical for the preclinical development and comparison of new candidates. As new viral threats emerge, the principles learned from decades of furanoid nucleoside research will continue to guide the development of the next generation of life-saving antiviral therapies.

References

  • Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applic
  • Zidovudine - Wikipedia. Wikipedia.
  • Mechanism of Action and Clinical Use of Remdesivir in the Tre
  • Understanding the Mechanism: How Sofosbuvir Fights Hep
  • AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts - Britannica. Britannica.
  • Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - NIH.
  • VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP. Gilead Sciences.
  • What is the mechanism of Zidovudine? - Patsnap Synapse.
  • Aciclovir - Wikipedia. Wikipedia.
  • What is the mechanism of Sofosbuvir? - Patsnap Synapse.
  • Mechanism of SARS-CoV-2 polymerase inhibition by remdesivir | bioRxiv. bioRxiv.
  • Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm - YouTube. YouTube.
  • What is the mechanism of Acyclovir Sodium? - Patsnap Synapse.
  • Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses - Sterispharma. Sterispharma.
  • The biochemistry and mechanism of action of acyclovir - PubMed. PubMed.
  • INTRODUCTION - Sofosbuvir (Sovaldi) - NCBI Bookshelf - NIH.
  • Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
  • Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PubMed. PubMed.
  • What is the mechanism of Acyclovir? - Patsnap Synapse.
  • What is Sofosbuvir used for? - Patsnap Synapse.
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy.
  • What is the mechanism of action of Zidovudine (azidothymidine, AZT)
  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed - NIH.
  • What is the mechanism of Favipiravir? - Patsnap Synapse.
  • Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25 - Benchchem. Benchchem.
  • In Vitro Antiviral Testing | IAR | USU.
  • Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC.
  • Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug.. Innovare Academic Sciences.
  • Application Notes and Protocols for Antiviral Assays of Nucleoside Analogs - Benchchem. Benchchem.
  • Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement | Request PDF - ResearchGate.
  • Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC - NIH.
  • Plaque Reduction Assay - Creative Diagnostics.
  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH.
  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - NIH.
  • Evaluation of a Quantitative Taqman Real-Time PCR Assay to Measure Proviral load from Human Immunodeficiency Virus Type 1 individuals - Journal of Pure and Applied Microbiology. Journal of Pure and Applied Microbiology.
  • In vitro methods for testing antiviral drugs - PMC - PubMed Central.
  • Predictive Value of Quantitative PCR-Based Viral Burden Analysis for Eight Human Herpesviruses in Pediatric Solid Organ Transplant Patients - NIH.
  • Effects of various nucleosides on antiviral activity and metabolism of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against herpes simplex virus types 1 and 2 - NIH.
  • Clinical Applications of Quantitative Real-Time PCR in Virology - PMC - PubMed Central.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. MDPI.
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads - bioRxiv. bioRxiv.
  • Nucleosides and emerging viruses: A new story - PMC - PubMed Central.
  • STUDIES ON THE BIOCHEMICAL BASIS FOR THE ANTIVIRAL ACTIVITIES OF SOME NUCLEOSIDE ANALOGS * | Semantic Scholar. Semantic Scholar.
  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC - NIH.

Sources

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Chiral 1,3-Diols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The chiral 1,3-diol motif is a cornerstone of chemical synthesis, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its prevalence in polyketide natural products, in particular, underscores the necessity for robust and stereocontrolled synthetic methods.[3] The precise spatial arrangement of the two hydroxyl groups dictates the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, the ability to selectively synthesize any of the four possible stereoisomers (syn or anti diastereomers, each as a pair of enantiomers) is of paramount importance in drug discovery and development.

This guide provides an in-depth comparison of modern synthetic strategies for accessing chiral 1,3-diols. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and strategic considerations that guide the choice of a particular pathway. Each section is grounded in peer-reviewed experimental data, offering a clear-eyed view of the strengths and limitations of each approach.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral 1,3-diols can be broadly categorized by the method used to establish the stereocenters. The most prevalent strategies involve the stereoselective reduction of a β-hydroxy ketone or a 1,3-diketone precursor. However, other powerful methods, including chemoenzymatic approaches and dynamic kinetic resolutions, have emerged as indispensable tools.

Synthetic_Strategies_Overview main Chiral 1,3-Diol Synthesis sub_chemo Chemoenzymatic & Biocatalytic Methods main->sub_chemo sub_dkr Dynamic Kinetic Resolution (DKR) main->sub_dkr sub_other Other Key Pathways main->sub_other sub_red Stereoselective Reduction of β-Keto Precursors red_syn syn-Diols (Chelation-Controlled) sub_red->red_syn e.g., Narasaka-Prasad red_anti anti-Diols (Non-Chelation/Steric) sub_red->red_anti e.g., Evans-Saksena chemo_reduct Enzymatic Reduction sub_chemo->chemo_reduct chemo_resol Enzymatic Resolution sub_chemo->chemo_resol dkr_diol DKR of Diols sub_dkr->dkr_diol dkr_ketone DKR of β-Hydroxy Ketones sub_dkr->dkr_ketone

Caption: Overview of major synthetic approaches to chiral 1,3-diols.

Stereoselective Reduction of β-Hydroxy Ketones

The reduction of β-hydroxy ketones is arguably the most common and versatile method for accessing 1,3-diols. The stereochemical outcome—syn or anti—is dictated by the choice of reducing agent and reaction conditions, which control whether the reaction proceeds via a chelated or non-chelated transition state.

syn-Diol Synthesis via Chelation Control

To achieve the syn configuration, the reaction must be directed through a rigid, cyclic transition state. This is typically accomplished using a chelating agent that coordinates to both the hydroxyl and carbonyl oxygens, forcing the hydride to attack from a specific face.

The Narasaka-Prasad Reduction: This classic method is a benchmark for syn-selective reductions.[4] It employs a borane reagent, often complexed with a chelating agent like diethylmethoxyborane (Et₂BOMe), to form a stable six-membered chair-like transition state. The hydride, delivered from a reducing agent like sodium borohydride (NaBH₄), attacks the carbonyl carbon from the equatorial position, leading to the syn-diol.

Causality Behind Experimental Choices:

  • Chelating Agent (Et₂BOMe): The boron agent is crucial for pre-organizing the substrate. Its Lewis acidity facilitates the formation of the rigid cyclic intermediate.

  • Solvent and Temperature: The reaction often requires a combination of polar (e.g., THF) and non-polar (e.g., methanol) solvents. Cryogenic temperatures (-78 °C) are typically necessary to maximize diastereoselectivity by minimizing competing non-chelation pathways.[4][5]

Narasaka_Prasad_Mechanism sub β-Hydroxy Ketone reagent + Et₂BOMe (Chelating Agent) sub->reagent intermediate Six-Membered Chelated Intermediate reagent->intermediate Forms rigid complex hydride + NaBH₄ (Hydride Source) intermediate->hydride product syn-1,3-Diol hydride->product Equatorial attack

Caption: Workflow for chelation-controlled syn-reduction.

anti-Diol Synthesis via Non-Chelation Control

To favor the anti diastereomer, the influence of the existing hydroxyl group must be directed through steric hindrance rather than chelation. This is achieved under conditions that prevent the formation of a cyclic intermediate.

The Evans-Saksena Reduction: This protocol utilizes a trialkylborane (e.g., triethylborane) and NaBH₄. The bulky trialkylborane acts as a Lewis acid to activate the carbonyl group. The substrate adopts a Felkin-Anh-type conformation to minimize steric interactions, where the large substituent is positioned anti-periplanar to the incoming nucleophile. The hydride then attacks from the less hindered face, yielding the anti-diol.

A Domino Aldol/Reduction Approach: A novel domino process for synthesizing anti-diols involves an Ipc-boron-aldol coupling followed by an Ipc-mediated reduction of the intermediate β-hydroxy ketone.[2] This sequence generates two new stereogenic centers with excellent anti-selectivity in a highly concise manner.[2]

Comparative Performance Data
MethodTargetReagentsTypical dr (syn:anti or anti:syn)Typical ee (%)Reference
Narasaka-PrasadsynEt₂BOMe, NaBH₄>19:1>99[4]
Organocatalytic Aldol + CBS Reductionsyn or antiProline-derived catalyst, then (R)- or (S)-Me-CBS>99:1>99[6][7]
Ipc-Mediated Domino ReactionantiIpc₂BCl, Et₃N; then Ipc₂BCl, NaBH₄>95:5>95[2]

Chemoenzymatic and Biocatalytic Strategies

With a growing emphasis on green chemistry, enzymatic methods have become highly attractive alternatives.[1] They offer exceptional selectivity under mild, aqueous conditions and can often provide access to all four stereoisomers by selecting the appropriate enzyme and substrate configuration.[1][8]

Core Principle: This strategy typically involves a two-step, one-pot process:

  • Organocatalytic Aldol Reaction: A chiral organocatalyst (e.g., a proline derivative) is used to synthesize a chiral β-hydroxy ketone with high enantioselectivity.[7]

  • Enzymatic Reduction: An oxidoreductase (ketoreductase) enzyme, along with a cofactor like NADH, reduces the ketone to the corresponding alcohol.[9] The stereochemical outcome of the reduction is controlled by the choice of enzyme.

Self-Validating System: The power of this approach lies in its modularity. By combining a catalyst for the (R)- or (S)-aldol product with an enzyme that directs reduction from either the Re or Si face of the carbonyl, all four stereoisomers of the 1,3-diol can be synthesized.[8][9] This inherent flexibility allows for internal validation of the system's stereochemical control.

Chemoenzymatic_Workflow cluster_aldol Step 1: Asymmetric Aldol Reaction cluster_reduction Step 2: Enzymatic Reduction start Aldehyde + Ketone catalyst (R)- or (S)-Organocatalyst start->catalyst aldol_R (R)-β-Hydroxy Ketone catalyst->aldol_R aldol_S (S)-β-Hydroxy Ketone catalyst->aldol_S enzyme_Re Oxidoreductase (Re-face selective) aldol_R->enzyme_Re enzyme_Si Oxidoreductase (Si-face selective) aldol_R->enzyme_Si aldol_S->enzyme_Re aldol_S->enzyme_Si diol_RR (R,R)-Diol enzyme_Re->diol_RR diol_SR (S,R)-Diol enzyme_Re->diol_SR diol_RS (R,S)-Diol enzyme_Si->diol_RS diol_SS (S,S)-Diol enzyme_Si->diol_SS

Caption: Modular chemoenzymatic route to all four 1,3-diol stereoisomers.

Dynamic Kinetic Resolution (DKR)

Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of a standard kinetic resolution.

Mechanism and Causality: DKR combines three simultaneous processes in one pot:

  • Enzymatic Resolution: A highly enantioselective enzyme (often a lipase) selectively acylates one enantiomer of a racemic diol or diol monoacetate.[10]

  • In-situ Racemization: A racemization catalyst (typically a ruthenium complex) continuously interconverts the faster-reacting and slower-reacting enantiomers of the starting material.[11]

  • Irreversibility: The enzymatic step must be irreversible to prevent the product from racemizing, ensuring high enantiomeric excess.[12]

This process effectively "pulls" the equilibrium of the starting material towards the desired enantiomer as it is consumed by the enzyme. One-pot DKR of racemic 1,3-diols has been shown to produce enantiomerically pure syn-1,3-diacetates in high yields (>70%) and excellent enantioselectivities (>99% ee).[10]

Experimental Protocol: DKR of a Racemic 1,3-Diol

The following is a representative protocol for the dynamic kinetic asymmetric transformation of a 1,3-diol mixture.[10]

  • Reactor Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the racemic 1,3-diol (1.0 mmol), immobilized Candida antarctica lipase B (CALB, 60 mg), and the ruthenium racemization catalyst (e.g., Shvo's catalyst, 4 mol%).

  • Solvent and Reagent Addition: Add dry toluene (8 mL) followed by the acyl donor, isopropenyl acetate (10.0 mmol, 10 eq.).

  • Reaction Conditions: Seal the tube and place it in a pre-heated oil bath at the optimal temperature for both the enzyme and the ruthenium catalyst (typically 60-70 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine conversion, diastereomeric ratio, and enantiomeric excess.

  • Workup: Upon completion, cool the reaction mixture, filter off the enzyme and catalyst, and concentrate the filtrate under reduced pressure. Purify the resulting diacetate product by flash column chromatography.

Alternative & Emerging Pathways

While reduction and enzymatic methods are workhorses, other strategies offer unique advantages for specific substrates.

  • Radical-Mediated C-H Functionalization: Inspired by the Hofmann-Löffler-Freytag reaction, methods have been developed to convert alcohols directly into 1,3-diols.[13] This approach involves forming a trifluoroethyl carbamate, followed by radical-mediated hydrogen abstraction and cyclization to introduce the second hydroxyl group. This strategy is particularly effective for substrates with accessible tertiary or benzylic C-H bonds.[13]

  • One-Pot Carboxylation/Bromocyclization: A diastereocontrolled synthesis of syn-1,3-diol derivatives can be achieved from chiral homoallylic alcohols via a one-pot CO₂ fixation and bromocyclization.[4][5] This method is notable for its excellent stereocontrol, mild conditions, and scalability, having been applied to the pilot-plant-scale synthesis of statins.[5]

Conclusion

The validation of a synthetic pathway to a chiral 1,3-diol requires a multifaceted analysis of stereoselectivity, yield, substrate scope, scalability, and alignment with principles of green chemistry.

  • For high syn-selectivity , the Narasaka-Prasad reduction remains a highly reliable, albeit condition-sensitive, choice.

  • For modular access to all stereoisomers , chemoenzymatic sequences combining organocatalysis and biocatalysis offer unparalleled flexibility and are performed under environmentally benign conditions.[8]

  • To maximize yield from a racemic starting material , Dynamic Kinetic Resolution provides an elegant and efficient solution, converting an entire racemic mixture into a single enantiopure product.[10][11]

  • For substrates with specific structural features , emerging methods like C-H functionalization and cyclization of homoallylic alcohols present powerful and direct alternatives.

The optimal strategy is ultimately dictated by the specific target molecule, the required stereoisomer, and the scale of the synthesis. By understanding the causal mechanisms behind each method, researchers can make informed, experience-driven decisions to efficiently construct these vital chiral building blocks.

References

  • Title: Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts Source: Royal Society of Chemistry - Catalysis Science & Technology URL: [Link]

  • Title: Stereoselective Synthesis of 1,3-anti Diols by an Ipc-Mediated Domino Aldol-Coupling/Reduction Sequence Source: ACS Publications - Organic Letters URL: [Link]

  • Title: 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization Source: Journal of the American Chemical Society URL: [Link]

  • Title: One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration Source: PubMed URL: [Link]

  • Title: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction Source: ACS Omega URL: [Link]

  • Title: 1,3-Diol Synthesis by addition and hydration Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols Source: ResearchGate URL: [Link]

  • Title: Sequential and Modular Synthesis of Chiral 1,3-Diols with Two Stereogenic Centers: Access to All Four Stereoisomers by Combination of Organo- and Biocatalysis Source: Sci-Hub (via Angewandte Chemie International Edition) URL: [Link]

  • Title: One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Dynamic Kinetic Resolution of Secondary Diols via Coupled Ruthenium and Enzyme Catalysis Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

Sources

A Comparative Guide to Catalysts for Stereoselective Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydrofuran (THF) moiety is a cornerstone of numerous natural products and pharmaceutically active compounds, including lignans, polyether ionophores, and acetogenins.[1][2] The biological activity of these molecules is often critically dependent on the precise stereochemical arrangement of substituents on the THF ring. Consequently, the development of synthetic methodologies that afford stereochemically defined tetrahydrofurans is a paramount objective in modern organic chemistry. This guide provides a comparative analysis of prominent catalytic systems for stereoselective tetrahydrofuran synthesis, offering insights into their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.

The Strategic Importance of Stereocontrol in THF Synthesis

The therapeutic efficacy and safety of a drug molecule can be profoundly influenced by its stereochemistry. Different stereoisomers can exhibit distinct pharmacological profiles, with one isomer being therapeutic while another may be inactive or even toxic. Therefore, the ability to selectively synthesize a single, desired stereoisomer of a tetrahydrofuran-containing molecule is not merely an academic challenge but a critical necessity in drug discovery and development. The catalytic strategies discussed herein represent powerful tools for achieving this essential stereocontrol.

Comparative Analysis of Catalytic Systems

The stereoselective synthesis of tetrahydrofurans can be broadly categorized by the nature of the catalyst employed: Lewis acids, Brønsted acids, transition metals, and organocatalysts. Each class of catalyst offers unique advantages and is suited to different synthetic strategies and substrate types.

Lewis Acid Catalysis: Activating the Electrophile

Lewis acid catalysis is a widely employed strategy that typically involves the activation of a carbonyl compound or an epoxide towards nucleophilic attack, initiating a cascade that culminates in the formation of the THF ring.

Mechanism of Action: Lewis acids coordinate to an oxygen atom of an aldehyde, ketone, or epoxide, thereby lowering the energy of the LUMO and rendering the electrophilic carbon more susceptible to attack. This initial activation can be followed by an intramolecular cyclization of a tethered nucleophile, such as a hydroxyl group or a silyl enol ether, onto the activated electrophile. A common pathway involves a Prins-type cyclization or a [3+2] cycloaddition.[3]

Performance and Scope: Lewis acid-catalyzed methods have demonstrated high efficacy in achieving excellent diastereoselectivity. For instance, the use of Sn(OTf)₂ has been shown to be highly effective in the cycloaddition of donor-acceptor cyclopropanes and aldehydes, affording 2,5-disubstituted tetrahydrofurans in high yields and with excellent cis diastereoselectivities.[4] Similarly, SnCl₄ has been utilized to mediate the reaction of α-diazoesters with β-benzyloxy carbonyl compounds, leading to substituted tetrahydrofurans with good diastereomeric ratios.[1][5]

Experimental Insight: The choice of the Lewis acid and solvent can significantly impact the stereochemical outcome. For example, in the ring contraction of 4,5-dihydro-1,3-dioxepins, using (iPrO)₂TiCl₂ as the Lewis acid favors one diastereomer, while TBSOTf yields a different one.[1] This highlights the importance of catalyst screening to optimize for the desired stereoisomer.

Experimental Workflow: Lewis Acid-Catalyzed [3+2] Cycloaddition

cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification start Add donor-acceptor cyclopropane and aldehyde to an oven-dried flask. solvent Add anhydrous solvent (e.g., CH2Cl2). start->solvent cool Cool the reaction mixture to the desired temperature (e.g., -78 °C). solvent->cool catalyst Add Lewis acid catalyst (e.g., Sn(OTf)2 in solution) dropwise. cool->catalyst stir Stir the reaction mixture for the specified time. catalyst->stir quench Quench the reaction (e.g., with saturated NaHCO3 solution). stir->quench extract Extract with an organic solvent (e.g., CH2Cl2). quench->extract dry Dry the organic layer (e.g., over Na2SO4). extract->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for a typical Lewis acid-catalyzed synthesis of tetrahydrofurans.

Brønsted Acid Catalysis: Proton-Driven Cyclizations

Brønsted acids catalyze tetrahydrofuran synthesis primarily through the protonation of a functional group, such as a hydroxyl or an alkene, to generate a reactive intermediate that undergoes subsequent cyclization.

Mechanism of Action: The reaction can proceed via the protonation of a hydroxyl group, which then acts as an internal nucleophile attacking an alkene (hydroalkoxylation).[1] Alternatively, protonation of an alkene can generate a carbocation, which is then trapped by a tethered hydroxyl group. The use of silyl-containing substrates can facilitate these cyclizations by stabilizing intermediate carbocations.[1]

Performance and Scope: Brønsted acid catalysis is particularly effective for intramolecular hydroalkoxylation reactions. For instance, the treatment of γ-hydroxyvinylsilanes with a catalytic amount of p-TsOH can lead to the formation of tetrahydrofurans as a single diastereomer.[1] Recent advancements have also demonstrated the use of hexafluoroisopropanol (HFIP) as a solvent to enable mild Brønsted acid-catalyzed reductions of furans to tetrahydrofuran derivatives, a process that avoids the polymerization often seen under acidic conditions.[6][7]

Experimental Insight: The strength of the Brønsted acid is a critical parameter. Stronger acids may be required for less reactive substrates but can also lead to undesired side reactions. The choice of solvent is also crucial, as demonstrated by the unique properties of HFIP in preventing polymerization.[6][7]

Reaction Mechanism: Brønsted Acid-Catalyzed Cyclization of a γ-Hydroxyalkene

cluster_mechanism Mechanism start γ-Hydroxyalkene protonation Protonation of alkene by Brønsted acid (H-A) start->protonation + H-A carbocation Formation of a carbocation intermediate protonation->carbocation cyclization Intramolecular nucleophilic attack by the hydroxyl group carbocation->cyclization 5-exo-trig deprotonation Deprotonation to yield the tetrahydrofuran product and regenerate the catalyst cyclization->deprotonation - H+

Caption: General mechanism for Brønsted acid-catalyzed THF synthesis.

Transition Metal Catalysis: Versatility in Bond Formation

Transition metal catalysts offer a diverse array of synthetic routes to tetrahydrofurans, often involving the formation of both C-C and C-O bonds in a single, highly stereoselective transformation.

Mechanism of Action: The mechanisms are varied and depend on the metal and ligands used. Palladium-catalyzed reactions, for example, can proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate.[6] Rhodium catalysts can be employed in C-H bond insertion processes.[1] Nickel-catalyzed intramolecular reductive cyclizations of O-alkynones have also been developed.[8]

Performance and Scope: Transition metal catalysis has proven to be a powerful tool for the synthesis of highly substituted tetrahydrofurans with excellent stereocontrol. For example, a palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides achieves diastereoselectivities of up to >20:1.[6] A nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has been reported to produce chiral tetrahydrofurans in high yields (up to 99%) and with excellent enantioselectivity (>99:1 er).[8]

Experimental Insight: The choice of ligand is often critical in transition metal catalysis to achieve high stereoselectivity. Chiral ligands can induce enantioselectivity, while the steric and electronic properties of the ligand can influence diastereoselectivity.

Organocatalysis: Metal-Free Stereocontrol

Organocatalysis has emerged as a powerful, metal-free alternative for the stereoselective synthesis of tetrahydrofurans. These catalysts are often derived from naturally occurring chiral molecules, making them an attractive option from a sustainability perspective.

Mechanism of Action: Organocatalytic transformations often proceed through the formation of transient, covalently bound intermediates such as enamines or iminium ions, which then participate in stereoselective bond-forming reactions. For example, a double Michael addition strategy using tandem iminium-enamine catalysis has been developed for the asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans.[9]

Performance and Scope: Organocatalysis has been successfully applied to the synthesis of highly substituted tetrahydrofurans with high enantio- and diastereoselectivities.[9][10] A stereodivergent approach using different organocatalysts, such as (S)-(-)-tetramisole hydrochloride or a cinchona alkaloid derivative, allows for the selective synthesis of either syn or anti diastereoisomers of substituted dihydrobenzofurans and tetrahydrofurans with excellent enantioselectivity.[11]

Experimental Insight: The structure of the organocatalyst is paramount in determining the stereochemical outcome. Small modifications to the catalyst scaffold can lead to significant changes in selectivity, and in some cases, even a reversal of the major stereoisomer formed.[11]

Comparative Performance Data

Catalyst SystemCatalyst ExampleSubstrate TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
Lewis Acid Sn(OTf)₂ (5 mol%)Donor-acceptor cyclopropane and aldehyde>90>100:1 (cis:trans)N/A[4]
SnCl₄ (0.5 equiv)α-diazoester and β-benzyloxy aldehyde7510:1N/A[1]
Brønsted Acid p-TsOH (catalytic)γ-Hydroxyvinylsilane77Single diastereomerN/A[1]
Transition Metal Pd(dba)₂ / Ligandγ-hydroxy alkene and aryl bromideup to 85>20:1N/A[6]
Ni(cod)₂ / DI-BIDIMEO-alkynoneup to 99>99:1 (E/Z)>99:1[8]
Organocatalyst (S)-(-)-tetramisole HClEnone acidup to 9899:1 (syn/anti)up to 99% ee (syn)[11]
Cinchona alkaloid derivativeEnone acidup to 8510:90 (syn/anti)up to 99% ee (anti)[11]

Conclusion

The stereoselective synthesis of tetrahydrofurans is a vibrant area of research with a diverse and powerful toolkit of catalytic methods. Lewis and Brønsted acids provide reliable routes to diastereomerically enriched products, often through well-understood mechanistic pathways. Transition metal catalysis offers unparalleled versatility in bond formation, enabling the construction of complex, highly substituted tetrahydrofurans with exceptional levels of stereocontrol. Organocatalysis presents a complementary, metal-free approach that is particularly valuable for its ability to provide access to both enantiomers of a product and for its stereodivergent capabilities.

The selection of an appropriate catalyst system will depend on several factors, including the desired substitution pattern and stereochemistry of the target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the mechanisms and capabilities of each catalyst class, as presented in this guide, will empower researchers to make informed decisions and to design efficient and highly stereoselective syntheses of these important heterocyclic scaffolds.

References

  • A Highly Stereoselective Synthesis of Tetrahydrofurans. Angew. Chem. Int. Ed.2017 , 56, 6758–6761. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron. [Link]

  • Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition. [Link]

  • Diastereoselective Synthesis of Tetrahydrofurans by Lewis Acid Catalyzed Intermolecular Carbenoid-Carbonyl Reaction-Cycloaddition Sequences. The Journal of Organic Chemistry. [Link]

  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – A European Journal. [Link]

  • Organocatalytic asymmetric synthesis of highly substituted tetrahydrofuran. ResearchGate. [Link]

  • Stereoselective Synthesis of Tetrahydrofurans via the Lewis Acid Promoted Reaction of /Mtenzyloxy Aldehydes and Ethyl Diazoacetate. ElectronicsAndBooks. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed. [Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Amanote Research. [Link]

  • Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes. Scilit. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alke. Chemistry – A European Journal. [Link]

  • Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. PubMed. [Link]

  • Asymmetric Base-Catalyzed Tetrahydrofuran Synthesis from Cyclopropanes and Carbonyl Compounds. Synfacts. [Link]

  • ChemInform Abstract: Transition Metal Catalyzed Stereoselective Synthesis of Functionalized Tetrahydrofurans. Sci-Hub. [Link]

  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. ResearchGate. [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]

  • Bro̷nsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. [Link]

  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications. [Link]

  • Stereoselective synthesis of Bis-Tetrahydrofurans. DSpace. [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Link]

  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics. [Link]

  • Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship.org. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, a chiral building block integral to various synthetic applications. By understanding the inherent chemical properties and potential hazards of this compound and its structural relatives, we can establish a disposal protocol that is both scientifically sound and compliant with regulatory standards.

The core principle of this guide is to treat this compound with the caution it deserves, not just as an individual molecule, but as part of the broader family of tetrahydrofuran derivatives. This approach ensures that we account for potential hazards, such as peroxide formation, that are characteristic of the parent compound, Tetrahydrofuran (THF).

Hazard Assessment and Chemical Profile

This compound

Property Value Source
Molecular Formula C5H10O3 [1][2]
Molecular Weight 118.13 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid Inferred
Known Hazards (from similar compounds) Skin irritation, serious eye irritation, may cause respiratory irritation [3][4]

| Potential Hazards (from THF) | Highly flammable, may form explosive peroxides upon exposure to air and light |[5][6][7][8] |

The presence of hydroxyl groups and a tetrahydrofuran ring suggests that this compound is a polar organic molecule. Safety data for related compounds like (R)-Tetrahydrofuran-3-ol and (3S)-3-Hydroxytetrahydrofuran indicate that it should be handled with care to avoid skin and eye contact, as well as inhalation.[3][9]

A critical, though often overlooked, hazard associated with tetrahydrofuran and its derivatives is the potential for peroxide formation when exposed to air and light.[6][7][8][10] These peroxides can be explosive, especially when concentrated. Therefore, it is prudent to assume that aged samples of this compound may contain peroxides.

Pre-Disposal Procedures: Ensuring a Safe Starting Point

Proper preparation is paramount to a safe disposal process. This phase focuses on characterizing the waste and ensuring it is in a safe state for handling and collection.

Step 1: Waste Identification and Labeling

All chemical waste must be accurately identified and labeled.[11][12][13]

  • Container Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • Any known hazards (e.g., "Irritant," "Flammable")

    • The date the waste was generated.

    • The name of the principal investigator or research group.

  • Mixtures: If the compound is part of a solution, list all components and their approximate percentages.

Step 2: Peroxide Testing (A Critical Safety Check)

Given the potential for peroxide formation, all containers of this compound, especially those that have been opened and stored for an extended period, should be tested for peroxides before disposal.

  • Procedure: Use commercially available peroxide test strips. Moisten the strip with the chemical and observe the color change according to the manufacturer's instructions.

  • Action Levels:

    • < 30 ppm: The material can proceed to the standard disposal workflow.

    • ≥ 30 ppm: The material requires stabilization before disposal. Contact your institution's Environmental Health and Safety (EHS) office for guidance on deactivating peroxides. Do not attempt to evaporate or distill material with high peroxide concentrations.

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation and storage of chemical waste are fundamental to preventing accidents in the laboratory.[11][13][14]

Step 1: Waste Segregation

This compound waste should be collected as halogen-free organic waste .

  • Do Not Mix With:

    • Halogenated solvents (e.g., dichloromethane, chloroform)

    • Strong acids or bases

    • Oxidizing agents

    • Aqueous waste

    • Solid waste

Step 2: Container Selection and Storage
  • Container Type: Use a clean, non-reactive, and properly sealed container. A glass bottle with a screw cap is generally suitable. Ensure the container is compatible with organic solvents.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, and open flames.[13] The storage area should have secondary containment to prevent the spread of spills.

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: (3S,5S)-5-(hydroxymethyl) tetrahydrofuran-3-ol Waste waste_characterization Characterize Waste: - Pure or Mixture? - Age of Sample? start->waste_characterization peroxide_test Test for Peroxides waste_characterization->peroxide_test high_peroxide High Peroxides (≥ 30 ppm) peroxide_test->high_peroxide Positive low_peroxide Low Peroxides (< 30 ppm) peroxide_test->low_peroxide Negative/Low contact_ehs Contact EHS for Peroxide Deactivation high_peroxide->contact_ehs contact_ehs->low_peroxide After Deactivation label_container Label Container with Hazardous Waste Tag low_peroxide->label_container segregate_waste Segregate as Halogen-Free Organic Waste label_container->segregate_waste store_safely Store in Designated Satellite Accumulation Area segregate_waste->store_safely request_pickup Request Waste Pickup by EHS store_safely->request_pickup disposal Final Disposal by Licensed Facility request_pickup->disposal

Figure 1. Decision workflow for the disposal of this compound.

Step 1: Collection and Containment
  • Collect waste this compound in a designated, properly labeled hazardous waste container.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[13]

  • Keep the container securely closed when not in use.

Step 2: Final Disposal
  • Never dispose of this compound down the drain. This compound's ecological effects are not well-documented, and it is standard practice to avoid releasing organic chemicals into the sewer system.[12][15]

  • Do not dispose of this chemical by evaporation in a fume hood. This practice is unsafe, pollutes the atmosphere, and is prohibited in most institutions.[15]

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][13][15]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.

    • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS.

    • Prevent entry into the affected area.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.

References

  • Benchchem. (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Benchchem.
  • PubChem. This compound | C5H10O3 | CID 10796728. National Center for Biotechnology Information.
  • Fisher Scientific. SAFETY DATA SHEET - (R)-Tetrahydrofuran-3-ol. Fisher Scientific.
  • ECHEMI. (+)-3-Hydroxytetrahydrofuran SDS, 86087-23-2 Safety Data Sheets. ECHEMI.
  • Fluorochem. Safety Data Sheet. Fluorochem.
  • Chemos GmbH&Co.KG. Safety Data Sheet: tetrahydrofuran. Chemos GmbH&Co.KG.
  • Wikipedia. 3-Hydroxytetrahydrofuran. Wikipedia.
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • BASF. Tetrahydrofuran (THF) Storage and Handling. BASF.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • University of California, Santa Barbara. Tetrahydrofuran (THF) - Standard Operating Procedure. UC Santa Barbara.
  • BLDpharm. 259539-06-5|(3R,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol. BLDpharm.
  • University of Michigan. Tetrahydrofuran - Environment, Health & Safety. University of Michigan.
  • NSTA. Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
  • BASF PETRONAS Chemicals. Tetrahydrofuran. BASF PETRONAS Chemicals.
  • PubChem. 5-(Hydroxymethyl)tetrahydrofuran-3-ol | C5H10O3 | CID 3283968. National Center for Biotechnology Information.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Howei Pharm. This compound ≥95%. Howei Pharm.
  • Benchchem. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Benchchem.

Sources

A Researcher's Guide to the Safe Handling of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound recognized for its role as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2] Its utility in medicinal chemistry, particularly as a precursor for antiviral agents, underscores the importance of its safe handling in the laboratory.[1] This guide provides essential safety and logistical information, offering a procedural framework for the operational use and disposal of this compound, grounded in established safety protocols for related chemical structures.

Hazard Assessment and Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to review the safety data sheets of analogous compounds, such as tetrahydrofuran and other diols, to understand the potential hazards.

Potential Hazard Associated Risk Mitigation Strategy
Flammability The tetrahydrofuran ring suggests a risk of flammability. Vapors may form flammable mixtures with air.Handle away from ignition sources (open flames, hot plates, sparks).[3][4] Use in a well-ventilated area or a chemical fume hood.[6]
Peroxide Formation Ethers like THF can form explosive peroxides when exposed to oxygen and light.[3][7]Store in a tightly sealed, opaque container, away from light and heat.[8][9] Test for peroxides periodically, especially before any distillation or concentration steps.[3][8]
Eye Irritation As with many diols and organic compounds, contact with eyes can cause serious irritation.[6][10]Wear chemical safety goggles at all times.[6] In case of potential splashing, a face shield should also be worn.[11][12]
Skin Irritation Prolonged or repeated skin contact may cause irritation.[6][10]Wear appropriate chemical-resistant gloves and a lab coat.[6]
Respiratory Irritation Inhalation of vapors may cause respiratory tract irritation.[4][10]Handle in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for the safe handling of this compound. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific experimental procedure.

1. Eye and Face Protection:

  • Chemical safety goggles with side shields are mandatory to protect against splashes and vapors.[6]

  • A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of large volumes or reactions under pressure.[11][12]

2. Hand Protection:

  • Chemical-resistant gloves are required. Given the limited specific data for this compound, glove selection should be based on compatibility with both ethers and alcohols.

    • Nitrile gloves offer good resistance to a range of chemicals and are a suitable primary choice for incidental contact.[6]

    • Neoprene or butyl rubber gloves may offer enhanced protection for prolonged handling or immersion and are recommended for handling larger quantities.[6][13]

  • Gloves should be inspected for any signs of degradation before use and disposed of immediately after contamination.

3. Body Protection:

  • A laboratory coat is essential to protect against skin contact.[6]

  • For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

4. Respiratory Protection:

  • Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.

  • If work must be conducted outside of a fume hood where ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing, is required in such cases.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Inform Don_PPE Don PPE in Correct Order Select_PPE->Don_PPE Guide Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Enable Doff_PPE Doff PPE and Dispose Handle_Chemical->Doff_PPE Complete

Caption: Workflow for PPE selection and use.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[6]

  • Aliquotting and Transfer: Conduct all transfers and manipulations of the chemical within a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, syringes) to avoid direct contact.

  • Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container to prevent peroxide formation.[8][9] The storage area should be designated for flammable liquids.

  • Spill Response:

    • Minor Spill (<100 mL): If you are trained and have the appropriate spill kit, you may clean up a minor spill. Wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place the contaminated material in a sealed container for hazardous waste disposal.

    • Major Spill (>100 mL): Evacuate the immediate area and alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous waste.[3][13]

  • Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.

  • Follow all institutional and local regulations for the disposal of chemical waste. Do not pour any amount down the drain.[8]

Disposal_Workflow Start Experiment Complete Collect_Waste Collect all Chemical Waste (liquid, solid, PPE) Start->Collect_Waste Label_Container Label Hazardous Waste Container (Contents, Date, Hazards) Collect_Waste->Label_Container Seal_Container Securely Seal Container Label_Container->Seal_Container Store_Temporarily Store in Designated Satellite Accumulation Area Seal_Container->Store_Temporarily Request_Pickup Request Waste Pickup by EHS Store_Temporarily->Request_Pickup End Proper Disposal Request_Pickup->End

Caption: Step-by-step chemical waste disposal workflow.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and scientific excellence in the laboratory.

References

  • Tetrahydrofuran (THF) - Standard Operating Procedure. Available from: [Link]

  • This compound | C5H10O3 | CID - PubChem. Available from: [Link]

  • Tetrahydrofuran (THF) :: Internal Plant Instructions - Chemius. Available from: [Link]

  • Safety Data Sheet: tetrahydrofuran - Chemos GmbH&Co.KG. Available from: [Link]

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. Available from: [Link]

  • Guidance for the Selection of Protective Clothing for TDI Users - Solution Center | Covestro. Available from: [Link]

  • 5-(Hydroxymethyl)tetrahydrofuran-3-ol | C5H10O3 | CID 3283968 - PubChem. Available from: [Link]

  • (3r,5s)-5-(hydroxymethyl)tetrahydrofuran-3-ol - PubChemLite. Available from: [Link]

  • How to Choose PPE for Chemical Work. Available from: [Link]

  • SDS - Advanced Biotech. Available from: [Link]

  • (S)-(+)-3-Hydroxytetrahydrofuran - PubChem - NIH. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.